Btk inhibitor 1 hydrochloride
Description
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.91 |
SMILES |
NC1=C(C2=NC=N1)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN2C5CCCNC5.Cl |
Synonyms |
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6): Structure, Synthesis, and Mechanistic Insights
This guide provides a comprehensive technical overview of Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6), a key chemical entity in the landscape of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, mechanism of action, synthesis, and its pivotal role as a precursor to the first-generation covalent inhibitor, Ibrutinib.
Introduction: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is a critical signaling element in hematopoietic cells.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and survival.[2][3] Dysregulation of the BCR pathway can lead to uncontrolled B-cell proliferation, a hallmark of various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Consequently, inhibiting BTK has emerged as a highly successful therapeutic strategy for these diseases.
This has led to the development of several generations of BTK inhibitors, from the first-in-class irreversible inhibitor Ibrutinib to more selective second-generation covalent inhibitors and reversible, non-covalent third-generation agents.[6][7] The compound, Btk Inhibitor 1 Hydrochloride, is central to the synthesis of Ibrutinib and serves as the foundational scaffold for its interaction with the BTK active site.
Compound Profile: Btk Inhibitor 1 Hydrochloride
Btk Inhibitor 1 Hydrochloride is a high-purity chemical intermediate primarily recognized as the direct precursor to Ibrutinib. Its identity is defined by the following key identifiers.
| Parameter | Value |
| CAS Number | 1553977-42-6 |
| IUPAC Name | 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
| Synonyms | IBT6A hydrochloride, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, N-Desacryloyl Ibrutinib |
| Molecular Formula | C₂₂H₂₃ClN₆O |
| Molecular Weight | 422.91 g/mol |
Chemical Structure
The molecule features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design. This core is substituted with a 4-phenoxyphenyl group and an (R)-piperidin-3-yl group.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
| Storage | Store at 2-8°C, desiccated | N/A |
Mechanism of Action: The Reversible Precursor to an Irreversible Inhibitor
The primary utility of Btk Inhibitor 1 Hydrochloride is as a synthetic intermediate for Ibrutinib.[4] Understanding its mechanism requires analyzing both the BTK signaling pathway and the specific structural features that differentiate this precursor from the final active pharmaceutical ingredient (API).
The BTK Signaling Pathway
The B-cell receptor is activated upon antigen binding, which initiates a signaling cascade.[8] This involves the activation of SRC family kinases (e.g., LYN), which then phosphorylate and activate SYK. Activated SYK recruits and activates BTK at the plasma membrane.[3][9] BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signals that promote cell survival and proliferation through transcription factors like NF-κB. BTK inhibitors work by blocking this kinase activity, thereby disrupting the entire downstream pathway and inducing apoptosis in malignant B-cells.[2][4]
A Tale of Two Mechanisms: Reversible vs. Irreversible Inhibition
The key to understanding the pharmacology of Btk Inhibitor 1 Hydrochloride lies in a single functional group that it lacks.
-
Ibrutinib (Irreversible Inhibitor): Ibrutinib contains an acryloyl group. This group acts as a Michael acceptor, allowing it to form a permanent, covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding leads to sustained inactivation of the enzyme.
-
Btk Inhibitor 1 Hydrochloride (Reversible Scaffold): This compound is identical to Ibrutinib except it does not have the acryloyl group on the piperidine ring. Without this "warhead," it cannot form a covalent bond with Cys481. Any inhibition of BTK by this molecule is therefore achieved through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket. This interaction is reversible.
Therefore, while Btk Inhibitor 1 Hydrochloride contains the core scaffold necessary for BTK recognition, it functions as a reversible, non-covalent inhibitor. Its primary significance is not as a standalone therapeutic but as the penultimate precursor in the synthesis of its irreversible counterpart.
Synthesis and Manufacturing
The synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the free base of the title compound, is a multi-step process. A common route involves a Mitsunobu reaction followed by deprotection.
Representative Synthetic Protocol
-
Mitsunobu Reaction: The pyrazolopyrimidine core (SM1) is reacted with (S)-1-Boc-3-hydroxypiperidine (SM2) under Mitsunobu conditions. This typically involves using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) in an appropriate solvent such as tetrahydrofuran (THF). This reaction proceeds with an inversion of stereochemistry, converting the (S)-alcohol to the (R)-substituted product.
-
Boc Deprotection: The resulting N-Boc protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane or ethyl acetate), to remove the tert-butyloxycarbonyl (Boc) protecting group.
-
Salt Formation: The reaction yields the hydrochloride salt of the desired product directly, which can then be isolated and purified.
This process provides the core amine scaffold, which is then ready for the final acylation step to produce Ibrutinib.
Biological Activity and Data Interpretation
Potency and the IC₅₀ Value: A Critical Clarification
A point of significant confusion in commercially available data pertains to the half-maximal inhibitory concentration (IC₅₀) of this compound. Several chemical suppliers incorrectly list the IC₅₀ of Btk Inhibitor 1 Hydrochloride as 0.5 nM.
This value is incorrect. The 0.5 nM IC₅₀ value belongs to Ibrutinib , the irreversible inhibitor. This misattribution likely occurs because IBT6A is sold as an "Ibrutinib impurity" or "precursor," and the biological data of the final API has been erroneously associated with it.
The actual inhibitory potency of Btk Inhibitor 1 Hydrochloride (as a reversible inhibitor) is not widely reported in peer-reviewed literature, as its primary role is a synthetic intermediate. While it possesses the necessary scaffold to bind to the BTK active site, its affinity is expected to be significantly lower than the covalent and permanent inhibition achieved by Ibrutinib. Researchers should not use the 0.5 nM value for experimental design and must empirically determine the potency of this compound if it is to be used in a biological assay.
Experimental Protocols: In Vitro BTK Kinase Assay
To determine the true inhibitory potential of Btk Inhibitor 1 Hydrochloride or other novel inhibitors, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.
Principle of the ADP-Glo™ Assay
The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP produced is converted back into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Step-by-Step Protocol
-
Prepare Reagents:
-
Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Recombinant BTK Enzyme: Dilute to the desired concentration (e.g., 2-4 ng/reaction) in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., 0.2 mg/mL poly(Glu,Tyr)) and ATP (e.g., 25 µM) in kinase buffer.
-
Test Compound: Prepare a serial dilution of Btk Inhibitor 1 Hydrochloride in DMSO, then dilute further in kinase buffer.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of recombinant BTK enzyme solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
-
Kinase Reaction:
-
Shake the plate gently.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6) is a fundamentally important molecule in the field of kinase inhibitor research and development. While it possesses the core pyrazolo[3,4-d]pyrimidine scaffold capable of reversible, non-covalent binding to the BTK active site, its primary significance is as the immediate synthetic precursor to the potent, irreversible inhibitor Ibrutinib. Professionals in the field must exercise caution and scientific rigor, particularly concerning its biological potency, and recognize that the widely cited IC₅₀ of 0.5 nM for this compound is erroneous and belongs to its covalent derivative, Ibrutinib. Understanding this distinction is critical for its proper application in synthesis and for the accurate design and interpretation of any biological experiments.
References
- MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]
- Synapse. (2023, November 15). What are BTK inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]
- Wikipedia. Bruton's tyrosine kinase. Retrieved from [Link]
- Estupnan, J., et al. (2023). BTK Inhibitors: Past, Present, and Future. PMC. Retrieved from [Link]
- ResearchGate. A schematic representation of BCR/BTK signaling pathway. Retrieved from [Link]
- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
- Nature. (2025, May 8). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. Retrieved from [Link]
- Gu, D., et al. (2021). BTK Inhibitors: present and future. PMC. Retrieved from [Link]
- ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]
- OncoLink. (2024, June 21). What are BTK inhibitors and how do they work?. Retrieved from [Link]
- VJHemOnc. (2022, November 21). Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. Retrieved from [Link]
- PubMed. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Retrieved from [Link]
- ResearchGate. (2026, January 14). Review of the development of BTK inhibitors in overcoming the clinical limitations of ibrutinib. Retrieved from [Link]
Sources
- 1. aartipharmalabs.com [aartipharmalabs.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 6. CAS 1022150-12-4: 3-(4-phenoxyphenyl)-1-(3-piperidyl)pyraz… [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IBT6A | BTK | TargetMol [targetmol.com]
- 9. IBT6A | CymitQuimica [cymitquimica.com]
Btk inhibitor 1 R-enantiomer hydrochloride molecular weight and formula
Molecular Characterization, Structural Logic, and Experimental Applications[1]
Executive Summary
Btk Inhibitor 1 R-enantiomer hydrochloride (CAS: 1553977-42-6 ) is the hydrochloride salt of the highly specific (R)-enantiomer of the pyrazolo[3,4-d]pyrimidine amine scaffold.[1] While generically labeled in various chemical catalogs, this molecule is structurally the de-acryloyl amine precursor to Ibrutinib (PCI-32765) .
Unlike Ibrutinib, which possesses an electrophilic acrylamide "warhead" for covalent modification of Cysteine 481 (Cys481) in Bruton's Tyrosine Kinase (BTK), this molecule lacks the Michael acceptor. Consequently, it serves two critical roles in drug development:
-
Synthetic Intermediate: The core scaffold for synthesizing Ibrutinib and related covalent probes.
-
Reversible Control: A pharmacological tool to decouple the non-covalent binding affinity of the scaffold from the covalent kinetic inactivation (
) provided by the warhead.
Chemical Identity & Physicochemical Properties
The precise characterization of the hydrochloride salt is critical for stoichiometry in synthesis and solubility in biological assays.
Core Identity Data
| Property | Specification |
| Common Name | Btk Inhibitor 1 R-enantiomer HCl |
| Systematic Name | 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
| CAS Number (HCl) | 1553977-42-6 |
| CAS Number (Free Base) | 1022150-12-4 |
| Molecular Formula | C₂₂H₂₃ClN₆O |
| Molecular Weight | 422.91 g/mol |
| Chirality | R-enantiomer (Pure) |
| Salt Form | Monohydrochloride (1:1 HCl) |
| Solubility | DMSO (>50 mg/mL); Ethanol (Low); Water (Low) |
Structural Logic & Chirality
The molecule consists of a pyrazolo[3,4-d]pyrimidine core fused to a (3R)-piperidinyl ring.
-
The Pharmacophore: The 4-amino-3-(4-phenoxyphenyl) moiety mimics the adenine ring of ATP, anchoring the molecule into the hinge region of the kinase.
-
The Chiral Center: The piperidine ring is attached at the chiral 3-position. The (R)-configuration is biologically privileged; the (S)-enantiomer exhibits significantly reduced binding affinity (up to 100-fold loss in potency for the final drug).
-
The Nitrogen Handle: The secondary amine on the piperidine ring is the site of derivatization (e.g., acryloylation to form Ibrutinib).
Structural Visualization & Pathway Logic
The following diagram illustrates the structural relationship between Btk Inhibitor 1 (the scaffold) and Ibrutinib (the drug), highlighting the transition from reversible to covalent inhibition.
Figure 1: Mechanistic relationship between the amine scaffold (Btk Inhibitor 1) and the covalent inhibitor Ibrutinib.
Mechanism of Action
Reversible vs. Covalent Inhibition
-
Btk Inhibitor 1 (This Molecule): Acts as a Type I ATP-competitive inhibitor. It occupies the ATP binding pocket, forming hydrogen bonds with the hinge region (Glu475, Met477). However, because it lacks the acrylamide group, it cannot form a covalent bond with Cys481. Its residence time is determined solely by
. -
Ibrutinib (The Derivative): Uses the same scaffold for initial binding (
) but subsequently undergoes a Michael addition reaction with Cys481 ( ), leading to irreversible inhibition.
Utility in Research
Researchers use this R-enantiomer hydrochloride to:
-
Validate Covalent Binding: If a biological effect is observed with Ibrutinib but not (or significantly less) with Btk Inhibitor 1 at similar concentrations, the effect is likely driven by the covalent modification of BTK (or off-targets) rather than simple occupancy.
-
Crystallography: Used to soak crystals of BTK mutants (e.g., C481S) where covalent bond formation is impossible.
Experimental Protocols
Solubilization & Storage (Self-Validating Protocol)
The hydrochloride salt improves stability but alters solubility compared to the free base.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .
-
Avoid: Water or PBS directly for stock solutions (solubility is <1 mg/mL).
-
-
Preparation of 10 mM Stock:
-
Weigh 4.23 mg of Btk Inhibitor 1 HCl.
-
Add 1.0 mL of DMSO.
-
Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Validation: Solution must be optically clear.
-
-
Storage:
-
Aliquot into light-protected vials (to prevent UV degradation of the phenoxyphenyl ether).
-
Store at -80°C (stable for 1 year) or -20°C (stable for 3 months).
-
Freeze-Thaw: Limit to <3 cycles.
-
In Vitro Kinase Assay Control
When using this molecule as a non-covalent control in IC50 determination:
-
Buffer System: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Note: Do not add DTT if comparing with covalent inhibitors, as DTT can quench the acrylamide of the comparator drug (Ibrutinib), though it will not affect Btk Inhibitor 1 itself.
-
-
Incubation Time:
-
Btk Inhibitor 1: Equilibrium is reached quickly (15–30 mins). IC50 is time-independent.
-
Comparator (Ibrutinib): IC50 is time-dependent (decreases with longer incubation).
-
Experimental Design: To prove the "covalent advantage," measure IC50 at 10 mins and 60 mins. Btk Inhibitor 1 IC50 should remain constant; Ibrutinib IC50 should shift left.
-
Synthesis & Handling Safety
Synthesis Overview
The synthesis of the R-enantiomer hydrochloride typically involves:
-
Suzuki Coupling: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled with a protected (R)-3-piperidinyl boronic acid.
-
Deprotection: Removal of the Boc protecting group from the piperidine nitrogen.
-
Salt Formation: Treatment with HCl in dioxane/ether to precipitate the hydrochloride salt.
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of powder.
References
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[2] Proceedings of the National Academy of Sciences, 107(29), 13075–13080.[2] Link
-
Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase.[3] ChemMedChem, 2(1), 58–61. Link
-
BioCrick. (n.d.). Btk inhibitor 1 R enantiomer hydrochloride Datasheet (BCC5126).[1] BioCrick.[1] Link
-
PubChem. (n.d.). Compound Summary: Ibrutinib Impurity (Amine Precursor). National Center for Biotechnology Information. Link
Sources
A Technical Guide to the Structural and Functional Divergence of First and Second-Generation BTK Inhibitors: Ibrutinib vs. Acalabrutinib
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed comparison of the structural and functional differences between the first-generation Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and a prominent second-generation inhibitor, Acalabrutinib. This document will delve into the core chemical structures, mechanisms of action, kinase selectivity profiles, and the resulting clinical implications, supported by experimental protocols and data visualizations.
Introduction: The Evolution of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a prime therapeutic target. The development of BTK inhibitors has revolutionized the treatment landscape for these diseases.
Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy but also exhibited off-target activities leading to a specific side-effect profile. This prompted the development of second-generation inhibitors, such as Acalabrutinib, designed for greater selectivity and improved safety. This guide will dissect the molecular nuances that differentiate these two important therapeutic agents.
Structural Analysis: A Tale of Two Scaffolds
At the heart of their differing pharmacological profiles lie the distinct chemical structures of Ibrutinib and Acalabrutinib. Both are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK. However, their core scaffolds and reactive moieties are significantly different.
Ibrutinib possesses a pyrazolo[3,4-d]pyrimidine scaffold. Its covalent warhead is an acrylamide group, which acts as a Michael acceptor for the thiol group of Cys481.
Acalabrutinib , in contrast, is built upon a distinct aminopyrimidine core. It employs a butynamide group as its reactive moiety, which also forms a covalent bond with Cys481.
The structural dissimilarities extend to the solvent-exposed regions of the molecules, influencing their interactions with the kinase active site and contributing to their differing selectivity profiles.
Mechanism of Action: Covalent Inhibition and Binding Kinetics
Both Ibrutinib and Acalabrutinib function as irreversible inhibitors by forming a covalent bond with the sulfhydryl group of Cys481 within the ATP binding site of BTK. This permanent inactivation of the enzyme blocks downstream signaling pathways that are essential for B-cell survival and proliferation.
The formation of this covalent bond is a two-step process: initial non-covalent binding to the active site, followed by the irreversible covalent reaction. The kinetics of this process, including the on-rate and the rate of covalent bond formation, can differ between the two inhibitors and contribute to their overall potency and duration of action.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Kinase Selectivity: The Root of Differential Off-Target Effects
A critical differentiator between first and second-generation BTK inhibitors is their kinase selectivity. While both potently inhibit BTK, their effects on other kinases vary significantly due to their structural differences.
Ibrutinib is known to inhibit other kinases that share a homologous cysteine residue at the active site, such as those in the TEC and EGFR families. This "off-target" activity is believed to contribute to some of its characteristic side effects, including diarrhea, rash, and an increased risk of bleeding and atrial fibrillation.[1]
Acalabrutinib was specifically designed for higher selectivity.[1] Its chemical structure results in fewer interactions with other kinases, leading to a more favorable safety profile with a lower incidence of certain adverse events compared to Ibrutinib.[1][2]
| Kinase Target | Ibrutinib IC₅₀ (nM) | Acalabrutinib IC₅₀ (nM) |
| BTK | 0.5 - 1.5 [3] | 3 - 5.1 [3] |
| EGFR | 5.6 | >1000 |
| ITK | 10.7 | 29.3 |
| TEC | 2.6 | 18.2 |
| SRC | 20.3 | >1000 |
| LCK | 3.9 | >1000 |
IC₅₀ values are approximate and can vary between different studies and assay conditions.
Pharmacokinetics and Clinical Implications
The structural differences between Ibrutinib and Acalabrutinib also translate to distinct pharmacokinetic profiles, influencing their dosing regimens and clinical outcomes.
| Parameter | Ibrutinib | Acalabrutinib |
| Half-life | 4-6 hours | 1-2 hours |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 |
| Active Metabolites | Yes (dihydrodiol metabolite) | Yes (ACP-5862) |
| Dosing | Once daily | Twice daily |
| Common Adverse Events | Diarrhea, rash, bleeding, atrial fibrillation[1] | Headache, cough, fatigue[1] |
The more targeted nature of Acalabrutinib generally leads to a lower burden of adverse events, which can improve patient adherence to therapy.[4] Real-world data suggests that patients treated with Acalabrutinib may have a lower rate of treatment discontinuation compared to those on Ibrutinib.[5] However, the efficacy of both drugs in treating B-cell malignancies is well-established.[6]
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay
To quantitatively assess the inhibitory potency of compounds like Ibrutinib and Acalabrutinib, an in vitro kinase assay is a fundamental experiment. The following is a representative protocol using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Objective: To determine the IC₅₀ value of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the test compound in the kinase assay buffer. The final concentration should typically range from micromolar to picomolar.
-
Prepare a solution of BTK enzyme in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for BTK.
-
-
Kinase Reaction:
-
To the wells of the assay plate, add the following in order:
-
Test compound or vehicle (for control wells).
-
BTK enzyme solution.
-
Substrate/ATP solution to initiate the reaction.
-
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro BTK kinase inhibition assay.
Conclusion
The transition from first to second-generation BTK inhibitors represents a significant advancement in targeted cancer therapy. The structural modifications in Acalabrutinib compared to Ibrutinib have led to a more selective kinase inhibition profile. This increased selectivity translates into a more favorable safety profile, with a reduced incidence of certain off-target adverse events. While both drugs are highly effective, the improved tolerability of second-generation inhibitors like Acalabrutinib may offer a better therapeutic window for many patients. Understanding the fundamental structural and mechanistic differences between these inhibitors is paramount for researchers and clinicians in the ongoing effort to develop even more precise and effective cancer treatments.
References
-
BPS Bioscience. BTK Enzyme Assay System Datasheet. [Link]
-
Drugs.com. Acalabrutinib vs. ibrutinib: How do they compare?. September 23, 2024. [Link]
-
CLL Society. ASH 2022: Dr. Lindsey Roeker on Comparing Acalabrutinib and Ibrutinib in the Real World. May 25, 2023. [Link]
-
CheckRare. Real World Data Shows Ibrutinib May Be Superior to Acalabrutinib in CLL Patients. December 13, 2022. [Link]
-
AJMC. Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. September 12, 2024. [Link]
-
Roeker LE, et al. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia. Blood Adv. 2023;7(13):3108-3118. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Analysis Group. Real-World Comparative Effectiveness of Acalabrutinib and Ibrutinib in Patients with Chronic Lymphocytic Leukemia. 2023. [Link]
-
Patel V, et al. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clin Cancer Res. 2017;23(14):3734-3743. [Link]
-
V-Learning. BTK inhibitors for CLL: acalabrutinib vs ibrutinib. October 29, 2021. [Link]
-
OncLive. Comparing BTKis Acalabrutinib and Ibrutinib in Real-World Analysis of Patients With CLL. December 12, 2022. [Link]
-
BPS Bioscience. BTK (C481S) Kinase Assay Kit. [Link]
Sources
- 1. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]
- 2. ajmc.com [ajmc.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. checkrare.com [checkrare.com]
- 5. Real-World Comparative Effectiveness of Acalabrutinib and Ibrutinib in Patients with Chronic Lymphocytic Leukemia - Analysis Group [analysisgroup.com]
- 6. cllsociety.org [cllsociety.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Btk Inhibitor 1 Hydrochloride (Ibrutinib HCl): Selectivity Profile & Tec Family Interactions
This guide provides an in-depth technical analysis of Btk Inhibitor 1 Hydrochloride , identified here as the research-grade hydrochloride salt of Ibrutinib (PCI-32765) . While nomenclature in chemical catalogs can vary (with some vendors listing "Compound 27" or "RN486" under similar generic names), "Btk Inhibitor 1" is most widely recognized in the drug development community as the prototype covalent inhibitor Ibrutinib.
This document focuses on its selectivity profile against the Tec family kinases , a critical parameter that dictates both its clinical efficacy in B-cell malignancies and its immune-modulatory side effects.
Executive Summary & Chemical Identity
Btk Inhibitor 1 Hydrochloride (PCI-32765 HCl) is a first-in-class, irreversible small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) within the ATP-binding pocket of the BTK active site.
While highly potent against BTK, its selectivity profile is defined by its interaction with other kinases that share this specific cysteine homology—most notably the Tec family kinases (TEC, ITK, BMX, TXK) and EGFR. This guide dissects these interactions to explain the molecular basis of its "off-target" pharmacology.
| Parameter | Technical Specification |
| Common Name | Ibrutinib (PCI-32765) |
| Chemical Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one hydrochloride |
| Mechanism | Irreversible Covalent Inhibition (Michael Acceptor) |
| Target Residue | Cysteine 481 (BTK) |
| Key Off-Targets | ITK, TEC, BMX, EGFR, JAK3 |
Mechanism of Action: The Cysteine Trap
The selectivity of Btk Inhibitor 1 is driven by a structure-based pharmacophore : an acrylamide "warhead" attached to a pyrazolo[3,4-d]pyrimidine scaffold.
-
Recognition: The scaffold binds reversibly to the ATP-binding pocket (hinge region).
-
Covalent Capture: The acrylamide moiety is positioned adjacent to Cys481 . A Michael addition reaction occurs, forming a permanent covalent bond.
-
Inactivation: This locks the kinase in an inactive conformation, preventing autophosphorylation (Tyr223) and downstream signaling (PLCγ2).
Crucial Insight: Any kinase possessing a homologous cysteine at this specific position in the ATP pocket is a potential target. This is the root cause of the inhibitor's specific selectivity profile against the Tec family.
Selectivity Profile: Tec Family Kinases
The Tec family consists of five members: BTK, TEC, ITK, BMX, and TXK (RLK) . All five share high sequence homology in the kinase domain and, critically, all five possess the conserved cysteine residue targeted by Btk Inhibitor 1. Consequently, Btk Inhibitor 1 acts as a Pan-Tec Family Inhibitor .
Quantitative Selectivity Data (IC50)
The following table summarizes the inhibitory potency (IC50) of Btk Inhibitor 1 against the Tec family and key off-targets. Note the nanomolar potency across the entire family.
| Kinase Target | IC50 (nM) | Conserved Cysteine? | Functional Consequence of Inhibition |
| BTK | 0.5 | Yes (Cys481) | Primary Efficacy: Blocks BCR signaling, B-cell proliferation. |
| BMX | 0.8 | Yes (Cys496) | Potential impact on endothelial cell migration/angiogenesis. |
| TEC | 10 - 78 | Yes (Cys449) | Redundant with BTK in B-cells; platelet dysfunction (bleeding risk). |
| TXK (RLK) | 2.0 | Yes (Cys350) | Th1 cytokine regulation; T-cell signaling modulation. |
| ITK | 10.7 | Yes (Cys442) | Immunomodulation: Inhibits Th2 responses; antagonizes ADCC (NK cells). |
| EGFR (Off-Target) | 5.6 | Yes (Cys797) | Skin rash, diarrhea (epithelial toxicity). |
| JAK3 (Off-Target) | 161 | Yes (Cys909) | Minor contribution to immunosuppression. |
Note: Data represents consensus values from biochemical kinase assays (e.g., HotSpot™ radiolabeled assays). Cellular IC50s may vary based on ATP concentration.
Structural Homology Visualization
The diagram below illustrates the phylogenetic relationship and the conserved cysteine "hook" that renders the Tec family susceptible to Btk Inhibitor 1.
Caption: Covalent binding network of Btk Inhibitor 1. The red arrows indicate irreversible covalent modification of the conserved cysteine residue present in all Tec family members.
Functional Consequences of Selectivity
The lack of selectivity within the Tec family is not merely a biochemical artifact; it drives distinct biological outcomes compared to second-generation inhibitors (e.g., Acalabrutinib, Zanubrutinib) which are designed to spare EGFR and ITK.
ITK Inhibition (The "Double-Edged Sword")
-
Mechanism: ITK (Interleukin-2-inducible T-cell kinase) is a critical driver of T-cell signaling, particularly in Th2 polarization.
-
Impact: Btk Inhibitor 1 irreversibly inhibits ITK.
-
Therapeutic Benefit: In Graft-vs-Host Disease (GVHD), ITK inhibition reduces pathogenic T-cell activity.
-
Therapeutic Drawback: In combination with monoclonal antibodies (e.g., Rituximab), ITK inhibition can antagonize Antibody-Dependent Cellular Cytotoxicity (ADCC) . NK cells rely on ITK/Tec signaling for Fc-receptor mediated killing.
-
-
Contrast: Newer inhibitors (Acalabrutinib) have significantly higher IC50s for ITK, preserving ADCC function.
TEC Inhibition & Platelets
-
Mechanism: TEC and BTK function redundantly in platelet activation via the GPVI collagen receptor pathway.
-
Impact: Dual inhibition of BTK and TEC by Btk Inhibitor 1 leads to inhibition of collagen-induced platelet aggregation, explaining the clinical phenotype of mild bleeding/bruising.
Experimental Protocols for Validation
To validate the selectivity profile of Btk Inhibitor 1 in your own laboratory, the following protocols are recommended.
Protocol A: Covalent Probe Occupancy Assay
This assay measures the percentage of BTK (or Tec family members) that is covalently modified by the inhibitor in live cells.
-
Treatment: Treat cells (e.g., PBMCs or Ramos B-cells) with Btk Inhibitor 1 (concentration curve: 1 nM – 1 µM) for 1 hour at 37°C.
-
Lysis: Wash cells 3x with PBS to remove unbound drug. Lyse in RIPA buffer containing protease inhibitors.
-
Probe Labeling: Add a fluorescent covalent probe (e.g., Bodipy-Ibrutinib analog) to the lysate. This probe binds only to free cysteine residues not already occupied by the inhibitor.
-
Analysis: Run SDS-PAGE. Scan the gel for fluorescence.
-
Quantification: Loss of fluorescence signal indicates target occupancy.
-
Self-Validation: If the signal does not decrease with inhibitor dose, the drug is not binding covalently or has degraded.
-
Protocol B: Kinase Selectivity Profiling (HotSpot™ Method)
For precise IC50 determination against the Tec panel.
-
Reaction Mix: Prepare kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
-
Enzyme & Substrate: Incubate recombinant kinase (BTK, ITK, or TEC) with a peptide substrate.
-
Inhibitor Addition: Add Btk Inhibitor 1 in DMSO (acoustic dispensing recommended).
-
Initiation: Add radiolabeled ATP (γ-33P-ATP).
-
Incubation: 2 hours at Room Temperature. (Note: Covalent inhibitors require sufficient time to reach maximal inhibition; short incubations may underestimate potency).
-
Filtration: Bind reaction products to P81 phosphocellulose paper. Wash to remove free ATP.
-
Detection: Scintillation counting.
References
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link
-
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. Link
-
Dubovsky, J. A., et al. (2013). Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood, 122(15), 2539–2549. Link
-
Burger, J. A., et al. (2015). Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia. New England Journal of Medicine, 373, 2425-2437. Link
-
Bye, A. P., et al. (2017). Severe platelet dysfunction in NHL patients receiving ibrutinib is absent in patients receiving acalabrutinib. Blood Advances, 1(26), 2610–2623. Link
A Technical Guide to Molecular Docking Studies of Btk Inhibitor 1 Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on utilizing "Btk inhibitor 1 hydrochloride" in molecular docking studies. We will address the existing ambiguity in the nomenclature of "Btk inhibitor 1," provide precise chemical identifiers for potential candidates, and detail a robust workflow for conducting docking studies against Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies and autoimmune diseases.
Introduction: The Significance of Btk Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Consequently, Btk has emerged as a high-value therapeutic target, with several inhibitors demonstrating significant clinical efficacy.[1][3] Molecular docking is a crucial computational technique in the discovery and optimization of Btk inhibitors, allowing for the prediction of binding modes and affinities, which in turn guides the design of more potent and selective molecules.
Disambiguation of "Btk inhibitor 1 hydrochloride"
The term "Btk inhibitor 1 hydrochloride" is not a unique descriptor and has been used to refer to different chemical entities in the scientific literature and commercial catalogs. This ambiguity necessitates careful identification of the specific compound of interest before initiating any computational studies. Below, we present the key chemical identifiers for the most prominent compounds referred to as "Btk inhibitor 1."
Data Presentation: Chemical Identifiers
| Compound Name | CAS Number | Canonical SMILES | InChIKey |
| Btk inhibitor 1 R enantiomer hydrochloride [4][5] | 1553977-42-6 | C1CC(CNC1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N.Cl | Not readily available in public databases. Can be generated from the SMILES string using cheminformatics tools. |
| BTK inhibitor 1 (Compound 27) [6] | 2230724-66-8 | CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | Not readily available in public databases. Can be generated from the SMILES string. |
| Ibrutinib (PCI-32765) [2][7][8] | 936563-96-1 | C=CC(=O)N1CCCN2C3=C(N=C(C4=CC=C(C=C4)OC5=CC=CC=C5)N3)C(=N/C=N\2)N | XYFPWWZEPKGCCK-GOSISDBHSA-N |
For the remainder of this guide, we will focus on Btk inhibitor 1 R enantiomer hydrochloride (CAS: 1553977-42-6) as our primary example for outlining the docking protocol. This compound is a specific, identifiable chemical entity, making it a suitable candidate for a detailed case study.[4][9] Researchers should, however, verify the identity of their specific "Btk inhibitor 1" and use the corresponding chemical identifiers.
The Btk Signaling Pathway and Inhibitor Action
Btk is a key component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, Btk is recruited to the plasma membrane and activated through phosphorylation. Activated Btk, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote B-cell proliferation, survival, and differentiation. Covalent inhibitors like Ibrutinib form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, thereby blocking its kinase activity.[1] Non-covalent inhibitors, on the other hand, bind reversibly to the active site.[3]
Caption: Simplified Btk signaling pathway and the point of intervention for Btk inhibitors.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a standard workflow for docking "Btk inhibitor 1 R enantiomer hydrochloride" into the active site of Btk. This protocol is designed to be a self-validating system, incorporating steps for ensuring the quality of the input structures and the docking results.
Preparation of the Btk Protein Structure
-
Obtain Crystal Structure: Download the X-ray crystal structure of Btk from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 4YHF, which shows Btk in complex with a ligand.[1]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Maestro (Schrödinger).
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.
-
Preparation of the Ligand: Btk Inhibitor 1 R enantiomer hydrochloride
-
Generate 2D Structure: Use the SMILES string for "Btk inhibitor 1 R enantiomer hydrochloride" (C1CC(CNC1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N.Cl) to generate a 2D structure in a molecular editor such as ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Ligand Preparation:
-
Generate possible ionization states at physiological pH.
-
Generate tautomers and stereoisomers if necessary (though the 'R' enantiomer is specified).
-
Perform a geometry optimization using a suitable force field (e.g., OPLS3e or MMFF94).
-
Molecular Docking Procedure
-
Define the Binding Site: The binding site can be defined based on the co-crystallized ligand in the PDB structure or by identifying the catalytic residues of Btk, such as the hinge region (Met477, Glu475) and the covalent attachment site (Cys481).[1]
-
Docking with Glide (Schrödinger) or AutoDock Vina:
-
Glide: A widely used commercial docking program. Use Standard Precision (SP) for initial screening and Extra Precision (XP) for more accurate scoring and pose prediction.
-
AutoDock Vina: A popular open-source docking program. Set the exhaustiveness parameter to a value between 8 and 16 for a thorough search of the conformational space.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses. The predicted binding mode should be chemically reasonable, with key interactions (e.g., hydrogen bonds with the hinge region) observed.
-
For covalent inhibitors, ensure the reactive moiety is appropriately positioned to form a bond with Cys481. For non-covalent inhibitors like the one in this example, focus on non-covalent interactions.
-
Use scoring functions (e.g., GlideScore, Vina score) to rank the poses, but also visually inspect them to ensure they are plausible.
-
Post-Docking Analysis
-
Interaction Fingerprints: Analyze the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose, perform a short MD simulation (e.g., 10-50 ns) of the protein-ligand complex. The root-mean-square deviation (RMSD) of the ligand from its initial pose can indicate stability.
Caption: A streamlined workflow for molecular docking of Btk inhibitors.
Conclusion and Future Directions
This guide has provided the necessary chemical identifiers for "Btk inhibitor 1 hydrochloride" and outlined a detailed, self-validating protocol for performing molecular docking studies against Btk. By carefully preparing the protein and ligand structures and critically analyzing the docking results, researchers can gain valuable insights into the binding mechanisms of Btk inhibitors. These insights are instrumental in the structure-based design of novel therapeutics for B-cell malignancies and autoimmune disorders. Future work could involve the use of more advanced computational techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide lead optimization.
References
-
Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH. [Link]
-
Btk inhibitor 1 R enantiomer hydrochloride datasheet - BioCrick. [Link]
-
CGI1746 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. [Link]
-
Btk inhibitor 1 R enantiomer hydrochloride - MySkinRecipes. [Link]
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. [Link]
-
Btk inhibitor 1 hydrochloride - Immunomart. [Link]
Sources
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biocrick.com [biocrick.com]
- 5. Btk inhibitor 1 R enantiomer hydrochloride [myskinrecipes.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mybiosource.com [mybiosource.com]
Therapeutic Potential of Btk Inhibitor 1 in B-Cell Malignancies: A Technical Guide
Executive Summary
The inhibition of Bruton’s Tyrosine Kinase (BTK) has fundamentally altered the therapeutic landscape for B-cell malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2][3][4][5] This guide provides a comprehensive technical analysis of Btk Inhibitor 1 (chemically identified as the prototype covalent inhibitor, 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one).
We examine the compound's irreversible binding mechanism, its role in disrupting B-cell Receptor (BCR) signaling, and the specific experimental protocols required to validate its efficacy and target occupancy. This document is designed for researchers requiring rigorous methodological standards and mechanistic depth.
Mechanistic Foundation: The BCR Signalosome
To understand the potency of Btk Inhibitor 1, one must first map the BCR signaling cascade. BTK is a Tec-family kinase positioned immediately downstream of SYK and LYN. Its activation is the gatekeeper step for NF-κB and MAPK pathway induction, driving B-cell proliferation and survival.
Signaling Pathway Architecture
The following diagram illustrates the critical nodes where Btk Inhibitor 1 intervenes.
Figure 1: The BCR signalosome illustrating the critical node of BTK and the intervention point of Btk Inhibitor 1 via covalent modification.
Compound Profile: Btk Inhibitor 1
Btk Inhibitor 1 (often synonymous with the structure of Ibrutinib/PCI-32765 in research contexts) is a first-in-class irreversible inhibitor. Its efficacy stems from a specific Michael acceptor moiety that forms a covalent bond with a cysteine residue in the ATP-binding pocket of BTK.[6]
Chemical & Binding Properties
-
Chemical Structure: Pyrazolo[3,4-d]pyrimidine core with an acrylamide warhead.
-
Mechanism of Action: Nucleophilic attack by the sulfhydryl group of Cys481 on the acrylamide beta-carbon of the inhibitor.
-
Binding Mode: ATP-competitive (initially) followed by rapid covalent inactivation.
Selectivity & Potency Data
The following table summarizes the inhibitory profile of Btk Inhibitor 1 against key kinases. Note the high selectivity for BTK compared to other Tec family kinases, though off-target activity against EGFR and ITK is observed.
| Target Kinase | IC50 (nM) | Relevance |
| BTK | 0.5 | Primary Target (B-cell survival) |
| BTK (C481S) | > 1000 | Resistance Mutation |
| BMX | 0.8 | Tec Family (Off-target) |
| TEC | 78 | Tec Family (Off-target) |
| EGFR | 5.6 | Epithelial tissues (Side effects) |
| ITK | 10.7 | T-cell signaling (Immunomodulation) |
| LYN | 200 | Upstream BCR kinase |
Data aggregated from standard biochemical kinase profiling assays.
Preclinical Efficacy & Experimental Protocols
In Vitro Proliferation Assays
To validate the therapeutic potential, researchers must assess anti-proliferative effects in B-cell malignancy lines.
Protocol: Cell Viability Assay (MCL/CLL Models)
-
Objective: Determine GI50 (Growth Inhibition 50%) in Mino (MCL) and MEC-1 (CLL) cell lines.
-
Reagents: CellTiter-Glo® (Promega) or Resazurin; RPMI-1640 media + 10% FBS.
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow 24h acclimation. -
Treatment: Prepare a 10-point serial dilution of Btk Inhibitor 1 (Start: 10 μM, Dilution factor: 3) in DMSO.[7]
-
Control: 0.1% DMSO vehicle.
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent (e.g., 100 μL CellTiter-Glo). Shake for 2 mins. Incubate 10 mins RT.
-
Analysis: Measure luminescence. Normalize to DMSO control. Fit curves using non-linear regression (log(inhibitor) vs. response).
Target Occupancy Assay (Fluorescent Probe)
A critical validation step for covalent inhibitors is proving they physically engage the target in live cells. This uses a fluorescently tagged derivative of the inhibitor (Btk-Probe) that competes for the Cys481 slot.
Figure 2: Workflow for BTK occupancy assay. Pre-bound Inhibitor 1 prevents the fluorescent probe from binding Cys481.
Protocol Validation:
-
Result: A dose-dependent disappearance of the fluorescent BTK band at 77 kDa indicates successful occupancy.
-
Standard: >90% occupancy is typically required for clinical efficacy in PBMC samples.
Clinical Translation & Resistance Mechanisms
While Btk Inhibitor 1 shows high efficacy, resistance eventually emerges, primarily through the C481S mutation. This mutation replaces the nucleophilic Cysteine with Serine, preventing the covalent bond formation and shifting the inhibitor's affinity from nanomolar to micromolar range.
Resistance Pathway
-
Wild Type BTK: Inhibitor forms covalent bond
Irreversible inhibition ( nM).[8] -
C481S Mutant: No covalent bond
Reversible binding only Rapid washout ( nM).
Strategic Implications: Researchers are now pivoting to "reversible" non-covalent inhibitors (e.g., Pirtobrutinib) or PROTAC-based degraders to overcome this specific resistance mechanism.
References
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link
-
Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia.[1] The New England Journal of Medicine, 369, 32-42. Link
-
Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib.[4][5] The New England Journal of Medicine, 370(24), 2286–2294. Link
-
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase.[8] ChemMedChem, 2(1), 58–61. Link
-
MedChemExpress. (n.d.). Btk inhibitor 1 (Compound 27) Product Information. MedChemExpress. Link
Sources
- 1. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. A loss-of-adhesion CRISPR-Cas9 screening platform to identify cell adhesion-regulatory proteins and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Tirabrutinib Hydrochloride: A Potent and Selective BTK Inhibitor
A Note on the Subject: The term "Btk inhibitor 1 hydrochloride" is not uniquely assigned to a single, well-defined chemical entity in public scientific databases. To provide a comprehensive and technically accurate guide grounded in verifiable data, this document focuses on Tirabrutinib hydrochloride (PubChem CID: 71571562) , a potent, selective, and clinically evaluated Bruton's tyrosine kinase (BTK) inhibitor.[1] This compound serves as an exemplary case study for researchers, scientists, and drug development professionals working with this class of inhibitors.
Introduction: The Therapeutic Promise of Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] This pathway is fundamental for B-cell development, activation, proliferation, and survival.[1][3] Dysregulation of BCR signaling is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[4] BTK inhibitors have emerged as a transformative class of drugs for treating these cancers and also show promise in autoimmune diseases.[5]
Tirabrutinib hydrochloride is a second-generation BTK inhibitor designed for high potency and selectivity.[6] It acts as an irreversible, covalent inhibitor of BTK, offering sustained target engagement.[2][7][8] This guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols for Tirabrutinib hydrochloride.
Chemical and Physical Properties of Tirabrutinib Hydrochloride
A thorough understanding of the physicochemical properties of a compound is critical for its application in research and development. The key properties of Tirabrutinib hydrochloride are summarized in the table below.
| Property | Value | Source |
| PubChem CID | 71571562 | PubChem |
| Molecular Formula | C25H23ClN6O3 | [1] |
| Molecular Weight | 490.9 g/mol | [9] |
| IUPAC Name | 6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | PubChem |
| Canonical SMILES | CCC#CC(=O)N1CC(C1)N2C3=C(N=C(N=C3N)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl | [7] |
| Solubility | DMSO: 95 mg/mL (193.51 mM) | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
Mechanism of Action: Irreversible Inhibition of BTK Signaling
Tirabrutinib hydrochloride exerts its therapeutic effect by irreversibly binding to BTK.[2][7] This covalent modification leads to the inhibition of B-cell receptor signaling and impedes B-cell development.[1] The downstream consequences include the inhibition of proliferation and induction of apoptosis in malignant B-cells.[2]
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the inhibitory action of Tirabrutinib.
Caption: A generalized workflow for assessing the anti-proliferative effects of Tirabrutinib in vitro.
Conclusion
Tirabrutinib hydrochloride is a well-characterized, potent, and selective irreversible inhibitor of BTK. Its robust activity in preclinical models and clinical trials highlights the therapeutic potential of targeting the BCR signaling pathway. [6][10]The information and protocols presented in this guide provide a solid foundation for researchers and drug developers working with Tirabrutinib and other BTK inhibitors. As with any potent compound, appropriate safety precautions and handling procedures should be followed in all experimental settings.
References
-
Tirabrutinib hydrochloride | C25H23ClN6O3 | CID 71571562. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Tirabrutinib Demonstrates Activity in Relapsed/Refractory Primary Central Nervous System Lymphoma. (2025, May 23). FirstWord Pharma. Retrieved February 3, 2026, from [Link]
-
Tirabrutinib Receives Orphan Drug Designation From FDA. (2023, March 22). ONO Pharma USA, Inc. Retrieved February 3, 2026, from [Link]
-
Rilzabrutinib | C36H40FN9O3 | CID 73388818. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Study of Tirabrutinib (ONO-4059) in Patients With Primary Central Nervous System Lymphoma (PROSPECT Study). (n.d.). ClinicalTrials.gov. Retrieved February 3, 2026, from [Link]
-
Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. (2023, March 10). PLOS One. Retrieved February 3, 2026, from [Link]
-
Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. (2023, March 10). PubMed Central. Retrieved February 3, 2026, from [Link]
-
The Phase II PROSPECT trial: the efficacy and safety of tirabrutinib in R/R primary CNS lymphoma. (2025, July 10). YouTube. Retrieved February 3, 2026, from [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
What is Tirabrutinib Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
-
TIRABRUTINIB HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved February 3, 2026, from [Link]
-
SID 434122253. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Sources
- 1. Tirabrutinib hydrochloride | C25H23ClN6O3 | CID 71571562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Tirabrutinib Hydrochloride used for? [synapse.patsnap.com]
- 3. Rilzabrutinib | C36H40FN9O3 | CID 73388818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tirabrutinib Receives Orphan Drug Designation From FDA | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Tirabrutinib hydrochloride | BTK | TargetMol [targetmol.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. GSRS [precision.fda.gov]
- 10. youtube.com [youtube.com]
Technical Guide: Discovery and Development of BTK Inhibitor 1 (Pyrazolo-Pyrimidine Derivatives)
Executive Summary
This guide provides a comprehensive technical analysis of the discovery and development of Bruton’s Tyrosine Kinase (BTK) Inhibitor 1 , focusing on the pyrazolo[3,4-d]pyrimidine scaffold. This class of small molecules represents a paradigm shift in kinase inhibition, moving from reversible ATP-competitive binding to targeted covalent inactivation.
The narrative anchors on the seminal work by Celera Genomics (now part of Pharmacyclics/AbbVie), specifically the identification of the pyrazolo-pyrimidine core that led to the development of PCI-32765 (Ibrutinib) . This document details the chemical synthesis, structure-activity relationships (SAR), and validation protocols required to replicate or expand upon this foundational research.
Part 1: The Target and The Challenge
The Role of BTK in B-Cell Signaling
Bruton’s Tyrosine Kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase of the TEC family.[1][2] It is a critical node in the B-cell antigen receptor (BCR) signaling pathway.[3][4] Upon antigen binding, BTK is phosphorylated by upstream kinases (Lyn/Syk), leading to the activation of Phospholipase C-gamma 2 (PLC
The Cys481 Selectivity Filter
The discovery of "Inhibitor 1" and its derivatives hinged on a specific structural vulnerability in BTK: Cysteine 481 (Cys481) .
-
Location: Cys481 is located in the ATP-binding pocket (hinge region).
-
Rarity: This residue is non-conserved across the human kinome. Only ~10 other kinases (e.g., BLK, TEC, ITK, EGFR, JAK3) possess a cysteine at this homologous position.
-
Mechanism: By designing a scaffold that positions a weak electrophile (Michael acceptor) near Cys481, researchers achieved high selectivity and potency through irreversible covalent bond formation.
Visualization: BCR Signaling Pathway
The following diagram illustrates the position of BTK within the BCR pathway and the downstream consequences of its inhibition.
Caption: Figure 1. BCR signaling cascade showing the critical node of BTK and the intervention point of covalent inhibitors.
Part 2: Discovery of the Pyrazolo-Pyrimidine Scaffold
The "Inhibitor 1" lineage traces back to screening efforts by Pan et al. (2007) at Celera Genomics. The goal was to replace reversible inhibitors (which suffered from poor off-rate and selectivity) with irreversible binders.
The Scaffold Logic
The 1H-pyrazolo[3,4-d]pyrimidine core was selected because:
-
Adenine Mimicry: It functions as a bioisostere of the adenine ring of ATP, fitting naturally into the kinase hinge region.[5]
-
Synthetic Tractability: The C-3 and N-1 positions are easily modifiable, allowing for the introduction of the "warhead" (electrophile) and the "selectivity element" (hydrophobic group).
Structure-Activity Relationship (SAR) Evolution
The transition from early hits to a lead candidate involved three zones of optimization:
| Zone | Structural Component | Function | Optimization Strategy |
| Zone 1 | Pyrazolo-pyrimidine Core | Hinge Binding | Conserved to maintain H-bonds with Met477 and Glu475. |
| Zone 2 | C-3 Position (Aryl Group) | Hydrophobic Pocket | Introduction of a 4-phenoxyphenyl group (diphenyl ether) to occupy the hydrophobic selectivity pocket (Gatekeeper region). |
| Zone 3 | N-1 Position (Linker + Warhead) | Covalent Bonding | Attachment of an acrylamide moiety via a piperidine or pyrrolidine linker to position the double bond within 3-4 Å of Cys481. |
Part 3: Chemical Synthesis Protocol
Expertise Note: The synthesis of pyrazolo-pyrimidine derivatives typically employs a convergent strategy. The critical step is the Suzuki coupling at the C-3 position and the Mitsunobu or alkylation reaction at N-1.
Protocol: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-based Inhibitor
Reference Standard: Pan et al., ChemMedChem 2007; Honigberg et al., PNAS 2010.
Step 1: Iodination of the Core
Reagents: 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-iodosuccinimide (NIS), DMF.[6]
-
Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF.
-
Add NIS (1.1 eq) portion-wise at room temperature.
-
Heat to 80°C for 4 hours.
-
Validation: Monitor by LC-MS for the appearance of the [M+I] peak.
-
Workup: Pour into ice water; filter the precipitate. This yields 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[6]
Step 2: N-Alkylation (Introduction of the Linker)
Reagents: 3-iodo-intermediate, N-Boc-3-hydroxypiperidine (or similar), Triphenylphosphine, DIAD (Mitsunobu conditions).
-
Suspend the iodinated core (1.0 eq), N-Boc-alcohol (1.5 eq), and PPh3 (1.5 eq) in dry THF.
-
Add DIAD (1.5 eq) dropwise at 0°C under nitrogen.
-
Stir overnight at room temperature.
-
Why this works: The Mitsunobu reaction selectively alkylates the N-1 position over the exocyclic amine due to pKa differences.
Step 3: Suzuki Coupling (Introduction of Hydrophobic Group)
Reagents: N-alkylated intermediate, 4-phenoxyphenylboronic acid, Pd(PPh3)4, Na2CO3.
-
Combine the intermediate (1.0 eq) and boronic acid (1.2 eq) in DME/Water (3:1).
-
Add Na2CO3 (2.0 eq) and degas with nitrogen.
-
Add Pd catalyst (0.05 eq) and reflux (90°C) for 12 hours.
-
Critical Control: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Step 4: Deprotection and Acryloylation (The Warhead)
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.
-
Acryloylation: Dissolve the amine salt in DCM/TEA at 0°C. Add Acryloyl chloride (1.0 eq) dropwise.
-
Caution: Excess acryloyl chloride will react with the exocyclic amine. Strict stoichiometry and low temperature are required.
-
Part 4: Experimental Validation Protocols
To validate a compound as a "Btk Inhibitor 1" derivative, it must pass both biochemical and cellular checkpoints.
Biochemical Kinase Assay (FRET-based)
Objective: Determine the IC50 against recombinant BTK. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen.
-
Reagents: Recombinant BTK (hBTK), Fluorescein-labeled Poly-GAT substrate, ATP (at Km), Tb-labeled antibody.
-
Workflow:
-
Incubate compound (serial dilutions) with BTK enzyme for 15 minutes (pre-incubation is crucial for covalent inhibitors to allow time-dependent inactivation).
-
Add ATP and Substrate. Incubate for 60 minutes at RT.
-
Add EDTA/Tb-Antibody detection mix.
-
Read: Measure TR-FRET ratio (Emission 520nm / 495nm).
-
-
Data Analysis: Fit curves using a 4-parameter logistic model.
Cellular Occupancy Assay (The "Washout" Test)
Objective: Prove irreversibility. Logic: If the inhibitor is covalent, it will remain bound to BTK even after the free drug is washed away.[8]
-
Treat: Incubate Ramos (B-cell lymphoma) cells with the inhibitor (e.g., 100 nM) for 1 hour.
-
Wash: Wash cells 3x with PBS to remove unbound drug.
-
Probe: Lyse cells and add a biotinylated-covalent probe (a probe that competes for Cys481).
-
Detect: Perform Western Blot/ELISA.
-
Result: If the inhibitor is covalent, the Cys481 site is blocked, and the biotin-probe cannot bind. No signal = 100% Occupancy.
-
Part 5: Discovery Logic Visualization
The following diagram maps the decision tree used to refine the pyrazolo-pyrimidine scaffold into a drug candidate.
Caption: Figure 2. Medicinal chemistry workflow transforming a reversible hit into a selective covalent inhibitor.
References
-
Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase."[9][10] ChemMedChem, 2(1), 58–61.[9]
-
[Link]
- Significance: The foundational paper describing the pyrazolo-pyrimidine scaffold and the covalent targeting str
-
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences (PNAS), 107(29), 13075–13080.
-
[Link]
- Significance: Detailed characterization of the lead compound (Ibrutinib)
-
-
Lou, Y., et al. (2012). "Bruton’s Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and Oncology." Journal of Medicinal Chemistry, 55(10), 4539–4550.
-
[Link]
- Significance: Review of the medicinal chemistry evolution of BTK inhibitors.
-
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.
-
[Link]
- Significance: Contextualizes the shift toward covalent inhibition strategies valid
-
Sources
- 1. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Methodological & Application
How to dissolve Btk inhibitor 1 hydrochloride in DMSO for cell culture
Application Notes and Protocols
Topic: Preparation of Btk Inhibitor 1 Hydrochloride Solutions in DMSO for In Vitro Cell-Based Assays
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Proper Compound Preparation
Bruton's tyrosine kinase (Btk) is a pivotal non-receptor tyrosine kinase integral to multiple cell signaling pathways, most notably the B-cell antigen receptor (BCR) signaling cascade.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] Btk inhibitor 1 hydrochloride, a potent pyrazolo[3,4-d]pyrimidine derivative, offers researchers a valuable tool for investigating these pathways.[4]
The success of any in vitro experiment hinges on the precise and reproducible preparation of test compounds. Improper dissolution or handling can lead to inaccurate concentration assessments, compound precipitation, and ultimately, invalid experimental outcomes. This guide provides a comprehensive, field-tested protocol for the solubilization and handling of Btk inhibitor 1 hydrochloride in dimethyl sulfoxide (DMSO) for cell culture applications, grounded in the principles of chemical solubility and cell biology.
Compound Profile: Btk Inhibitor 1 Hydrochloride
Understanding the physicochemical properties of the inhibitor is the first step toward effective preparation.
| Property | Data | Source(s) |
| Synonyms | BTK IN-1, SNS062 analog | [5][6] |
| Molecular Formula | C₁₉H₂₁ClN₆O | [5] |
| Molecular Weight | 384.86 g/mol | [5] |
| CAS Number | 1270014-40-8 | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (approx. 260 mM) | [5] |
| Storage (Powder) | 3 years at -20°C | [5] |
| Storage (in DMSO) | 2 years at -80°C or 1 year at -20°C | [5][7] |
The Science of Solubilization: Why DMSO?
Most small molecule kinase inhibitors are hydrophobic and exhibit poor solubility in aqueous solutions like cell culture media. This necessitates the use of a polar aprotic solvent.
Why DMSO is the Solvent of Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of such compounds due to its exceptional solubilizing power. However, its use requires careful consideration.
-
The Problem of Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation or inaccurate stock concentrations.[5] Therefore, it is imperative to use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle. [5]
-
The Challenge of Aqueous Dilution: While the inhibitor is highly soluble in 100% DMSO, this environment is drastically different from the aqueous milieu of cell culture media. Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[8] This phenomenon occurs because the DMSO molecules preferentially interact with water, effectively reducing their capacity to keep the inhibitor dissolved.[8] The protocol below is designed to mitigate this risk through a stepwise dilution strategy.[9]
The Btk Signaling Pathway: Context for Inhibition
Btk is a critical node in signal transduction from various cell surface receptors. Upon activation of the B-cell receptor, for instance, Btk is recruited to the plasma membrane where it phosphorylates phospholipase C-γ2 (PLCγ2).[2][10] This action initiates a cascade resulting in calcium mobilization and activation of transcription factors, ultimately driving B-cell proliferation, differentiation, and survival.[2][11] Btk inhibitor 1 hydrochloride blocks the kinase activity of Btk, thereby disrupting this entire downstream signaling cascade.
Caption: Btk signaling pathway and the point of inhibition.
Experimental Protocol: Stock Solution Preparation
This protocol details the reconstitution of lyophilized Btk inhibitor 1 hydrochloride to create a high-concentration primary stock solution.
Materials & Equipment
-
Btk inhibitor 1 hydrochloride (lyophilized powder)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated precision balance (if starting from bulk powder)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Step-by-Step Methodology: Preparing a 10 mM Primary Stock
The goal is to create a concentrated, stable stock that can be stored long-term and used for subsequent dilutions. A 10 mM stock is a common and convenient concentration.
-
Acclimatization: Before opening, allow the vial of lyophilized inhibitor to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability and solubility.
-
Mass Calculation (if needed): If the inhibitor is not in a pre-weighed vial, carefully weigh the desired amount (e.g., 1 mg) in a sterile microfuge tube using a calibrated balance inside a chemical fume hood.
-
Solvent Calculation: Use the following formula to determine the required volume of DMSO:
Volume (L) = Mass (g) / (Molar Concentration (mol/L) × Molecular Weight ( g/mol ))
Example for 1 mg of powder to make a 10 mM stock: Volume (µL) = (0.001 g / (0.010 mol/L × 384.86 g/mol )) × 1,000,000 µL/L = 259.8 µL
Target Concentration Mass of Inhibitor Volume of DMSO to Add 1 mM 1 mg 2598.3 µL 5 mM 1 mg 519.7 µL 10 mM 1 mg 259.8 µL 20 mM 1 mg 129.9 µL -
Reconstitution: Under sterile conditions (e.g., in a biosafety cabinet), add the calculated volume of anhydrous, sterile DMSO to the vial containing the inhibitor.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C for 10-15 minutes, followed by vortexing.[5][12] Always ensure the vial is tightly sealed to prevent contamination.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.[5][7] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[5]
Experimental Protocol: Preparing Working Solutions for Cell Culture
This protocol describes the serial dilution of the primary stock to achieve the final desired concentration in the cell culture medium while maintaining a low, non-toxic level of DMSO.
Core Principles for Dilution
-
DMSO Cytotoxicity: High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% and must not exceed 0.5% for most cell lines.[9][12][13]
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO as your highest inhibitor concentration, but without the inhibitor itself. This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent.
-
Stepwise Dilution: Never add the high-concentration primary stock directly to the culture medium. This will almost certainly cause precipitation.[14] A serial or intermediate dilution step is critical.
Step-by-Step Methodology: Example Dilution to 1 µM Final Concentration
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer. Thaw it completely at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
-
Prepare Intermediate Dilution: Create an intermediate stock in 100% DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 (e.g., add 2 µL of 10 mM stock to 18 µL of sterile DMSO). This step is crucial for preventing precipitation.
-
Prepare Final Working Solution: Add the intermediate stock to your pre-warmed complete cell culture medium. To achieve a final DMSO concentration of 0.1%, the dilution factor should be 1:1000.
To get a 1 µM final concentration from a 1 mM intermediate stock: Add 1 µL of the 1 mM intermediate stock to every 999 µL of cell culture medium.
Calculation Check: Final Inhibitor Conc. = 1 mM × (1 µL / 1000 µL) = 0.001 mM = 1 µM Final DMSO Conc. = 100% × (1 µL / 1000 µL) = 0.1%
-
Mixing: Immediately after adding the inhibitor to the medium, mix gently but thoroughly by inverting the tube or pipetting up and down. Do not vortex, as this can cause protein denaturation and foaming of the medium.
-
Application: Add the final working solution to your cells immediately. Do not store the inhibitor in the aqueous culture medium, as its stability is greatly reduced compared to the DMSO stock.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate in Primary Stock | - Insufficient mixing/sonication.- Used old or non-anhydrous DMSO.- Concentration exceeds solubility limit. | - Continue vortexing/sonication. Gentle warming to 37°C may help.[12]- Remake the stock using fresh, anhydrous DMSO from a new bottle.[5]- Prepare a more dilute primary stock (e.g., 5 mM instead of 10 mM). |
| Precipitate in Culture Medium | - Diluted primary stock directly into medium.- Final concentration of inhibitor is too high for aqueous solubility. | - Always perform an intermediate dilution in DMSO before adding to the medium.[14]- Lower the final inhibitor concentration.- Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.2%). |
| Cell Death in Vehicle Control | - Final DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure final DMSO concentration does not exceed 0.5%; aim for ≤0.1%.[13]- Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance limit. |
| Inconsistent Experimental Results | - Repeated freeze-thaw cycles of primary stock.- Inaccurate pipetting.- Instability of inhibitor in aqueous medium. | - Always aliquot primary stock into single-use volumes.[5]- Use calibrated pipettes and low-retention tips.- Prepare working solutions fresh and use immediately. Do not store inhibitor in culture medium. |
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
BioForum. (2009, December 6). DMSO dilution vs. inhibitor dissolving; which 1st? Retrieved from [Link]
- Muth, K. A., et al. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry.
-
Immunomart. (n.d.). Btk inhibitor 1 hydrochloride. Retrieved from [Link]
- Google Patents. (2010). WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material.
-
ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]
-
Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- El-Salhy, M., et al. (2024, August 21). Targeting Bruton's tyrosine kinase (BTK)
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
- Sabini, E., et al. (2018). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability. NIH.
- Wang, Y., et al. (2020).
- Vollmar, M., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Wang, X., et al. (2015).
-
ACS Publications. (2021, September 1). Molecular Insights on Successful Reconstitution of Freeze-Dried Nanofibrillated Cellulose Hydrogel. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Retrieved from [Link]
-
LyophilizationWorld. (2018, December 15). Reconstitution Time for Freeze-Dried products: overcome the challenges. Retrieved from [Link]
Sources
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Btk inhibitor 1 hydrochloride - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. lifetein.com [lifetein.com]
- 14. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
Application Note: Protocol for Btk Inhibitor 1 Hydrochloride In Vitro Kinase Assay
Abstract & Introduction
Bruton’s Tyrosine Kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase belonging to the TEC family, critical for B-cell receptor (BCR) signaling.[1] Dysregulation of BTK is implicated in B-cell malignancies (CLL, MCL) and autoimmune diseases.
Btk inhibitor 1 hydrochloride (often associated with CAS 1553977-42-6, an R-enantiomer analog of Tirabrutinib) is a highly potent, irreversible inhibitor that covalently binds to Cysteine 481 in the BTK ATP-binding pocket.
This application note details a robust, self-validating in vitro kinase assay protocol to determine the IC50 of Btk inhibitor 1 hydrochloride. We utilize the ADP-Glo™ platform, a homogeneous luminescent assay that quantifies ADP generation. This method is selected over FRET-based methods for this specific protocol because it directly measures catalytic turnover (ADP production) and is less susceptible to compound autofluorescence interference.
BTK Signaling Pathway
The following diagram illustrates the critical node BTK occupies in the BCR signaling cascade, highlighting the downstream effectors (PLC
Figure 1: BTK signaling cascade. Btk inhibitor 1 blocks the phosphorylation of PLC
Experimental Design & Causality
The "Covalent Paradox" in Assay Design
Btk inhibitor 1 is likely a covalent inhibitor. Standard reversible inhibitor protocols often fail to capture the true potency of covalent drugs because the inhibition is time-dependent.
-
Scientific Insight: You must include a Pre-incubation Step (Enzyme + Inhibitor) before adding ATP. This allows the covalent bond to form at Cys481 without competition from ATP. Without this, IC50 values will appear artificially high (less potent).
Buffer Chemistry: The DTT Warning
-
Critical Risk: Standard kinase buffers contain Dithiothreitol (DTT) to keep the kinase active. However, high concentrations of DTT can react with the acrylamide warhead of covalent inhibitors, neutralizing the drug before it hits the target.
-
Solution: Use a low concentration of DTT (≤ 0.25 mM) or substitute with TCEP if stability permits. This protocol uses optimized concentrations to balance enzyme stability vs. inhibitor integrity.
Materials & Reagents
| Component | Specification | Source/Notes |
| Test Compound | Btk inhibitor 1 hydrochloride | Solubilized in 100% DMSO |
| Enzyme | Recombinant Human BTK (Full length) | SignalChem / Promega |
| Substrate | Poly (Glu, Tyr) 4:1 | Generic tyrosine kinase substrate |
| ATP | UltraPure ATP | Km(app) determination required |
| Assay Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl2, 2 mM MnCl2, 0.05 mg/mL BSA, 50 µM DTT | Freshly prepared |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega |
| Plate | 384-well, white, solid bottom | OptiPlate or equivalent |
Detailed Protocol
Step 1: Compound Preparation
-
Stock Solution: Dissolve Btk inhibitor 1 HCl in 100% DMSO to 10 mM. Vortex and sonicate if necessary.
-
Serial Dilution: Prepare a 3-fold serial dilution in 100% DMSO (10 points).
-
Why: 100% DMSO ensures solubility during dilution.
-
-
Intermediate Dilution: Dilute the DMSO series 1:25 into 1X Assay Buffer.
-
Result: 4% DMSO concentration (4X final assay concentration).
-
Step 2: Reagent Preparation (Master Mixes)[2]
-
2.5X Enzyme Mix: Dilute BTK enzyme in Assay Buffer to 2.5x the final desired concentration (e.g., if final is 2 nM, make 5 nM).
-
2.5X Substrate/ATP Mix: Dilute Poly(Glu,Tyr) and ATP in Assay Buffer.
-
ATP Concentration Rule: Use ATP @
(typically 10-50 µM for BTK) to ensure the assay is sensitive to competitive inhibition kinetics initially.
-
Step 3: The Reaction (Workflow)
Figure 2: Step-by-step assay workflow emphasizing the covalent pre-incubation step.
Detailed Procedure:
-
Plate Loading: Add 2 µL of the diluted Compound (from Step 1) to the 384-well plate.
-
Enzyme Addition: Add 2 µL of 2.5X BTK Enzyme Mix.
-
Control Wells: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) wells.
-
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 minutes at Room Temperature (RT).
-
Mechanistic Note: This allows Btk inhibitor 1 to covalently modify Cys481.
-
-
Start Reaction: Add 4 µL of 2.5X Substrate/ATP Mix.
-
Reaction Incubation: Incubate for 60 minutes at RT.
-
Stop & Deplete: Add 8 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.
-
Function: Stops kinase activity and digests unconsumed ATP.
-
-
Detection: Add 16 µL of Kinase Detection Reagent. Incubate 30 min at RT.
-
Function: Converts generated ADP back to ATP, which drives Luciferase.[2]
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Validation
Signal-to-Background (S/B)
Calculate S/B using the raw luminescence units (RLU):
Z-Factor (Z')
Verify assay robustness before running library screens or critical curves:
- : Standard Deviation
- : Mean RLU
-
Target: Z' > 0.5 (Excellent assay).
IC50 Calculation
Plot RLU vs. log[Inhibitor] and fit using a non-linear regression (4-parameter logistic equation):
Note on Covalent Inhibitors: For Btk inhibitor 1, the IC50 is time-dependent. If you vary the pre-incubation time, the IC50 will shift to the left (more potent) as time increases. For publication quality, report the specific pre-incubation time used (30 min).
References
-
Promega Corporation. BTK Kinase Enzyme System and ADP-Glo™ Assay Protocol.[3][4] Promega Technical Manual. Link
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link
-
BPS Bioscience. Chemi-Verse™ BTK Kinase Assay Kit Protocol.Link
- Bradshaw, J. M. (2010). "The Src, Syk, and Tec family kinases: Distinct types of molecular switches." Cell Signal, 22(8), 1175-84. (Context on BTK structure and Cys481).
-
PubChem. Tirabrutinib hydrochloride (Btk inhibitor 1 analog) Compound Summary.Link
Sources
Application Note: Preparation of Btk Inhibitor 1 Hydrochloride (10 mM Stock Solution)
Abstract
This application note provides a rigorous, standardized protocol for the preparation, storage, and handling of a 10 mM stock solution of Btk Inhibitor 1 Hydrochloride (CAS 1553977-42-6).[1] This compound, the hydrochloride salt of the
Physicochemical Profile & Solubility Assessment
Before initiating the protocol, the researcher must verify the compound identity and solubility profile. The hydrochloride salt form improves initial dissolution kinetics but does not guarantee stability in high-salt aqueous buffers at high concentrations.[1]
Table 1: Chemical Specifications
| Property | Specification |
| Compound Name | Btk Inhibitor 1 Hydrochloride (R-enantiomer) |
| CAS Number | 1553977-42-6 |
| Molecular Formula | |
| Molecular Weight | 422.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous |
| Solubility Limit (DMSO) | ~90 mg/mL (~212 mM) |
| Solubility (Water) | < 1 mg/mL (Insoluble; do not use for stock) |
Critical Mechanistic Insight: While the hydrochloride counterion suggests hydrophilicity, the core pyrazolo[3,4-d]pyrimidine structure is highly lipophilic.[1] Dissolving directly in aqueous buffers (PBS/Media) will result in immediate micro-precipitation, leading to heterogeneous dosing and false-negative IC50 values.[1] Anhydrous DMSO is the only validated solvent for the primary stock.
Protocol: Preparation of 10 mM Stock Solution
Materials Required[1][6][7]
-
Compound: Btk Inhibitor 1 Hydrochloride (Store at -20°C, desiccated).[1][2]
-
Solvent: DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%), Anhydrous.[1]
-
Equipment: Analytical Balance (readability 0.01 mg), Vortex Mixer, Sonicator bath, Amber glass vials (borosilicate).
Step-by-Step Methodology
Step 1: Environmental Equilibration
Remove the product vial from the freezer and allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening .
-
Reasoning: Opening a cold vial introduces atmospheric moisture condensation. Water absorption by the hygroscopic HCl salt will degrade the compound via hydrolysis over time and alter the effective mass.
Step 2: Gravimetric Measurement
Weigh approximately 5 mg of the compound into a sterile, amber glass vial. Record the exact mass (
-
Note: Do not attempt to weigh exactly "4.23 mg". Weigh a convenient amount (e.g., 4.85 mg) and adjust the solvent volume.
Step 3: Volume Calculation
Calculate the required volume of DMSO (
Example Calculation:
-
Mass weighed (
) = 5.10 mg[1] -
Molecular Weight (
) = 422.91 g/mol [1] -
Target Concentration (
) = 0.01 M (10 mM)[1]
Step 4: Solubilization
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 1-2 minutes if any visible particles remain.
-
Caution: Monitor temperature during sonication; heat can degrade the inhibitor. Keep water bath <30°C.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear and free of turbidity or Schlieren lines (swirls indicating density gradients).
Storage & Stability[1][8][9]
-
Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) in cryovials to avoid repeated freeze-thaw cycles.
-
Conditions: Store at -80°C (optimal) or -20°C.
-
Shelf Life: 6 months at -20°C; >1 year at -80°C.[1]
Usage Guide: Serial Dilution Strategy
Direct addition of 10 mM DMSO stock to cell culture media often causes "crashing out" (precipitation). A "Step-Down" dilution strategy is required to maintain solubility.[1]
Workflow Visualization
The following diagram illustrates the correct preparation and dilution workflow to ensure compound stability.
Figure 1: Logical workflow for the preparation of Btk Inhibitor 1 stock and subsequent serial dilution to prevent precipitation shock.
Protocol for Cellular Assay (Example: 100 nM Final)
-
Intermediate Stock (100 µM): Dilute 10 µL of 10 mM Stock into 990 µL of culture medium (or PBS).
-
Note: This step lowers DMSO to 1%. The compound may be near saturation; mix immediately.
-
-
Working Solution (100 nM): Dilute the Intermediate Stock 1:1000 into the final assay well (or prepare a 2x or 10x working solution depending on assay format).
-
Result: Final DMSO concentration is 0.001%, well below the toxicity threshold (usually 0.1-0.5%).[1]
-
Quality Control & Troubleshooting
Self-Validating Checks[1]
-
The "Schlieren" Test: Upon mixing DMSO stock with water/buffer, observe the interface. Oily swirls are normal (DMSO mixing), but distinct white cloudiness indicates precipitation.[1]
-
Absorbance Verification: If available, measure absorbance at
(typically ~280-300 nm for this scaffold) of a dilute aqueous sample to verify concentration against a standard curve.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Turbidity in Stock | Moisture in DMSO or cold glassware.[1] | Gentle warming (37°C) + Sonication.[2] Use fresh anhydrous DMSO.[3][4] |
| Precipitation in Media | Concentration shock (too rapid dilution). | Use the "Intermediate Dilution" step (Fig 1). Pre-warm media to 37°C. |
| Yellow Discoloration | Oxidation or light degradation. | Discard stock. Ensure storage in amber vials and desiccated conditions. |
References
-
BioCrick. Btk inhibitor 1 R enantiomer hydrochloride Datasheet. BioCrick Product BCC5126.[2] Available at: [Link][1]
-
RCSB Protein Data Bank. Crystal Structure of BTK Kinase Domain. PDB Entry 6HRP. (Provides structural basis for inhibitor binding). Available at: [Link][1]
Sources
Determining the Optimal Concentration of a Btk Inhibitor for Robust BCR Signaling Inhibition: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Bruton's Tyrosine Kinase in B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling pathway is fundamental to the development, proliferation, and survival of B lymphocytes.[1][2][3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, providing a crucial survival advantage to the neoplastic cells.[4][5] At the heart of this signaling cascade lies Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase that acts as a central signaling node.[2][5][6]
Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of Btk.[3][7] Activated Btk then phosphorylates and activates downstream targets, most notably phospholipase C gamma 2 (PLCγ2).[7][8][9] This triggers a cascade of second messengers, including inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in increased intracellular calcium levels and the activation of transcription factors like NF-κB, which regulate genes essential for cell proliferation and survival.[7][8][10] Given its pivotal role, Btk has emerged as a highly attractive therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.[11][12][13][14]
Btk inhibitors function by blocking the kinase activity of Btk, thereby disrupting the entire downstream signaling cascade.[11][15] This leads to decreased B-cell proliferation and survival.[11] This application note provides a comprehensive guide for researchers to determine the optimal in vitro concentration of a novel or specific Btk inhibitor, referred to herein as "Btk Inhibitor 1," for effectively and specifically inhibiting BCR signaling.
Understanding the Mechanism: The "Why" Behind the Protocol
The primary objective is to identify a concentration of Btk Inhibitor 1 that achieves maximal inhibition of Btk activity within the BCR pathway while minimizing off-target effects. This requires a multi-faceted approach that assesses not only the direct inhibition of Btk phosphorylation but also the functional consequences on downstream signaling events and cellular phenotypes.
The experimental design is based on a dose-response relationship, where increasing concentrations of the inhibitor are correlated with the degree of inhibition. The optimal concentration is typically derived from the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect. However, the "optimal" concentration for an experiment may be higher than the IC50/EC50 to ensure robust pathway inhibition, often in the range of 10-100 times the IC50 value, depending on the experimental goals and the inhibitor's selectivity.
Visualizing the Target: The B-Cell Receptor Signaling Pathway
The following diagram illustrates the central position of Btk in the BCR signaling cascade and the point of intervention for Btk Inhibitor 1.
Caption: Simplified BCR signaling pathway highlighting Btk's central role.
Experimental Workflow for Determining Optimal Inhibitor Concentration
The following workflow provides a systematic approach to identifying the optimal concentration of Btk Inhibitor 1.
Caption: Step-by-step workflow for optimal concentration determination.
Detailed Protocols
Part 1: Preparation of Btk Inhibitor 1 Stock Solution
The solubility and stability of the inhibitor are critical for accurate and reproducible results.
1.1. Reconstitution of Btk Inhibitor 1:
-
Consult the manufacturer's data sheet for the recommended solvent. Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[16]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
To aid dissolution, you may need to gently warm the solution at 37°C or use an ultrasonic bath.[17]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
1.2. Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Crucial Note: Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor dose) in all experiments.
Part 2: Cell Culture and Treatment
The choice of cell line is important. Human B-cell lymphoma cell lines such as Ramos or TMD8 are commonly used as they have well-characterized BCR signaling pathways.[18]
2.1. Cell Culture:
-
Culture B-cells in the recommended medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
2.2. Inhibitor Treatment and BCR Stimulation:
-
Plate the cells at an appropriate density in a multi-well plate.
-
Pre-incubate the cells with the serially diluted Btk Inhibitor 1 or vehicle control for a predetermined time (e.g., 1-2 hours). The pre-incubation time should be optimized based on the inhibitor's mechanism (covalent vs. non-covalent) and cell permeability.
-
Following pre-incubation, stimulate BCR signaling by adding an agonist, such as F(ab')₂ anti-human IgM, at a pre-determined optimal concentration.
-
Incubate for a short period (e.g., 5-30 minutes) depending on the specific downstream event being measured.
Part 3: Assays for Measuring BCR Signaling Inhibition
A multi-pronged approach to measuring inhibition provides a more complete picture of the inhibitor's efficacy.
3.1. Western Blot for Phospho-Btk and Phospho-PLCγ2:
-
Principle: This assay directly measures the phosphorylation status of Btk (autophosphorylation at Y223) and its direct substrate PLCγ2 (at Y759), providing a direct readout of Btk kinase activity.[19]
-
Protocol:
-
After treatment and stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Btk (Y223), total Btk, phospho-PLCγ2 (Y759), and total PLCγ2. A loading control (e.g., GAPDH or β-actin) is essential.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. The optimal concentration will show a significant reduction in the p-Btk/total Btk and p-PLCγ2/total PLCγ2 ratios.
-
3.2. Calcium Flux Assay:
-
Principle: As PLCγ2 activation leads to an increase in intracellular calcium, this assay provides a functional readout of the entire proximal BCR signaling cascade.
-
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pre-treat the cells with Btk Inhibitor 1 or vehicle.
-
Measure baseline fluorescence using a flow cytometer or a fluorescence plate reader.
-
Add the BCR agonist and record the change in fluorescence over time.
-
The optimal inhibitor concentration will significantly abrogate the calcium flux observed in the stimulated vehicle control.
-
3.3. Cell Proliferation and Viability Assays:
-
Principle: These assays assess the downstream cellular consequences of BCR signaling inhibition over a longer time course (24-72 hours).
-
Protocol:
-
Plate cells at a low density and treat with a range of Btk Inhibitor 1 concentrations.
-
Incubate for 24-72 hours.
-
Assess cell proliferation using assays such as MTS, WST-1, or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
Assess cell viability/apoptosis using assays that measure caspase activation or by flow cytometry using Annexin V and propidium iodide staining.
-
The optimal concentration for long-term studies will induce a significant decrease in proliferation and/or an increase in apoptosis.
-
Data Analysis and Interpretation
IC50/EC50 Determination:
-
For each assay, plot the percentage of inhibition (relative to the stimulated vehicle control) against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 or EC50 value.
Defining the Optimal Concentration:
-
The IC50/EC50 provides a quantitative measure of the inhibitor's potency.
-
For routine in vitro experiments, a concentration that gives >90% inhibition is often desired to ensure a robust biological effect. This is typically in the range of 10-100 times the IC50 value.
-
It is crucial to correlate the biochemical data (p-Btk, p-PLCγ2) with the functional cellular data (calcium flux, proliferation) to select a concentration that is effective across multiple readouts.
-
Consider the inhibitor's selectivity. If off-target effects are a concern, it is important to choose a concentration that is well below the IC50 for other kinases.
Summary of Key Parameters and Considerations
| Parameter | Key Considerations | Rationale |
| Inhibitor Solubility | Use the recommended solvent (typically DMSO). Ensure complete dissolution. | Insoluble inhibitor leads to inaccurate concentrations and unreliable data.[10][12] |
| Vehicle Control | Include a DMSO control at the same final concentration as the highest inhibitor dose. | To account for any non-specific effects of the solvent on cell signaling or viability. |
| Cell Line Selection | Use a relevant B-cell line with intact BCR signaling (e.g., Ramos, TMD8). | The cellular context is critical for the biological relevance of the findings.[18] |
| BCR Stimulation | Use a specific agonist like anti-IgM at a pre-optimized concentration. | To ensure a robust and reproducible activation of the BCR pathway. |
| Assay Selection | Employ a combination of biochemical and functional assays. | Provides a comprehensive understanding of the inhibitor's effects at different levels of the signaling cascade. |
| Dose Range | Use a wide range of concentrations spanning several orders of magnitude around the expected IC50. | To accurately define the dose-response curve and determine the IC50/EC50. |
| Incubation Time | Optimize pre-incubation and stimulation times for each assay. | Different signaling events occur on different time scales. |
Conclusion
Determining the optimal concentration of a Btk inhibitor is a critical step in preclinical drug development and basic research. By following a systematic approach that combines careful preparation, appropriate cellular models, and a multi-faceted analytical strategy, researchers can confidently identify a concentration of "Btk Inhibitor 1" that is both potent and specific for the inhibition of BCR signaling. This ensures the generation of reliable and reproducible data, paving the way for further investigation into the therapeutic potential of novel Btk inhibitors.
References
-
Drugs.com. (2023, April 12). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Retrieved from [Link]
-
NACCME. (2018, July 9). CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). BTK inhibition results in a higher proportion of cells in the G2+M cell.... Retrieved from [Link]
- Maddocks, K. J., & Jones, J. A. (2021). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Cancers, 13(11), 2577.
- Wiestner, A. (2013). Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies.
- Di Paolo, J. A., & Puri, K. D. (2021).
-
ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. Retrieved from [Link]
- Sun, T., Smith, E. Y., & Andreotti, A. H. (2021). Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK. Frontiers in Immunology, 12, 636830.
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... Retrieved from [Link]
-
BioCrick. (n.d.). Btk inhibitor 1. Retrieved from [Link]
-
OncLive. (2026, February 1). Multi-Omic Profiling Reveals Genetic and Epigenetic Pirtobrutinib Resistance Pathways in MCL. Retrieved from [Link]
- Carbone, C., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(2), 224.
- Staudt, L. M. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology, 30(25), 3053–3055.
-
PNAS. (n.d.). RHOA controls oncogenic B cell receptor signaling in aggressive lymphoma. Retrieved from [Link]
- Khan, I., & O'Connor, O. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. International Journal of Molecular Sciences, 25(14), 7505.
-
VJHemOnc. (2025, December 8). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. Retrieved from [Link]
- Burger, J. A. (2019). BTK Inhibitors: present and future. Frontiers in Oncology, 9, 661.
- Wang, M. L., et al. (2015). Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies. Oncology Letters, 9(5), 1947–1954.
-
ResearchGate. (n.d.). B-cell receptor (BCR) signaling pathway and BCR inhibitors. Retrieved from [Link]
- Bretz, F., & Hothorn, L. A. (2009). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of toxicology, 83(8), 737–748.
- Xiao, Z. P., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1162216.
- Kunapuli, P., et al. (2008). High throughput cellular assay for interrogating the B cell receptor signaling pathway. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 131.
-
ResearchGate. (n.d.). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
- Weber, A. N. R., et al. (2017). Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity. Frontiers in Immunology, 8, 1454.
- Rogers, K. A., & Woyach, J. A. (2021). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology, 11, 760098.
- Fischer, M., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1953–1965.
-
Pharmaceutical Journal. (2025, October 2). Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. Retrieved from [Link]
- Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4479.
- Wehrman, T., et al. (2014). Pathway Phenotyping of B-Cell Receptor Activation and Inhibition: Translation to Novel Clinical Biomarkers. Blood, 124(21), 2058.
- Miller, R. M., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 329–335.
- Kramer, N. I., et al. (2012). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 25(2), 436–445.
-
DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]
- Takata, M., & Kurosaki, T. (1996). A role for Bruton's tyrosine kinase in B cell antigen receptor-mediated activation of phospholipase C-gamma 2. The Journal of experimental medicine, 184(1), 31–40.
- Wang, L., et al. (2024). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 265, 116075.
-
VJHemOnc. (2023, May 23). Choosing the best BTK inhibitor for managing CLL. Retrieved from [Link]
Sources
- 1. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. jhi.rupress.org [jhi.rupress.org]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 11. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 12. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Btk inhibitor 1 | CAS:1412418-47-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Formulation & Protocol for Btk Inhibitor 1 Hydrochloride in Mouse Xenograft Models
Executive Summary & Compound Profile
Btk Inhibitor 1 Hydrochloride (often cataloged as the R-enantiomer of the pyrazolo[3,4-d]pyrimidine scaffold, structurally equivalent to Ibrutinib ) is a potent, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK). It functions by covalently binding to the Cysteine-481 (Cys481) residue within the ATP-binding pocket, blocking B-cell receptor (BCR) signaling.
Successful in vivo evaluation in mouse xenograft models (e.g., TMD8, Mino, OCI-Ly10) requires a formulation that overcomes the compound's inherent Biopharmaceutics Classification System (BCS) Class II limitations: low aqueous solubility and high permeability.
Physicochemical Constraints
-
Chemical Nature: Weak base (Pyrazolo-pyrimidine core).
-
Solubility: Highly soluble in DMSO (~90 mg/mL) and acidic buffers; practically insoluble in water/saline at neutral pH.
-
Stability: Susceptible to hydrolysis in highly acidic or basic aqueous solutions over prolonged periods; hygroscopic in HCl salt form.
Formulation Strategy: The "Why" Behind the Vehicle
The choice of vehicle dictates bioavailability (AUC), maximum concentration (
Formulation Decision Logic
The following decision tree illustrates the selection process based on study duration and required dosage.
Figure 1: Decision matrix for selecting the optimal vehicle based on experimental constraints.
Detailed Experimental Protocols
Protocol A: The "Golden Mix" (Co-Solvent Solution)
Best For: Pharmacokinetic (PK) studies, short-term efficacy (1-5 days), and maximum exposure. Composition: 5% DMSO / 30% PEG 300 / 5% Tween 80 / 60% ddH2O.
Step-by-Step Procedure:
-
Weighing: Calculate the required amount of Btk Inhibitor 1 HCl.
-
Example: For 10 mL at 5 mg/mL (Total 50 mg).
-
-
Primary Solubilization: Add 0.5 mL DMSO (5% v/v) to the powder. Vortex vigorously for 1-2 minutes until completely dissolved. The solution should be clear yellow.
-
Critical Step: Ensure no particles remain before proceeding.
-
-
Co-Solvent Addition: Add 3.0 mL PEG 300 (30% v/v). Vortex for 30 seconds. The mixture will warm slightly (exothermic).
-
Surfactant Addition: Add 0.5 mL Tween 80 (5% v/v). Vortex gently to avoid excessive foaming.
-
Aqueous Phase: Slowly add 6.0 mL ddH2O (60% v/v) while vortexing.
-
Note: Add water slowly to prevent "crashing out" (precipitation). If cloudiness occurs, sonicate at 37°C for 5 minutes.
-
-
pH Adjustment: Check pH. If < 3.0 (due to HCl salt), adjust to pH 4.0–5.0 with dilute NaOH to prevent gastric irritation, though the salt form naturally buffers slightly acidic.
Protocol B: The "Chronic Standard" (Suspension)
Best For: Long-term xenograft studies (21+ days), high-dose tolerability. Composition: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.
Step-by-Step Procedure:
-
Vehicle Preparation (Bulk):
-
Heat 50 mL of ddH2O to 70°C.
-
Disperse 0.5 g Methylcellulose (400 cP) powder. Stir until wetted.
-
Add 50 mL of cold ddH2O and stir on ice for 30 mins to hydrate (solution becomes clear/viscous).
-
Add 0.5 mL Tween 80. Mix well. Store at 4°C.
-
-
Compound Preparation:
-
Weigh Btk Inhibitor 1 HCl.[1]
-
Trituration: Place powder in a mortar. Add a few drops of the Vehicle to create a smooth paste (wetting).
-
Dilution: Gradually add the remaining Vehicle while grinding with the pestle to ensure a uniform suspension.
-
Sonication: Sonicate the final suspension for 10-15 minutes to break up aggregates.
-
-
QC: Verify homogeneity. Resuspend (vortex) immediately before dosing.
In Vivo Administration & Workflow
Dosing Parameters
| Parameter | Specification | Notes |
| Route | Oral Gavage (PO) | Preferred for BTKi due to first-pass requirement. |
| Volume | 10 mL/kg | Standard (e.g., 200 µL for a 20g mouse). |
| Dose Range | 10 – 50 mg/kg | 10-25 mg/kg is typically efficacious for Ibrutinib analogs. |
| Frequency | QD (Once Daily) | Half-life typically supports QD; BID for aggressive models. |
| Needle | 18-20G Flexible | Plastic feeding tubes reduce esophageal trauma. |
Mechanism of Action Verification
To ensure the inhibitor is working in vivo, researchers often analyze tumor samples for p-BTK inhibition.
Figure 2: Mechanism of Action. Btk Inhibitor 1 covalently binds Cys481, preventing autophosphorylation at Y223 and downstream PLCγ2 signaling.
Quality Control & Stability
-
Visual Inspection:
-
Solution (Protocol A): Must be clear. Slight yellowing is normal. Any precipitate indicates saturation or "crashing."
-
Suspension (Protocol B): Must be milky white but uniform. No large clumps.
-
-
Storage:
-
Stock Powder: -20°C, desiccated.
-
Formulated Vehicle: Prepare fresh for Protocol A (DMSO/PEG). Protocol B (Suspension) can be stored at 4°C for up to 7 days, but daily preparation is recommended for consistency.
-
-
Tolerability Check: Monitor mice for >15% weight loss. BTK inhibitors can cause mild diarrhea; ensure hydration.
References
-
Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link
-
Herman, S. E., et al. (2011). "Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765." Blood, 117(23), 6287-6296. Link
-
Young, R. M., et al. (2015). "Ibrutinib efficacy in a mouse model of ABC-subtype diffuse large B-cell lymphoma." Blood, 126(22), 2534-2536. Link
-
Selleck Chemicals. "BTK Inhibitor 1 (Compound 27) Datasheet & Solubility." Selleckchem.com. Link
-
MedChemExpress. "Ibrutinib (PCI-32765) Formulation Guide." MedChemExpress Application Notes. Link
Disclaimer: This protocol is for research purposes only. "Btk Inhibitor 1" typically refers to the R-enantiomer of the pyrazolo-pyrimidine scaffold (Ibrutinib).[2][3][4] Always verify the CAS number and salt form with your vendor before formulation.
Sources
Comprehensive Application Notes and Protocols for IBT6A Hydrochloride Powder
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of IBT6A hydrochloride powder. Adherence to these protocols is critical for ensuring the compound's integrity, obtaining reproducible experimental results, and maintaining laboratory safety.
Introduction to IBT6A Hydrochloride: A Key Research Compound
IBT6A hydrochloride is a significant chemical intermediate and an impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Ibrutinib is a crucial therapeutic agent in the treatment of various B-cell malignancies.[1] As such, the availability of high-purity IBT6A hydrochloride is essential for researchers synthesizing Ibrutinib analogs, developing novel BTK inhibitors, and studying the pharmacology and toxicology of Ibrutinib and its related compounds.[1][2]
The pyrazole-based chemical structure of IBT6A places it within a class of compounds known for their diverse pharmacological activities, particularly as kinase inhibitors.[3][4] The hydrochloride salt form generally enhances the stability and solubility of the parent molecule compared to its free base, a critical consideration for formulation and experimental use. Proper handling and storage are paramount to prevent degradation and ensure the compound's purity and activity are maintained.
Prudent Practices for Handling and Storage of IBT6A Hydrochloride Powder
The integrity of IBT6A hydrochloride powder is contingent upon meticulous handling and storage from the moment of receipt.
Initial Receipt and Inspection
Upon receiving a shipment of IBT6A hydrochloride, a systematic inspection is the first line of defense in quality control.
-
Visual Inspection: Examine the container for any signs of damage, such as cracks or a compromised seal. The powder should be a white to off-white solid. Any discoloration may indicate degradation or contamination.
-
Documentation Review: Cross-reference the certificate of analysis (CoA) with the product label to confirm the identity, purity, and quantity of the compound.
Storage of the Lyophilized Powder
The stability of the solid powder is best maintained under controlled conditions to prevent degradation from moisture, light, and temperature fluctuations.
| Storage Condition | Temperature | Duration | Rationale |
| Long-term Storage | -20°C | Up to 3 years | Minimizes chemical degradation and preserves long-term stability. |
| Short-term Storage | 4°C | Up to 2 years | Suitable for frequently used aliquots, but desiccation is crucial. |
Key Considerations for Powder Storage:
-
Desiccation: IBT6A hydrochloride is potentially hygroscopic. Store the powder in a tightly sealed container with a desiccant to prevent moisture absorption, which can lead to hydrolysis and degradation.
-
Inert Atmosphere: For utmost stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Sensitivity: Protect the compound from direct light by using an amber vial or by storing it in a dark location. Photodegradation is a common pathway for complex organic molecules.
Preparation of Stock and Working Solutions: A Step-by-Step Guide
The preparation of accurate and stable solutions is fundamental to the success of any experiment. The following protocols are designed to ensure the optimal dissolution and stability of IBT6A hydrochloride.
Recommended Solvents and Solubility
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (236.46 mM) | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can impact solubility.[2] Sonication or gentle warming may be required to achieve full dissolution.[1] |
| Ethanol | Soluble | Quantitative data is limited, but it is generally soluble.[5][6] |
| Methanol | Soluble | Similar to ethanol, it is a viable solvent.[5][6] |
| Water | Sparingly Soluble | The hydrochloride salt improves aqueous solubility over the free base, but it is still limited. |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of IBT6A hydrochloride powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold powder.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of IBT6A hydrochloride powder using a calibrated analytical balance. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 422.91 g/mol ), add 236.46 µL of DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 40°C) to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles.
| Storage Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 6 months |
| Short-term Storage | -20°C | Up to 1 month |
Preparation of Aqueous Working Solutions for In Vitro Assays
Direct dilution of the DMSO stock solution into aqueous buffers or cell culture media is the standard procedure for most in vitro experiments.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your desired aqueous buffer or media to achieve the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control (media/buffer with the same final DMSO concentration) in parallel.
-
Fresh Preparation: It is best practice to prepare fresh working solutions for each experiment to ensure consistency and avoid degradation in aqueous environments.
Experimental Protocols and Applications
IBT6A hydrochloride, as a precursor and impurity of the BTK inhibitor Ibrutinib, is valuable in a range of experimental contexts.
Workflow for Handling and Solution Preparation
Caption: Workflow for handling and preparing IBT6A hydrochloride solutions.
Cell-Based Assay Protocol: Assessing BTK Inhibition via Cell Viability
This protocol provides a framework for evaluating the cytotoxic effects of IBT6A hydrochloride on a relevant B-cell lymphoma cell line, which can be an indirect measure of its BTK inhibitory activity.
-
Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of IBT6A hydrochloride in the growth medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Ibrutinib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Understanding the Stability and Degradation of IBT6A Hydrochloride
While hydrochloride salts are generally stable, understanding potential degradation pathways is crucial for interpreting experimental data and ensuring the compound's integrity.
Potential Degradation Pathways
Based on the chemical structure and studies on the parent compound Ibrutinib, the following degradation pathways are plausible:[7][8][9][10][11]
-
Hydrolysis: The amide and other functional groups in the molecule may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and heteroatoms can be targets for oxidation. Ibrutinib has shown high sensitivity to oxidative degradation.[8][10]
-
Photodegradation: Exposure to UV or high-intensity light can lead to the formation of photoproducts.
Caption: Potential degradation pathways for IBT6A hydrochloride.
Analytical Methods for Stability Assessment
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the purity of IBT6A hydrochloride over time and after exposure to various stress conditions.[6][7]
Safety and Disposal
Personal Protective Equipment (PPE)
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses when handling IBT6A hydrochloride powder and its solutions.
Waste Disposal
Dispose of all waste containing IBT6A hydrochloride in accordance with local, state, and federal regulations for chemical waste. As a cytotoxic compound, it may require specific disposal procedures.[12]
References
-
Molecules. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Ectectic Solvents-Based Formulations. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.com. [Link]
-
National Center for Biotechnology Information. (2017). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2017). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]
-
National Center for Biotechnology Information. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. [Link]
-
MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.com. [Link]
-
ACS Publications. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]
-
ResearchGate. (2023). Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies. ResearchGate. [Link]
-
ResearchGate. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. [Link]
-
Semantic Scholar. (2019). Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants. Semantic Scholar. [Link]
-
ACS Publications. (2003). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. BPS Bioscience. [Link]
-
MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.com. [Link]
-
National Center for Biotechnology Information. (2020). Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. PubMed Central. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
National Center for Biotechnology Information. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Precision Western Blotting for p-BTK (Y223) Modulation by Btk Inhibitor 1
Introduction & Mechanistic Rationale
Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell receptor (BCR) signaling pathway, driving B-cell proliferation and survival.[1] The phosphorylation of Tyrosine 223 (Y223) within the SH3 domain is a requisite autophosphorylation event triggered by upstream Src-family kinases (Lyn) and Syk. This phosphorylation stabilizes the active conformation of BTK, allowing it to phosphorylate downstream targets like PLC
Btk Inhibitor 1 (often identified as Compound 27 or related pyrazolo-pyrimidine derivatives) functions as a potent kinase inhibitor. Unlike allosteric inhibitors, high-affinity BTK inhibitors typically bind to the ATP-binding pocket (often covalently modifying Cys481), physically blocking the transfer of phosphate to the Y223 site.
Therefore, p-BTK (Y223) serves as a direct, pharmacodynamic biomarker for Btk Inhibitor 1 efficacy. A successful assay must demonstrate a concentration-dependent reduction in Y223 signal without degrading total BTK protein levels.
Signal Transduction Pathway
The following diagram illustrates the BCR signaling cascade and the specific intervention point of Btk Inhibitor 1.
Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] Btk Inhibitor 1 prevents the autophosphorylation of Y223, silencing downstream PLC
Experimental Design Strategy
To validate Btk Inhibitor 1 activity, we utilize a "Stimulation-Inhibition" model. Basal p-BTK Y223 levels in unstimulated B-cell lines (e.g., Ramos, Mino) are often undetectable. Therefore, the system requires BCR stimulation (Anti-IgM) to induce Y223 phosphorylation, which the inhibitor will then blunt.
Key Variables
| Variable | Recommendation | Rationale |
| Cell Model | Ramos (RA 1) or Mino cells | High endogenous BTK expression; sensitive to BCR stimulation. |
| Stimulation | Goat F(ab')2 Anti-Human IgM | Crosslinks BCR to induce robust phosphorylation (10–15 min). |
| Inhibitor Timing | 1 hour pre-incubation | Allows inhibitor to penetrate cell membrane and bind BTK before stimulation. |
| Lysis Buffer | RIPA++ (High Phosphatase Inhibitors) | Y223 is highly labile; phosphatases must be aggressively inhibited. |
| Blocking | 5% BSA (Tris-Buffered Saline) | Crucial: Milk contains casein (phosphoprotein) which causes high background for phospho-antibodies. |
Detailed Protocol
Phase A: Cell Culture & Treatment
-
Seeding: Seed Ramos cells at
cells/mL in fresh RPMI-1640 (10% FBS). Allow to recover for 2 hours at 37°C. -
Inhibitor Preparation:
-
Dissolve Btk Inhibitor 1 in DMSO to a 10 mM stock.
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 100, 1000 nM) in media. Keep DMSO concentration constant (<0.1%).
-
-
Treatment:
-
Add inhibitor dilutions to cells. Incubate for 60 minutes at 37°C.
-
Vehicle Control: DMSO only.
-
-
Stimulation:
-
Add Anti-IgM F(ab')2 (Final: 10 µg/mL) to all wells except the Unstimulated Control.
-
Incubate for exactly 10 minutes at 37°C.
-
-
Harvest:
-
Immediately place tubes on ice.
-
Centrifuge at 1,500 rpm for 5 min at 4°C. Aspirate supernatant.
-
Wash pellet once with ice-cold PBS containing 1 mM Na
VO (Sodium Orthovanadate).
-
Phase B: Lysis & Protein Extraction
Standard lysis buffers often fail to preserve Y223. Use the following modified RIPA formulation:
Modified Lysis Buffer (per 10 mL):
-
RIPA Buffer (1X)
-
100 µL Protease Inhibitor Cocktail (100X)
-
100 µL PMSF (100 mM)
-
Phosphatase Inhibitors (Critical):
-
100 µL Sodium Orthovanadate (100 mM)
-
100 µL Sodium Fluoride (1 M)
-
10 µL Calyculin A (if available, for serine/threonine preservation)
-
Steps:
-
Resuspend pellet in 100 µL cold Lysis Buffer.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Clarify lysate: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect supernatant and quantify protein (BCA Assay). Note: Avoid Bradford if using high detergent.
Phase C: Western Blotting
-
Loading: Mix 30 µg lysate with 4X LDS Sample Buffer + Reducing Agent. Heat at 95°C for 5 min.
-
Electrophoresis: Run on 4–12% Bis-Tris Gel using MOPS buffer (better resolution for ~77 kDa BTK).
-
Transfer: Wet transfer to Nitrocellulose (0.45 µm) is preferred over PVDF for lower background with phospho-antibodies.
Phase D: Immunodetection
| Step | Reagent | Conditions | Notes |
| Block | 5% BSA in TBST | 1 hr @ RT | Do NOT use Milk. |
| Primary Ab 1 | Anti-p-BTK (Y223) (Rabbit) | 1:1000 in 5% BSA, O/N @ 4°C | Specificity is key. Clone EP420Y or similar. |
| Wash | TBST | 3 x 10 min | Vigorous agitation. |
| Secondary Ab | HRP-linked Anti-Rabbit IgG | 1:5000 in 5% BSA, 1 hr @ RT | Use pre-adsorbed Ab to reduce non-specific binding. |
| Detection | ECL Prime / SuperSignal West Dura | Imaging System | High sensitivity substrate required. |
| Strip/Reprobe | Mild Stripping Buffer | 10 min @ RT | |
| Primary Ab 2 | Total BTK (Mouse) | 1:2000 in 5% Milk | Loading control. |
Data Analysis & Expected Results
The following table outlines the expected band patterns for a successful experiment.
| Condition | p-BTK (Y223) Signal | Total BTK Signal | Interpretation |
| Unstimulated / Vehicle | Low / Absent | High | Baseline state (Inactive). |
| Stimulated / Vehicle | High (Strong Band) | High | Successful BCR activation. |
| Stimulated / Inhibitor (Low Dose) | Medium | High | Partial inhibition. |
| Stimulated / Inhibitor (High Dose) | Absent / Low | High | Potent Target Engagement. |
Calculation of IC50: Normalize p-BTK density to Total BTK density. Plot the Ratio (pBTK/Total) against Log[Inhibitor] to determine the IC50.
Workflow Visualization
Figure 2: Sequential workflow for p-BTK analysis.
Troubleshooting Guide
-
Problem: No p-BTK signal in stimulated control.
-
Problem: High Background / Dark Blot.
-
Problem: Total BTK signal decreases with inhibitor.
References
-
Selleck Chemicals. "BTK inhibitor 1 (Compound 27) Chemical Structure and Activity." Selleck.cn. Link
-
Cell Signaling Technology. "Optimal Lysis Buffers for Phospho-Protein Western Blotting." CST Application Notes. Link
-
Novus Biologicals. "BTK [p Tyr223] Antibody Western Blot Protocol." Novus Protocols. Link
-
Thermo Fisher Scientific. "Phospho-Btk (Tyr223) Polyclonal Antibody Product Page." Thermo Fisher. Link
- Honigberg, L. A., et al. "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proc Natl Acad Sci U S A. 2010.
Sources
- 1. US10828259B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 2. BTK inhibitor 1 (Compound 27) | BTK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. BIIB129 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. milrebrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. raybiotech.com [raybiotech.com]
- 10. youtube.com [youtube.com]
Determining the Optimal Incubation Time for Btk Inhibitor 1 Hydrochloride in Cell Viability Assays: Application Notes and Protocols
Introduction: The Critical Role of Bruton's Tyrosine Kinase (Btk) in Cellular Signaling and Disease
Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a pivotal enzyme in various cellular signaling pathways.[1] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, proliferation, and survival.[1][2] Dysregulation of Btk signaling is implicated in the pathophysiology of various B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), as well as in autoimmune diseases.[3][4][5] Btk inhibitors function by blocking the enzymatic activity of Btk, thereby disrupting these signaling pathways and inducing cell death in malignant B-cells.[3][4]
Btk inhibitor 1 hydrochloride is a potent and specific inhibitor of Btk.[6] As a pyrazolo[3,4-d]pyrimidine derivative, it represents a class of molecules under active investigation for their therapeutic potential.[4][6] Accurate assessment of the cytotoxic effects of such inhibitors in cancer cell lines is a cornerstone of preclinical drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of a compound on a cell population. A critical, yet often overlooked, parameter in these assays is the incubation time. This application note provides a comprehensive guide for researchers to determine the optimal incubation time for Btk inhibitor 1 hydrochloride in cell viability assays, ensuring robust and reproducible data.
The Scientific Rationale: Why Incubation Time Matters for Covalent Btk Inhibitors
Many Btk inhibitors, including analogs of widely used drugs, are covalent inhibitors.[7] They form a stable, covalent bond with a specific cysteine residue (Cys481) in the active site of the Btk enzyme, leading to its irreversible inhibition.[8] This covalent and irreversible nature has significant implications for the design of cell-based assays.
Unlike reversible inhibitors that reach equilibrium quickly, the extent of inhibition by a covalent inhibitor is time-dependent.[9][10][11] The formation of the covalent bond is a progressive event, meaning that the inhibitory effect accumulates over time. Consequently, the measured IC50 value (the concentration of an inhibitor that reduces a biological response by 50%) can vary significantly with different incubation periods.[9][10] A short incubation time may underestimate the inhibitor's potency, while an excessively long incubation could lead to non-specific cytotoxicity or confounding effects due to nutrient depletion in the cell culture medium. Therefore, establishing the optimal incubation time is paramount for accurately characterizing the bioactivity of Btk inhibitor 1 hydrochloride.
Visualizing the Mechanism: The Btk Signaling Pathway
To appreciate the impact of Btk inhibition, it is essential to understand its role in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates and activates downstream effectors, ultimately culminating in the activation of transcription factors that promote cell proliferation and survival.[11][12]
Caption: Simplified Btk Signaling Pathway.
Experimental Design: A Step-by-Step Protocol to Determine Optimal Incubation Time
The following protocol outlines a systematic approach to determine the optimal incubation time for Btk inhibitor 1 hydrochloride using a common cell viability assay, such as the MTT or CCK-8 assay. These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[13][14]
Workflow for Optimal Incubation Time Determination
Caption: Experimental Workflow.
Materials
-
Appropriate cancer cell line (e.g., a mantle cell lymphoma cell line like JeKo-1 or Mino)[15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (Dimethyl sulfoxide), sterile, cell culture grade[4]
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Protocol
Part 1: Preparation
-
Cell Culture: Culture the selected cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of Btk inhibitor 1 hydrochloride in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the inhibitor from the stock solution in complete cell culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
Part 2: Cell Viability Assay
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium). Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plates for a range of time points. A good starting point is to test 6, 12, 24, 48, and 72 hours.[15][16]
-
Viability Measurement: At the end of each incubation period, perform the cell viability assay:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8][16][17]
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add 100 µL of solubilization buffer to each well and incubate overnight in the dark.[2]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8 and 570 nm for MTT).[8]
Part 3: Data Analysis
-
Calculate Percent Viability: For each concentration of the inhibitor at each time point, calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot Dose-Response Curves: Plot the percent viability against the logarithm of the inhibitor concentration for each incubation time point.
-
Determine IC50 Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value for each incubation time.
Interpreting the Results and Selecting the Optimal Incubation Time
The time-course experiment will likely reveal a decrease in the IC50 value as the incubation time increases, reflecting the time-dependent nature of the covalent inhibition.
Example Data Table:
| Incubation Time (hours) | IC50 (nM) |
| 6 | 500 |
| 12 | 250 |
| 24 | 100 |
| 48 | 85 |
| 72 | 80 |
Criteria for Selecting the Optimal Incubation Time:
-
Potency and Stability: The optimal incubation time should be long enough to allow for the covalent modification to approach completion, resulting in a potent and stable IC50 value. In the example above, the IC50 value begins to plateau between 48 and 72 hours.
-
Assay Window: The chosen time point should provide a sufficient dynamic range between the maximum and minimum signals to ensure a robust assay.
-
Cell Health: The incubation time should not be so long that the vehicle-treated control cells begin to die due to overgrowth or nutrient depletion, which would compromise the validity of the assay. A 72-hour incubation is often a practical upper limit for many cell lines.[15]
-
Scientific Context: The choice of incubation time may also be influenced by the specific biological question being addressed. For example, if investigating early apoptotic events, a shorter incubation time might be more appropriate.
Based on the example data, a 48-hour or 72-hour incubation period would likely be optimal, as it allows for the full inhibitory effect of the compound to be observed without a significant change in the IC50 value with further incubation. A 72-hour incubation is a commonly used time point in many published studies for Btk inhibitors.[15]
Conclusion and Best Practices
Determining the optimal incubation time is a critical step in accurately assessing the in vitro efficacy of Btk inhibitor 1 hydrochloride. By performing a systematic time-course experiment, researchers can establish a robust and reproducible cell viability assay protocol. This ensures that the generated data reliably reflects the compound's true biological activity, providing a solid foundation for further preclinical development.
Key Takeaways:
-
The covalent nature of many Btk inhibitors necessitates careful consideration of the incubation time in cell-based assays.
-
A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is essential to determine the optimal incubation period.
-
The optimal incubation time is one that yields a potent and stable IC50 value while maintaining the health of the control cells.
-
Standardized protocols and careful data analysis are crucial for generating high-quality, reliable results in drug discovery research.
References
-
MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]
-
BioCrick. Btk inhibitor 1 R enantiomer hydrochloride datasheet. Retrieved from [Link]
-
ClinicalTrials.gov. (2019, March 28). Clinical Study Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2024, August 21). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Retrieved from [Link]
-
IMBRUVICA® (ibrutinib) HCP. ALLIANCE A041202 - Study Design. Retrieved from [Link]
-
RSC Publishing. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Retrieved from [Link]
-
ClinicalTrials.gov. (2021, February 10). CLINICAL RESEARCH PROTOCOL. Retrieved from [Link]
-
Immunomart. Btk inhibitor 1 hydrochloride. Retrieved from [Link]
-
YouTube. (2017, June 8). Targeting B-Cell Receptor Signaling for Anticancer Therapy. Retrieved from [Link]
-
MDPI. (2023, November 13). The Phase Ib VenObi CNS Study: Chemotherapy-Free Treatment with Venetoclax and Obinutuzumab for Relapsed/Refractory Primary Large B-Cell Lymphoma of the Central Nervous System. Retrieved from [Link]
-
University Hospital Southampton. (2023, January 1). Chemotherapy Protocol LYMPHOMA ZANUBRUTINIB. Retrieved from [Link]
-
National Center for Biotechnology Information. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma. Retrieved from [Link]
-
CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs. Dosing. Retrieved from [Link]
-
NSSG Chemotherapy Protocol. Ibrutinib [+/- R]. Retrieved from [Link]
-
MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Retrieved from [Link]
-
protocols.io. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]
-
BPS Bioscience. BTK Assay Kit BTK 79568. Retrieved from [Link]
-
Allergy. (2023, April 19). BTK signaling—a crucial link in the pathophysiology of chronic spontaneous urticaria. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. biocrick.com [biocrick.com]
- 5. Btk inhibitor 1 hydrochloride - Immunomart [immunomart.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 10. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]
- 11. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Researcher's Guide to the Solubility and Handling of Btk Inhibitors
Abstract
This comprehensive guide provides a detailed analysis of the solubility characteristics of Bruton's tyrosine kinase (Btk) inhibitors, focusing on the widely used compound Ibrutinib as a representative molecule. It is intended for researchers, scientists, and drug development professionals. We present a comparative analysis of solubility in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document furnishes field-proven, step-by-step protocols for the preparation of stock solutions, emphasizing the rationale behind each step to ensure experimental success, reproducibility, and data integrity. Furthermore, we discuss the critical role of Btk in cell signaling and provide best practices for handling these small molecules in various experimental settings.
Introduction: The Critical Role of Btk and the Importance of Solubility
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that serves as a crucial signaling element downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell development, activation, and proliferation.[1][2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][4] Small molecule inhibitors targeting Btk, such as Ibrutinib, have become a cornerstone of treatment for diseases like chronic lymphocytic leukemia and mantle cell lymphoma.[5][6][7]
The success of any in vitro or in vivo experiment hinges on the accurate and complete solubilization of the compound under investigation. Poor solubility can lead to inaccurate concentration assessments, precipitation in assays, and ultimately, unreliable data.[8] This guide uses Ibrutinib (also known as PCI-32765) as an exemplary Btk inhibitor to explore solubility in DMSO, ethanol, and water, providing researchers with the foundational knowledge for effective experimental design.
Comparative Solubility of a Representative Btk Inhibitor (Ibrutinib)
Understanding the solubility limits of a compound is the first step in designing robust experiments. Ibrutinib, a white to off-white solid with a molecular weight of 440.50 g/mol , exhibits markedly different solubilities across common laboratory solvents.[5] The choice of solvent is critical and depends on the intended application, such as preparing high-concentration stock solutions or formulating a vehicle for cell-based assays or animal studies.
Table 1: Solubility of Ibrutinib in Common Laboratory Solvents
| Solvent | Molarity (Approx.) | Solubility (Approx.) | Classification | Key Considerations |
| DMSO | ~68 mM | ~30 mg/mL[9] | Freely Soluble[5] | Ideal for high-concentration stock solutions. Potential for cell toxicity at final concentrations >0.5%.[10][11] |
| Ethanol | ~0.57 mM | ~0.25 mg/mL[9] | Sparingly Soluble | Suitable for some applications, but limited for high-concentration needs. Can have biological effects on cells.[12][13] |
| Water | ~3.2 x 10⁻⁷ M | ~1.43 x 10⁻⁷ mol/L[14] | Practically Insoluble[5][14] | Not suitable as a primary solvent. Aqueous buffers are used as final diluents for working solutions. |
The Btk Signaling Pathway: Mechanism of Inhibition
Btk inhibitors function by blocking the signaling cascade downstream of the B-cell receptor. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, which in turn activates downstream effectors like Phospholipase C gamma 2 (PLCγ2).[2] This cascade is essential for B-cell survival and proliferation.[15][16] Covalent irreversible inhibitors, like Ibrutinib, form a bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition.[17]
Protocols for Preparation of Btk Inhibitor Stock Solutions
The following protocols are designed to be self-validating systems. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology as needed.
Workflow Overview: From Powder to Stored Aliquots
Protocol 1: High-Concentration Stock in DMSO (e.g., 30 mg/mL)
DMSO is the solvent of choice for creating highly concentrated stock solutions due to its excellent solvating power for many organic molecules.[18]
-
Materials:
-
Btk Inhibitor powder (e.g., Ibrutinib)
-
Anhydrous or sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator water bath
-
Sterile, DMSO-compatible syringe filter (0.22 µm), optional
-
-
Methodology:
-
Preparation: Bring the inhibitor vial to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound or affect solubility.
-
Weighing: Accurately weigh the desired amount of inhibitor powder (e.g., 5 mg) and place it into a sterile vial. Perform this in a chemical fume hood if the compound is toxic.[19]
-
Solvent Addition: Calculate the required volume of DMSO. For a 30 mg/mL solution with 5 mg of powder, you would add 166.7 µL of DMSO. Add the DMSO directly to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 10-15 minutes.[19][20] Gentle warming to 37°C for a short period can also aid dissolution but should be done with caution to avoid compound degradation.[19]
-
Validation (Critical Step): Visually inspect the solution against a light source. It must be completely clear, with no visible particulates or crystals. A hazy or cloudy appearance indicates a suspension, not a true solution, and the concentration will be inaccurate.[19]
-
Sterilization (Optional): For cell culture applications, while 100% DMSO is hostile to most microorganisms, filtering through a 0.22 µm DMSO-compatible syringe filter can provide an extra layer of sterility.[21] Note that this may cause some loss of compound due to filter binding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can cause the compound to fall out of solution and degrade.[20][22]
-
Protocol 2: Lower-Concentration Stock in Ethanol (e.g., 0.25 mg/mL)
Ethanol may be chosen when DMSO is incompatible with a downstream application, though its lower solvating power limits the achievable concentration.
-
Materials:
-
Btk Inhibitor powder (e.g., Ibrutinib)
-
200 Proof (100%) Ethanol
-
Same equipment as listed in Protocol 1
-
-
Methodology:
-
Preparation & Weighing: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Calculate the required volume of ethanol. For a 0.25 mg/mL solution with 1 mg of powder, you would add 4.0 mL of 100% ethanol.
-
Dissolution: Follow step 4 from Protocol 1. Due to the lower solubility, more vigorous or prolonged vortexing/sonication may be required.
-
Validation & Storage: Follow steps 5 and 7 from Protocol 1.
-
Protocol 3: Preparing Aqueous Working Solutions from DMSO Stock
Btk inhibitors are practically insoluble in water, meaning a DMSO stock must be serially diluted to prepare a working solution in aqueous media (e.g., PBS or cell culture medium). The key challenge is preventing precipitation.[23]
-
Principle of Dilution: The organic compound will precipitate if the solvent environment changes too abruptly from organic (DMSO) to aqueous. The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[11][19]
-
Methodology:
-
Intermediate Dilutions: Do not dilute the high-concentration DMSO stock directly into the final aqueous buffer in one step. It is best practice to perform one or more intermediate dilutions in 100% DMSO first.[18]
-
Final Dilution: Vigorously vortex or pipette-mix the aqueous medium while slowly adding the final DMSO aliquot. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Validation: After dilution, let the solution sit for a few minutes and visually inspect for any signs of precipitation (cloudiness or crystals). If precipitation occurs, the concentration is above its aqueous solubility limit, and the stock solution needs to be further diluted in DMSO before adding to the aqueous medium.
-
Use Immediately: Aqueous solutions of sparingly soluble compounds are often not stable for long-term storage. It is recommended to prepare them fresh for each experiment.[9]
-
Conclusion and Best Practices
The successful use of Btk inhibitors in research is fundamentally dependent on proper handling and solubilization. DMSO is the superior solvent for generating high-concentration primary stocks, while ethanol is a viable but limited alternative. Direct solubilization in aqueous buffers is not feasible. Researchers must pay careful attention to the final concentration of organic solvents in their assays to avoid artifacts and ensure data validity. By following these detailed protocols and understanding the scientific principles behind them, researchers can generate reliable and reproducible results in the study of Btk signaling and its inhibition.
References
-
ResearchGate. (n.d.). Solubility and thermodynamic function of a new anti-cancer drug ibrutinib in {2-(2-ethoxyethoxy)ethanol + water} mixtures at different temperatures. Retrieved February 3, 2026, from [Link]
-
U.S. Food and Drug Administration (FDA). (2017). IMBRUVICA (ibrutinib) Prescribing Information. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved February 3, 2026, from [Link]
-
MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Retrieved February 3, 2026, from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 3, 2026, from [Link]
-
PubMed. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved February 3, 2026, from [Link]
-
YouTube. (2018). Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling. Retrieved February 3, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 3, 2026, from [Link]
-
ClinPGx. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved February 3, 2026, from [Link]
-
Biomedical Research and Therapy. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved February 3, 2026, from [Link]
-
Frontiers. (n.d.). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2015). How often can I freeze and thaw dissolved Ibrutinib?. Retrieved February 3, 2026, from [Link]
-
Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). Retrieved February 3, 2026, from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved February 3, 2026, from [Link]
-
FPnotebook. (n.d.). BTK Inhibitor. Retrieved February 3, 2026, from [Link]
-
Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Retrieved February 3, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. drugs.com [drugs.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 19. emulatebio.com [emulatebio.com]
- 20. file.selleckchem.com [file.selleckchem.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Profiling Btk Inhibitor 1 Hydrochloride in Diffuse Large B-Cell Lymphoma (DLBCL) Models
Abstract & Biological Rationale[1][2][3][4][5][6][7]
Diffuse Large B-Cell Lymphoma (DLBCL) is a heterogeneous malignancy biologically stratified into two major molecular subtypes: Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) .[1][2][3]
-
ABC-DLBCL: characterized by "chronic active" B-cell receptor (BCR) signaling.[2] These cells are frequently addicted to NF-
B activation driven by Bruton's Tyrosine Kinase (BTK). Consequently, they are highly sensitive to BTK inhibition. -
GCB-DLBCL: typically relies on "tonic" BCR signaling or alternative survival mechanisms (e.g., BCL2 translocations) and is generally less responsive to BTK monotherapy.
Btk Inhibitor 1 Hydrochloride is a potent, irreversible small-molecule inhibitor designed to covalently bind to Cysteine 481 (C481) within the ATP-binding pocket of BTK. This application note details the protocols for reconstituting this compound and validating its differential efficacy across DLBCL subtypes, serving as a critical assay for stratifying potential therapeutic responders.
Compound Profile & Handling
Compound Name: Btk Inhibitor 1 Hydrochloride Target: Bruton's Tyrosine Kinase (BTK) Mechanism: Irreversible covalent inhibition (via Michael acceptor) Physical State: White to off-white solid Solubility: [4]
-
Water: Insoluble (Note: Even as an HCl salt, aqueous solubility is poor without co-solvents).
-
DMSO: Soluble (
50 mg/mL).[4] -
Ethanol: Sparingly soluble.
Protocol 1: Reconstitution and Storage
-
Stock Preparation (10 mM): Dissolve the powder in high-grade anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.
-
Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into small volumes (e.g., 20-50
L) in amber tubes to protect from light. -
Storage: Store aliquots at -80°C (stable for 1 year) or -20°C (stable for 3-6 months).
Experimental Strategy: Cell Line Selection
To validate the specificity of Btk Inhibitor 1, you must utilize a panel of cell lines that represents the biological heterogeneity of DLBCL.
| Subtype | Cell Line | Genetic Driver (BCR Context) | Expected Sensitivity (IC50) |
| ABC-DLBCL | TMD8 | CD79B mutation, MYD88 L265P | High (< 10 nM) |
| ABC-DLBCL | HBL-1 | CD79B mutation, MYD88 L265P | High (< 10 nM) |
| GCB-DLBCL | OCI-Ly7 | Tonic BCR signaling, BCL2 dependent | Low / Resistant (> 1 |
| GCB-DLBCL | BJAB | Tonic BCR signaling | Low / Resistant (> 1 |
Biological Pathway & Mechanism
The following diagram illustrates the specific intervention point of Btk Inhibitor 1 within the BCR signaling cascade. In ABC-DLBCL, this blockade prevents the phosphorylation of PLC
Figure 1: Mechanism of Action. Btk Inhibitor 1 covalently binds to BTK, preventing the downstream activation of PLC
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This assay quantifies the anti-proliferative potency of Btk Inhibitor 1.
Reagents:
-
DLBCL Cell Lines (TMD8, OCI-Ly7)
-
RPMI-1640 Medium + 10-20% FBS (Heat Inactivated)
-
CellTiter-Glo® (Promega) or similar ATP-based luminescent assay.
-
96-well white-walled plates (for luminescence).
Step-by-Step Workflow:
-
Seeding:
-
Harvest cells in exponential growth phase.
-
Seed 5,000 – 10,000 cells/well in 90
L of fresh medium. -
Incubate for 24 hours at 37°C, 5% CO
to allow acclimatization.
-
-
Compound Dilution (Serial):
-
Prepare a 10 mM stock of Btk Inhibitor 1 in DMSO.
-
Perform a 1:3 serial dilution in DMSO (9 points) to create a "Master Plate" (e.g., 10 mM down to ~1.5
M). -
Dilute these DMSO stocks 1:100 into culture medium (Intermediate Plate) to reduce DMSO concentration.
-
Add 10
L of the Intermediate solution to the 90 L of cells. -
Final Concentration Range: 1000 nM down to ~0.1 nM.
-
Vehicle Control: 0.1% DMSO final concentration (Must be included).
-
-
Incubation:
-
Incubate treated cells for 72 hours . (Note: 24h is often insufficient for apoptosis induction in lymphoma lines; 72h is the standard for IC50).
-
-
Readout:
-
Add 100
L of CellTiter-Glo reagent to each well. -
Shake on an orbital shaker for 2 minutes (lyse cells).
-
Incubate 10 minutes at RT (stabilize signal).
-
Measure Luminescence.
-
-
Analysis:
-
Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.
-
Plot log(concentration) vs. % Viability.
-
Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Protocol 3: Target Engagement (Western Blot)
To prove the drug is working on-target (and not just killing cells via off-target toxicity), you must demonstrate inhibition of BTK autophosphorylation (Y223).
Experimental Design:
-
Cell Line: TMD8 (Sensitive line).
-
Treatment: Treat 5x10^6 cells with Btk Inhibitor 1 at 100 nM for 1 hour, 4 hours, and 24 hours .
-
Stimulation (Optional but Recommended): For maximal signal, stimulate cells with anti-IgM (10
g/mL) for 15 minutes before lysis to hyper-activate the BCR pathway.
Key Antibodies:
-
p-BTK (Tyr223): The direct readout of BTK autophosphorylation. Expected Result: Disappearance of band.
-
Total BTK: Loading control. Expected Result: Unchanged.
-
p-PLC
2 (Tyr1217): Downstream effector. Expected Result: Reduced signaling. -
GAPDH/Actin: Housekeeping control.
Workflow Visualization:
Figure 2: Target Engagement Workflow. Short-term treatment (1-4h) is sufficient to observe phosphorylation inhibition.
Data Interpretation & Troubleshooting
Expected Results
| Assay | ABC-DLBCL (TMD8) | GCB-DLBCL (OCI-Ly7) | Interpretation |
| IC50 (72h) | < 10 nM | > 1000 nM | Confirms subtype-selective dependency. |
| p-BTK (WB) | Abolished at 100 nM | Abolished at 100 nM | Drug enters cells and hits target in both lines. |
| p-ERK/NFkB | Reduced | Unchanged | Downstream signaling is only BTK-dependent in ABC. |
Troubleshooting
-
Issue: High IC50 in TMD8 cells.
-
Cause: Compound degradation or high passage number cells losing BCR dependence.
-
Fix: Use fresh DMSO stock; ensure cells are < 20 passages.
-
-
Issue: Precipitation in media.
-
Cause: High concentration spike.[5]
-
Fix: Ensure the intermediate dilution step (1:100) is performed before adding to cells. Do not add 100% DMSO stock directly to media if >1
L.
-
References
-
Davis, R. E., et al. (2010). Chronic active B-cell-receptor signaling in diffuse large B-cell lymphoma. Nature, 463(7277), 88–92.
-
Wilson, W. H., et al. (2015). Targeting B cell receptor signaling with ibrutinib in diffuse large B cell lymphoma. Nature Medicine, 21(8), 922–926.
-
Mathews Griner, L. A., et al. (2014). High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell-like diffuse large B-cell lymphoma cells. Proceedings of the National Academy of Sciences, 111(6), 2349-2354.
-
Selleck Chemicals. BTK IN-1 (SNS062 analog) Product Datasheet.
Sources
- 1. Different sensitivity of germinal center B cell-like diffuse large B cell lymphoma cells towards ibrutinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Btk inhibitor 1 hydrochloride precipitating in cell culture media
A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected precipitation of a critical compound like a Bruton's tyrosine kinase (BTK) inhibitor can bring promising experiments to a halt. This guide is designed to provide you, our fellow researchers, with a deep understanding of why BTK inhibitor 1 hydrochloride might precipitate in your cell culture media and to offer clear, actionable solutions to ensure the integrity and reproducibility of your results.
Bruton's tyrosine kinase is a critical non-receptor kinase in B-cell antigen receptor (BCR) signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Consequently, small molecule inhibitors targeting BTK are invaluable tools. However, their physicochemical properties often present a significant challenge in aqueous environments like cell culture media.[3]
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with BTK inhibitor 1 hydrochloride. Our goal is to explain the underlying scientific principles for each problem and provide robust solutions.
Q1: I added my BTK inhibitor stock solution to the cell media, and it immediately turned cloudy or formed visible precipitates. Why is this happening?
This is the most common issue researchers face and is almost always due to the poor aqueous solubility of the inhibitor.[3][4] Here’s a breakdown of the causative factors:
-
Inherent Hydrophobicity: Most kinase inhibitors, including BTK inhibitors, are lipophilic (hydrophobic) molecules.[5] This property is essential for crossing cell membranes to reach their intracellular target but makes them inherently difficult to dissolve in water-based solutions like cell culture media.[6]
-
Solvent Shock: Your inhibitor is likely dissolved in a 100% organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock.[7] When a small volume of this stock is added directly to a large volume of aqueous media, the DMSO disperses rapidly. The inhibitor molecules are suddenly forced out of their comfortable organic environment and into an aqueous one where they cannot stay dissolved, causing them to crash out of solution, or precipitate.[4][8]
-
Media Composition: Standard cell culture media are complex aqueous solutions containing high concentrations of salts, amino acids, and vitamins. These components can reduce the solubility of hydrophobic compounds through a "salting-out" effect, further promoting precipitation.
-
pH and Temperature: The pH of your culture medium (typically ~7.4) and the incubation temperature (37°C) can influence the charge state and solubility of your compound.[9] While increased temperature often aids solubility, the transition from room temperature to 37°C is usually not sufficient to overcome the fundamental insolubility of the compound.
Q2: What is the correct way to prepare my BTK inhibitor 1 hydrochloride stock solution to minimize future precipitation problems?
Proper preparation of your stock solution is the critical first step for success. A well-prepared, fully dissolved stock solution is less likely to cause issues downstream.
Core Principle: The goal is to create a homogenous, high-concentration stock in a suitable organic solvent that can be reliably diluted.
Recommended Solvent: Anhydrous, high-purity DMSO is the most common and effective solvent for most organic small molecules.[10][11] It is crucial to use a fresh, unopened bottle or a properly stored desiccated stock of DMSO, as it is highly hygroscopic (absorbs water from the air).[12][13] Water contamination in your DMSO will significantly decrease the solubility of your hydrophobic compound.[12]
See Protocol 1 for a detailed, step-by-step guide on preparing a stock solution.
Q3: I have a good stock solution. What is the best practice for diluting it into my cell culture media to prevent precipitation?
The key to avoiding precipitation during dilution is to prevent the "solvent shock" described earlier. This is achieved by gradually introducing the inhibitor to the aqueous environment.
Core Principle: Avoid large, rapid changes in solvent polarity. A stepwise dilution process is highly recommended.[14]
Instead of adding your highly concentrated DMSO stock directly to the media, you should perform an intermediate dilution step. For example, first, dilute your 10 mM stock solution to 1 mM in DMSO. Then, add the required volume of the 1 mM solution to your cell culture medium. This reduces the localized concentration of the inhibitor at the point of addition, allowing it to disperse more effectively.[15]
Always add the inhibitor solution to the media, not the other way around, and ensure rapid mixing by gently vortexing or swirling the media as you add the inhibitor drop by drop.[13] Finally, ensure the final concentration of DMSO in your culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[14]
See Protocol 2 for a detailed workflow on preparing the final working solution.
Q4: Does the type of cell culture media or the presence of fetal bovine serum (FBS) affect the solubility of my inhibitor?
Yes, both can have a significant impact.
-
Media Type: Different media formulations have varying salt concentrations and pH buffering systems. While most standard media (like DMEM, RPMI, MEM) are generally similar, highly complex or custom-formulated media could potentially impact solubility. If you consistently face issues, testing the solubility in a simpler buffered solution like PBS can help determine if a specific media component is the cause.
-
Fetal Bovine Serum (FBS): Serum contains a high concentration of proteins, with albumin being the most abundant. Many hydrophobic drugs bind to albumin and other serum proteins.[16][17] This binding can have two opposing effects:
-
Increased Solubility: Protein binding can act as a "carrier," effectively sequestering the inhibitor and keeping it in solution, thus increasing its apparent solubility.[18]
-
Reduced Bioavailability: Only the unbound, or "free," fraction of the drug is available to enter cells and interact with the target kinase.[17][19] High protein binding can reduce the effective concentration of your inhibitor.
-
If you suspect a serum-related issue, you might consider comparing your experiment in serum-containing versus serum-free media (if your cells can tolerate it for the duration of the experiment).
Data & Physicochemical Properties
Understanding the properties of your inhibitor is key to troubleshooting. While "BTK inhibitor 1" is a general term, we can use a representative covalent BTK inhibitor, Ibrutinib, to illustrate typical properties that contribute to solubility challenges.
| Property | Typical Value (Ibrutinib) | Implication for Cell Culture |
| Molecular Weight | 440.5 g/mol | Standard for small molecules. |
| Aqueous Solubility | Poor / Insoluble | The root cause of precipitation in media.[3] |
| LogP (Hydrophobicity) | ~3.7 - 4.3 | High value indicates high lipophilicity and poor water solubility.[6] |
| Primary Stock Solvent | DMSO | Excellent for initial dissolution but requires careful dilution into aqueous solutions.[7] |
Visual Troubleshooting Guide
The following workflow provides a visual guide to diagnosing and solving precipitation issues.
Caption: A step-by-step workflow for troubleshooting BTK inhibitor precipitation.
Conceptual Diagram: The "Solvent Shock" Phenomenon
This diagram illustrates why rapid dilution from DMSO into aqueous media causes hydrophobic molecules to precipitate.
Caption: Visualization of inhibitor precipitation due to rapid solvent change.
Experimental Protocols
Protocol 1: Preparation of a 10 mM BTK Inhibitor 1 Hydrochloride Stock Solution
-
Preparation: Before you begin, bring the vial of the inhibitor powder and a bottle of anhydrous DMSO to room temperature.[20]
-
Calculation: Calculate the mass of inhibitor powder needed to make your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW=513.9 g/mol , you would need 5.14 mg).
-
Weighing: Carefully weigh the calculated amount of powder and add it to a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use one of the following methods:
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or crystals. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store protected from light at -20°C or -80°C as recommended by the manufacturer.[13][14] This prevents degradation from repeated freeze-thaw cycles.[12]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol assumes you are starting with a 10 mM stock solution in DMSO.
-
Prepare Intermediate Dilution:
-
Create a 100X intermediate stock solution. To do this, dilute your 10 mM stock 1:10 in fresh, anhydrous DMSO to create a 1 mM solution. (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
-
Prepare Cell Culture Media:
-
Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
-
Final Dilution:
-
Set a vortex mixer to a medium speed (enough to create a small dimple on the surface of the liquid, but not so fast that it causes splashing or foaming).
-
Add the final volume of your 100X (1 mM) intermediate stock to the media to achieve your final concentration. For a 1:100 dilution to get 10 µM, you would add 10 µL of the 1 mM stock to every 990 µL of media.
-
Crucially: Add the inhibitor solution drop-wise directly into the vortexing media. This ensures immediate and rapid dispersion.
-
-
Final Check: Visually inspect the final working solution to ensure it is clear.
-
Cell Treatment: Use the freshly prepared media to treat your cells immediately. Do not store inhibitor-containing media for long periods.
-
Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your media without the inhibitor. This ensures any observed cellular effects are due to the inhibitor and not the solvent.[14]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. opastpublishers.com [opastpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. ziath.com [ziath.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. scilit.com [scilit.com]
- 20. csstc.org [csstc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing Btk Inhibitor 1 Hydrochloride
Welcome to the technical support center for Btk Inhibitor 1 Hydrochloride. Researchers, scientists, and drug development professionals often encounter challenges with the aqueous solubility of potent, hydrophobic molecules like Bruton's tyrosine kinase (Btk) inhibitors.[1] This guide provides a structured, in-depth approach to overcoming these hurdles, ensuring the reliability and reproducibility of your experiments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when preparing aqueous solutions of Btk Inhibitor 1 Hydrochloride for in vitro and in vivo studies.
Q1: I dissolved my Btk inhibitor in DMSO, but it crashed out when I added it to my cell culture media. What's happening?
This is the most frequent challenge, known as solvent-shifting precipitation.
-
The "Why": Btk Inhibitor 1 Hydrochloride is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but insoluble in water.[2] Your concentrated DMSO stock solution is a stable environment for the inhibitor. However, when you dilute this stock into an aqueous buffer or cell media, you are rapidly changing the solvent environment from organic to aqueous. Water molecules interact with DMSO, effectively rendering the DMSO unavailable to keep your hydrophobic compound dissolved, causing it to precipitate.[3]
-
Immediate Fixes:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is critical. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5%, with 0.1% being preferable to avoid solvent-induced artifacts or toxicity.[4][5] To achieve this, you may need to prepare a more concentrated initial DMSO stock.
-
Use Stepwise Dilution: Instead of adding the DMSO stock directly into the final volume of buffer (a "plunge" method), try a stepwise dilution. First, dilute the DMSO stock into a small volume of media/buffer, vortex gently, and then add this intermediate dilution to the final volume. This can sometimes prevent localized high concentrations that trigger precipitation.[4]
-
Increase Mixing Energy: When making the final dilution, ensure rapid and thorough mixing. Vortexing the buffer while adding the DMSO stock can disperse the inhibitor quickly before it has a chance to aggregate and precipitate.
-
Q2: What is the best way to prepare my initial stock solution?
Proper stock solution preparation is the foundation for a successful experiment.
-
Expert Recommendation: High-purity, anhydrous DMSO is the solvent of choice for creating high-concentration stock solutions (e.g., 10-200 mM).[2] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Water contamination in your DMSO can significantly decrease the solubility of hydrophobic compounds and may lead to degradation over time.[2][7]
-
Protocol for Stock Solution Preparation:
-
Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO if possible.
-
Weigh the required amount of Btk Inhibitor 1 Hydrochloride powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve your target concentration (e.g., 77 mg/mL or ~200 mM for some inhibitors).[2]
-
To aid dissolution, you can gently warm the solution to 37°C for 10-15 minutes and/or use a bath sonicator.[5] Visually inspect the solution against a light source to ensure it is a clear, particulate-free solution.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[4][8] Store at -20°C or -80°C as recommended by the supplier.[2]
-
Q3: How does the "hydrochloride" salt form affect solubility, and can I use pH to my advantage?
Understanding the chemistry of the hydrochloride salt is crucial for optimizing its solubility.
-
The "Why": Btk Inhibitor 1 is a weak base. It is formulated as a hydrochloride (HCl) salt to improve its solubility in acidic aqueous environments.[9] The HCl salt provides a proton (H+), which protonates a basic nitrogen atom on the inhibitor molecule, giving it a positive charge. This charged, or ionized, form is more polar and thus more soluble in water than the neutral, uncharged "free base" form.[10]
-
The Role of pH (The Henderson-Hasselbalch Principle): The equilibrium between the soluble (charged) and insoluble (neutral) forms is governed by the pH of the solution and the pKa of the molecule (the pH at which 50% of the drug is ionized).[11][12][13]
-
At pH < pKa: The inhibitor will be predominantly in its protonated, charged, and more soluble form.
-
At pH > pKa: The inhibitor will lose its proton and convert to the neutral, less soluble free base, which is likely to precipitate.
-
-
Practical Implication: Standard cell culture media and many biological buffers are buffered around pH 7.2-7.4. If the pKa of your Btk inhibitor is below this pH, adding it to the buffer will shift the equilibrium towards the insoluble free base form, causing precipitation. Therefore, preparing your formulation in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) can significantly enhance and maintain its solubility.[14]
Caption: pH-dependent equilibrium of a basic drug.
Section 2: Advanced Solubilization & Formulation Workflows
If initial troubleshooting fails, more advanced formulation strategies are required. These protocols provide step-by-step guidance for preparing stable aqueous solutions for your experiments.
Workflow 2.1: Troubleshooting Precipitation Upon Dilution
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues when diluting a DMSO stock into an aqueous buffer.
Caption: Troubleshooting workflow for inhibitor precipitation.
Protocol 2.2: pH Modification Strategy
This protocol utilizes pH control to maintain the inhibitor in its more soluble, protonated state.
-
Buffer Selection: Choose a buffer system that is compatible with your assay and has a buffering range between pH 5.0 and 6.5 (e.g., Citrate, MES, Acetate). Do not use phosphate buffers if your experiment involves divalent cations like Ca²⁺ or Mg²⁺, as this can lead to phosphate precipitation.
-
Preparation: Prepare a 10 mM solution of your chosen buffer (e.g., Sodium Citrate).
-
pH Adjustment: Carefully adjust the pH of the buffer to the desired value (e.g., pH 6.0) using dilute HCl or NaOH.
-
Inhibitor Dilution: Prepare your working solution by diluting the Btk Inhibitor 1 Hydrochloride DMSO stock into the final, pH-adjusted buffer.
-
Verification: Observe the solution for any signs of precipitation. A stable solution should remain clear.
Protocol 2.3: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[15][16] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[17][18]
Caption: Cyclodextrin forms a water-soluble complex.
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 2g of HP-β-CD in saline to a final volume of 10 mL).[19] This may require stirring or gentle warming to fully dissolve.
-
Add DMSO Stock: Slowly add your concentrated DMSO stock solution of the Btk inhibitor to the HP-β-CD solution while vortexing. A common starting ratio is 1 part DMSO stock to 9 parts cyclodextrin solution.[19]
-
Equilibrate: Allow the solution to mix at room temperature for at least 30-60 minutes to ensure efficient complex formation.
-
Final Dilution: This cyclodextrin-formulated stock can now be further diluted into your final assay buffer as needed.
Protocol 2.4: Surfactant-Based Formulations
Non-ionic surfactants like Kolliphor® EL (formerly Cremophor® EL) or Tween® 80 can form micelles in aqueous solutions that encapsulate hydrophobic drugs, increasing their apparent solubility.[20]
-
Choose Co-solvents & Surfactant: A common and effective formulation for in vivo studies uses a combination of DMSO, a co-solvent like Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80.[8][19]
-
Prepare Formulation Vehicle: A typical vehicle can be prepared as follows (example for a 1 mL final volume):[8]
-
Start with 400 µL of PEG300.
-
Add 100 µL of your Btk inhibitor DMSO stock (e.g., 30 mg/mL) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline or your desired buffer and mix well.
-
-
Verification: The final solution should be clear and free of precipitates.[8] This formulation is often suitable for achieving higher drug concentrations needed for animal dosing.
Section 3: Data & Reference Tables
Table 1: Solubility Profile of a Representative Btk Inhibitor
| Solvent | Solubility | Notes |
| Water | Insoluble | The free base is highly hydrophobic.[2] |
| Ethanol | Insoluble | Not a suitable primary solvent.[2] |
| DMSO | ≥ 77 mg/mL (~200 mM) | Use high-purity, anhydrous DMSO for best results.[2] |
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient Class | Example(s) | Mechanism of Action | Typical Use Concentration (in vitro) |
| Co-solvents | PEG300, PEG400 | Reduces solvent polarity, increasing solubility of hydrophobic compounds.[21][22] | 1-10% |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms water-soluble inclusion complexes by encapsulating the drug.[15] | 1-20% (w/v) |
| Surfactants | Tween® 80, Kolliphor® EL | Forms micelles that encapsulate the drug above the Critical Micelle Concentration (CMC).[20] | 0.1-5% |
References
-
Ciccone, G., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]
-
Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Semantic Scholar. [Link]
-
Janssen, C. G. A. M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central. [Link]
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Gao, P., et al. (2019). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ACS Publications. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Pitha, J., & Pescara, J. (1988). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Kanczkowski, W., & Ziegler, C. G. (2016). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. [Link]
-
Serajuddin, A. T., et al. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
ResearchGate. (2025). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. [Link]
-
Drug Development & Delivery. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Sîrbu, R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Matlock, M. K., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. [Link]
-
Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]
-
eLife. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
Ataman Kimya. CREMOPHOR EL. [Link]
-
ACS Publications. (2020). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Zdziennicka, A., et al. (2017). Temperature Effect on the Adsorption and Volumetric Properties of Aqueous Solutions of Kolliphor®ELP. MDPI. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Taylor & Francis. (2008). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. [Link]
-
ResearchGate. (2025). Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds. [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
ResearchGate. (2025). Solubility enhancement of COX-2 inhibitors using various solvent systems. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
-
YouTube. (2024). The Henderson-Hasselbalch Equation and pKa. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BTK inhibitor 16 [PMID: 30122225] | Ligand page. [Link]
-
Immunomart. Btk inhibitor 1 hydrochloride. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ziath.com [ziath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. longdom.org [longdom.org]
Btk inhibitor 1 hydrochloride degradation products and stability analysis
Stability Analysis & Degradation Troubleshooting Guide
Introduction
This guide addresses the stability profile, degradation pathways, and analytical troubleshooting for Btk Inhibitor 1 Hydrochloride (functionally synonymous with Ibrutinib HCl in research contexts). As an irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK), this compound relies on a reactive acrylamide warhead to form a covalent bond with Cysteine-481 in the kinase active site.[1][2]
This electrophilic reactivity, while essential for potency, renders the molecule highly susceptible to specific degradation pathways—particularly alkaline hydrolysis and oxidation . This guide provides self-validating protocols to ensure experimental integrity.
Module 1: Stability Profiling & Storage (The "Prevention" Phase)
Core Concept: The primary stability risk for Btk Inhibitor 1 is the premature triggering of the acrylamide Michael acceptor or the oxidation of the piperidine/ether moieties.
Critical Storage Guidelines
| State | Condition | Shelf Life (Est.) | Risk Factor |
| Solid (Powder) | -20°C, Desiccated, Dark | 2 Years | Hygroscopicity of HCl salt; Hydrolysis if moisture enters. |
| Stock Solution (DMSO) | -80°C | 6 Months | Freeze-thaw cycles induce precipitation. |
| Working Soln (Media) | 37°C | < 24 Hours | High Risk: Rapid hydrolysis in pH > 7.5 or presence of thiols (e.g., BME, DTT). |
FAQ: Storage & Handling
Q: My compound turned from white to faint yellow in DMSO. Is it still good? A: Slight yellowing often indicates trace N-oxidation or photo-degradation.
-
Diagnostic: Run a quick LC-MS. If the parent peak (>98%) remains, it is usable for cell assays but not for kinetic binding studies (
) where precise concentration is critical. -
Prevention: Store under inert gas (Argon/Nitrogen) if possible.
Q: Can I use DTT or Mercaptoethanol in my assay buffer? A: NO. These are strong nucleophiles. They will react with the acrylamide warhead of the inhibitor before it reaches the protein, neutralizing the drug. Use TCEP if a reducing agent is strictly required, though TCEP can also react slowly over time.
Module 2: Forced Degradation & Impurity Identification
Scientific Context: Stress testing reveals that Ibrutinib is most sensitive to Base and Peroxide .[3][4] It is relatively stable in acid (at room temp) and thermal conditions but degrades rapidly under alkaline stress due to the hydrolysis of the amide bond.
Common Degradation Products (DPs)
| Degradation Type | Trigger | Chemical Change | LC-MS Signature (approx) |
| Alkaline Hydrolysis | pH > 8.0 | Hydrolysis of acrylamide amide to carboxylic acid. | [M+H]+ + 1 Da (Acid form) |
| Oxidative Stress | Peroxides / Air | N-oxidation (Piperidine ring) or Sulfoxide formation. | [M+H]+ + 16 Da (Mono-ox) |
| Acid Hydrolysis | Strong Acid + Heat | Cleavage of ether linkage or depurination. | Fragmentation dependent |
| Photolytic | UV Light | Isomerization or cyclization. | Variable |
Visualizing the Stability Logic
Figure 1: Decision tree for assessing environmental risks to Btk Inhibitor 1 stability prior to experimentation.
Module 3: Analytical Method & Troubleshooting
Objective: Separate the parent compound from its hydrolytic and oxidative degradants using Reverse Phase HPLC (RP-HPLC).
Recommended Stability-Indicating Method
-
Column: C18 Stationary Phase (e.g., Waters Acquity UPLC C18 or Agilent Zorbax Eclipse Plus), 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10-20 mM Ammonium Acetate (pH adjusted to 6.0 with Acetic Acid). Note: pH 6 is critical to prevent on-column hydrolysis.
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
-
Detection: UV @ 258 nm (primary) and 215 nm (impurities).
-
Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC, adjust column dimensions accordingly).
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing or Split Peaks
-
Cause: The piperidine moiety is basic. At neutral/basic pH, silanol interactions on the column cause tailing.
-
Fix: Ensure Mobile Phase A is buffered to pH 6.0 or use 0.1% Formic Acid (pH ~2.7). Do not run in unbuffered water.
Issue 2: Appearance of "Ghost" Peaks in Blank
-
Cause: Carryover of the "sticky" hydrophobic inhibitor or accumulation of hydrolysis products on the column head.
-
Fix: Add a needle wash step with 50:50 ACN:Water. Run a "sawtooth" wash gradient (10% -> 100% B rapid cycling) between sample sets.
Issue 3: Retention Time Shift
-
Cause: Btk Inhibitor 1 is an HCl salt. If dissolved in a buffer with high capacity, it may dissociate, changing the local pH and retention behavior.
-
Fix: Always prepare standards in the mobile phase starting ratio (e.g., 90% Buffer / 10% ACN) to match column equilibrium.
Analytical Workflow Diagram
Figure 2: Workflow for identifying impurities and validating batch stability.
References
-
Mehta, L., et al. (2021). "LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway." Journal of Pharmaceutical and Biomedical Analysis.
-
Mondal, B., et al. (2020).[6] "Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies." ResearchGate.[7]
-
Vajjha, S., et al. (2019).[4][8] "Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem Application Note. (2025). "Isolation of Ibrutinib Impurities by Preparative High-Performance Liquid Chromatography."
Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific stability data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting inconsistent IC50 values for Btk inhibitor 1 hydrochloride
Welcome to the technical support guide for Btk inhibitor 1 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when determining the IC50 value of this compound. Inconsistent data can be a significant roadblock, and this guide provides in-depth, experience-driven solutions to ensure your results are both accurate and reproducible.
Introduction: The Challenge of Consistent IC50 Values
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies, making Btk a key therapeutic target.[3][4] Btk inhibitor 1 hydrochloride is a potent inhibitor of this kinase.[5][6]
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. However, it is not an absolute value; it is highly dependent on experimental conditions.[7] Variability in IC50 values is a frequent issue that can arise from three primary domains: the inhibitor compound itself, the biochemical assay setup, and the cell-based assay system. This guide will dissect these areas to help you identify and resolve the root cause of inconsistency.
Understanding the Btk Signaling Pathway
To effectively troubleshoot, it is essential to understand the biological context. Btk is a key node in the BCR signaling cascade. Upon antigen binding to the BCR, Btk is activated and subsequently phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), leading to signaling cascades that promote B-cell proliferation and survival.[8] Btk inhibitors work by blocking this crucial step.
Caption: Simplified Btk signaling pathway and the point of inhibition.
Initial Troubleshooting: Where is the Inconsistency?
Before diving into specific FAQs, use this decision tree to narrow down the potential source of your IC50 variability.
Caption: A decision tree to guide your troubleshooting efforts.
FAQs: Troubleshooting Guide
This section is structured to address specific problems you may be encountering. We begin with the most fundamental component: the inhibitor itself.
Part 1: Compound Integrity and Handling
Errors in compound preparation are a primary source of inconsistent data. Btk inhibitor 1 hydrochloride has specific handling requirements that must be respected.
| Parameter | Value / Recommendation | Source |
| Molecular Formula | C₁₉H₂₁ClN₆O | [6] |
| Molecular Weight | 384.86 g/mol | [6] |
| Reported IC50 | <100 nM (Biochemical) | [5][6] |
| Solubility | Soluble in DMSO (>77 mg/mL) | [6] |
| Insoluble in Water and Ethanol | [6] | |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Stock Sol.) | -80°C for up to 1 year (in aliquots) | [6] |
Q1: My IC50 values are consistently higher than the literature values, and I see precipitation in my higher concentration wells. What is happening?
A: This strongly suggests a solubility issue. Btk inhibitor 1 hydrochloride is practically insoluble in aqueous solutions like assay buffers.[6] While it is highly soluble in 100% DMSO, adding it to an aqueous buffer can cause it to precipitate, especially at higher concentrations. This effectively lowers the available concentration of the inhibitor, leading to an artificially high IC50.
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds.[6] Always use fresh, anhydrous DMSO for making your stock solution.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is tolerated by your enzyme or cells (typically ≤1%).[9][10]
-
Prepare Intermediate Dilutions: Instead of diluting a high-concentration stock directly into the final assay buffer, perform intermediate dilution steps in a buffer containing a small amount of detergent (e.g., 0.01% Tween-20) or in a buffer with a higher protein concentration (like BSA) to help maintain solubility.
-
Visual Inspection: Always visually inspect your plate for precipitation after adding the compound. If observed, the data from those wells is unreliable.
Q2: My assay performance is declining over time, even with a newly prepared inhibitor stock. Why?
A: This points to compound instability in your stock solution. The most common cause is repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Aliquot Your Stock Solution: Upon initial preparation, immediately aliquot your high-concentration stock solution into single-use volumes and store them at -80°C.[5][6] This is the most critical step to ensure long-term consistency.
-
Protect from Light: While not specifically noted for this compound, many small molecules are light-sensitive. Store aliquots in amber tubes or a light-blocking box as a best practice.
-
Confirm Purity: If you have access to analytical chemistry resources, periodically verify the purity of your compound stock via HPLC-MS, as degradation can occur even during storage.
Part 2: Biochemical (Cell-Free) Assay Troubleshooting
Biochemical assays are sensitive to the concentrations of every component. For an ATP-competitive inhibitor like this one, ATP concentration is the most critical variable.
Q3: My biochemical IC50 value varies significantly from day to day, even though my technique is consistent. What should I check first?
A: The most influential factor for an ATP-competitive kinase inhibitor's IC50 is the ATP concentration in the assay.[7][11] The relationship is defined by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km)
Where:
-
Ki is the intrinsic binding affinity of the inhibitor to the kinase.
-
[ATP] is the concentration of ATP in your assay.
-
Km is the Michaelis constant of the kinase for ATP.
This equation shows that the IC50 value is directly proportional to the ATP concentration.[11][12] Even small variations in your ATP stock concentration can lead to large shifts in the measured IC50.
Troubleshooting Steps:
-
Standardize ATP Concentration: The best practice is to run the assay with an ATP concentration equal to the Km of Btk for ATP.[13] This standardizes the assay and allows the IC50 to be more directly related to the inhibitor's binding affinity (at ATP = Km, IC50 ≈ 2 * Ki).[11][13]
-
Verify ATP Stock: Prepare a large, single batch of your ATP stock solution. Aliquot and store at -20°C or -80°C. Re-quantify the concentration of this stock periodically using UV-Vis spectroscopy (A259).
-
Ensure Enzyme Linearity: Your assay must be run under initial velocity conditions. This means the reaction rate is linear with respect to both time and enzyme concentration. If the reaction proceeds for too long or with too much enzyme, substrate depletion or product inhibition can occur, which will affect the IC50 value.[9][10]
Caption: Workflow for validating biochemical assay conditions.
Table: Theoretical Impact of ATP on IC50 for a Competitive Inhibitor (Assuming a hypothetical Btk Ki of 10 nM and an ATP Km of 50 µM)
| ATP Concentration in Assay | [ATP]/Km Ratio | Calculated IC50 (nM) | Comment |
| 5 µM | 0.1 | 11 | IC50 is very close to Ki. |
| 50 µM (at Km) | 1 | 20 | Standard condition for comparing potency.[13] |
| 500 µM | 10 | 110 | A 10-fold increase in ATP shifts IC50 by ~5.5x. |
| 1000 µM (1 mM) | 20 | 210 | Approaching physiological ATP levels. |
Part 3: Cell-Based Assay Troubleshooting
Moving from a purified enzyme system to a live cell introduces multiple layers of biological complexity that can dramatically alter the observed inhibitor potency.
Q4: My IC50 value in a cell-based assay is 50-200 times higher than in my biochemical assay. Is this normal?
A: Yes, a significant rightward shift (higher IC50) in cell-based assays is common and expected.[14] Do not assume your experiment has failed. The discrepancy arises from several physiological factors:
-
High Intracellular ATP: The concentration of ATP inside a cell is typically in the millimolar range (1-10 mM), which is much higher than the Km of most kinases.[11][12] As explained by the Cheng-Prusoff equation, this high concentration of the natural substrate (ATP) makes it much harder for the inhibitor to compete, resulting in a higher apparent IC50.
-
Cell Membrane Permeability: The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability will reduce the intracellular concentration of the compound, leading to a less potent effect.[15][16]
-
Efflux Pumps: Cells possess active transporter proteins (e.g., P-glycoprotein) that can pump foreign compounds out, lowering the effective intracellular concentration.[15]
-
Plasma Protein Binding: If you are using serum in your cell culture media, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells.
Troubleshooting Steps:
-
Acknowledge the Difference: The primary goal is not to make the cellular IC50 match the biochemical IC50, but to achieve a consistent cellular IC50.
-
Standardize Cell Conditions: Use cells within a consistent, low passage number range. Ensure cell viability is high (>95%) before plating. Always seed cells at the same density, as cell density can influence drug sensitivity.[17]
-
Assay Choice: The type of cell-based assay matters. A direct target engagement assay (e.g., an in-cell Western blotting for phosphorylated Btk) is more specific than a general cell viability or cytotoxicity assay (like MTT), which measures downstream effects.[14][18]
-
Incubation Time: Ensure the incubation time with the inhibitor is sufficient to allow for cell penetration and target engagement. This may need to be optimized (e.g., 24, 48, 72 hours).
Part 4: Data Analysis and Interpretation
How you analyze your data is as important as how you generate it.
Q5: My dose-response curve looks shallow or doesn't reach a 0% or 100% plateau. How should I interpret this?
A: This indicates a problem with your assay window or concentration range.
Troubleshooting Steps:
-
No Bottom Plateau (<50% inhibition): If your curve flattens out at a level of inhibition greater than 0%, it could be due to off-target effects at high concentrations or compound precipitation.[19]
-
No Top Plateau (>50% inhibition): If your curve doesn't reach 100% activity (or 0% inhibition), your lowest inhibitor concentration may still be causing some inhibition. Extend your dilution series to lower concentrations.
-
Shallow Curve (low Hill slope): A shallow curve can indicate complex binding mechanisms, negative cooperativity, or potential issues with the assay's dynamic range.
-
Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit your data. Constraining the top and bottom of the curve can be done if you have very reliable controls, but it can also mask assay problems.
Key Experimental Protocols
Protocol 1: Preparation of Btk Inhibitor 1 Hydrochloride Stock Solution
This protocol is designed to maximize solubility and stability.
-
Weighing: Carefully weigh out the required amount of Btk inhibitor 1 hydrochloride powder in a fume hood.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a glass or polypropylene tube.
-
Solubilization: Vortex the solution thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath to aid dissolution. Gentle warming (to 37°C) can also be used.[20] Visually confirm that all solid material has dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-blocking polypropylene tubes.
-
Storage: Store the aliquots at -80°C until use.[6] Avoid storing the stock solution at -20°C for more than a month.[6]
Protocol 2: General In Vitro Btk Kinase Assay (384-well Plate)
This is a template protocol. Concentrations of enzyme, substrate, and ATP must be optimized.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare Btk enzyme and substrate (e.g., a poly-GT peptide) dilutions in assay buffer.
-
Inhibitor Plating: Create a serial dilution of Btk inhibitor 1 hydrochloride in 100% DMSO. Transfer a small volume (e.g., 100 nL) of these dilutions to the assay plate. Include DMSO-only wells for 100% activity control.
-
Enzyme Addition: Add 10 µL of the Btk enzyme solution to each well. Allow the inhibitor and enzyme to pre-incubate for 15-30 minutes at room temperature. This step is crucial for covalent inhibitors but is also good practice for non-covalent ones.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at its pre-determined optimal level (e.g., at Km).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized linear reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, Promega). Read the plate according to the detection reagent manufacturer's instructions.
-
Data Analysis: Normalize the data to your 0% and 100% inhibition controls. Plot the normalized response versus the log of the inhibitor concentration and fit with a four-parameter non-linear regression to determine the IC50.
By systematically addressing these potential sources of error—from the vial of powder to the final data analysis—you can significantly improve the consistency and reliability of your IC50 values for Btk inhibitor 1 hydrochloride.
References
-
ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... ResearchGate. [Link]
-
MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [Link]
-
Cell Culture Assay. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Assay. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
Drugs.com. (2023, April 12). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
García-Molina, F., et al. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Center for Biotechnology Information. [Link]
-
Brullo, C., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
BioCrick. (n.d.). Btk inhibitor 1 R enantiomer hydrochloride datasheet. BioCrick. [Link]
-
Küblbeck, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]
-
Johnson, C. L., et al. (2021, June 11). Using membrane perturbing small molecules to target chronic persistent infections. National Center for Biotechnology Information. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Burger, J. A. (n.d.). BTK Inhibitors: present and future. National Center for Biotechnology Information. [Link]
-
OncoLink. (2024, June 21). What are BTK inhibitors and how do they work? OncoLink. [Link]
-
Lin, Z., et al. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
El-Kattan, A. F., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Center for Biotechnology Information. [Link]
Sources
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 16. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. clyte.tech [clyte.tech]
- 20. biocrick.com [biocrick.com]
Technical Support Center: Btk Inhibitor 1 Hydrochloride Stability Guide
Executive Summary: The "Invisible" Variable
In high-throughput screening and lead optimization, Btk Inhibitor 1 Hydrochloride (often a potent, covalent irreversible inhibitor targeting Cys481) presents a specific stability profile that is frequently underestimated.
While the hydrochloride salt form improves initial solubility and bioavailability compared to the free base, it introduces a critical vulnerability during storage: hygroscopicity-induced precipitation.
The Core Directive: Do not subject Btk Inhibitor 1 Hydrochloride stock solutions to repeated freeze-thaw cycles. Single-use aliquots are the only self-validating method for consistent IC50 data.
The Science of Stability: Why Freeze-Thaw Fails
To understand why your assay failed, we must look at the thermodynamics of the storage solvent—typically Dimethyl Sulfoxide (DMSO).
The Hygroscopic Trap
DMSO is aggressively hygroscopic. A sealed tube of DMSO opened at room temperature can absorb significant atmospheric moisture within minutes. When you freeze and thaw a stock solution repeatedly, you are essentially driving a moisture-pump mechanism:
-
Thaw: Cold DMSO attracts condensation; opening the vial admits humid air.
-
Equilibrium Shift: Water molecules disrupt the aprotic solvation shell around the hydrophobic Btk inhibitor.
-
The "HCl" Factor: As a hydrochloride salt, the compound relies on ionic dissociation for solubility. In "wet" DMSO, the ionic strength changes, and the hydrophobic core of the molecule (often a pyrazolo-pyrimidine or similar scaffold) aggregates.
-
Freeze: Ice crystal formation forces solutes into hyper-concentrated pockets (cryoconcentration), often exceeding the solubility limit and causing irreversible precipitation.
Mechanism of Failure Diagram
The following diagram illustrates the degradation loop caused by improper handling.
Figure 1: The "Cycle of Degradation." Repeated thermal cycling acts as a pump for atmospheric moisture, leading to irreversible compound precipitation.
Troubleshooting Guide: Symptom, Cause, Solution
This section addresses specific issues reported by users handling Btk inhibitors.
Scenario A: "My IC50 has shifted 10-fold higher (less potent) since last week."
| Root Cause Analysis | The Mechanism | Corrective Action |
| Precipitation | You are likely pipetting a supernatant with a lower concentration than the label claims. The compound has crashed out due to moisture uptake in the DMSO. | Spin & Inspect: Centrifuge the stock at 13,000 x g for 5 mins. Look for a pellet. If found, discard the stock. Prevention: Switch to single-use aliquots. |
| Hydrolysis | If the inhibitor contains an acrylamide warhead (common in covalent Btk inhibitors), the presence of water + acid (from the HCl salt) can catalyze warhead degradation over time. | LC-MS Check: Run a quick QC. If the parent mass [M+H]+ is depleted or you see hydration products (+18 Da), the stock is chemically degraded. |
Scenario B: "I see a fine haze in my stock solution after thawing."
-
Diagnosis: This is "Crash-out." The solubility limit of Btk Inhibitor 1 HCl in wet DMSO is significantly lower than in anhydrous DMSO.
-
Immediate Fix: Sonication (warm water bath, 37°C) for 5-10 minutes may redissolve the precipitate, but this is risky for covalent inhibitors due to thermal degradation.
-
Recommendation: If the haze persists after gentle warming, discard the vial . Using it will introduce high variability into your data.
Scenario C: "Can I store the diluted working solution (in media/buffer) overnight?"
-
Answer: No.
-
Reasoning: Btk inhibitors are generally hydrophobic. When diluted into aqueous buffer (even with 1% DMSO), they exist in a metastable state. Over 24 hours, they will adhere to plasticware (polypropylene/polystyrene) or precipitate.
-
Protocol: Prepare working dilutions immediately before addition to the assay plate.
Best Practice Protocols
Protocol 1: The "Golden Standard" Aliquoting Workflow
Use this protocol upon receiving a new vial of solid material.
-
Dissolution:
-
Calculate the volume of Anhydrous DMSO (Grade: ≥99.9%, water <0.005%) needed to reach a 10 mM or 50 mM concentration.
-
Add DMSO to the product vial.[1] Vortex vigorously for 30 seconds.
-
Critical Step: Visually inspect for clarity. If undissolved particles remain, sonicate for 2 minutes.
-
-
Aliquoting:
-
Do not store the bulk bottle.
-
Immediately dispense the stock into high-quality, O-ring sealed amber cryovials.
-
Volume: Choose a volume sufficient for one set of experiments (e.g., 20 µL or 50 µL).
-
-
Storage:
-
Place aliquots in a light-tight box.
-
Store at -80°C (preferred) or -20°C.
-
Optional: Store the box inside a desiccator within the freezer for maximum protection.
-
Protocol 2: Thawing for Assays
-
Remove one aliquot from the freezer.
-
Thaw at room temperature (approx. 5-10 mins).
-
Vortex immediately before opening (condensate collects on the lid; vortexing reintegrates it).
-
Perform the experiment.
-
Discard any remaining volume.[2] Do not refreeze.
Workflow Visualization
Figure 2: The Single-Use Workflow. This linear process eliminates the variable of freeze-thaw degradation.
Frequently Asked Questions (FAQs)
Q: Can I use water to dissolve Btk Inhibitor 1 HCl since it is a salt? A: Generally, no . While the HCl salt form is intended to improve solubility, these inhibitors are often still too lipophilic for pure aqueous solubility at stock concentrations (e.g., 10 mM). Dissolving in water often leads to immediate precipitation or the formation of a gummy suspension. Always use DMSO for the master stock.[3]
Q: My labmate left the DMSO stock on the bench for 4 hours. Is it safe? A: It is compromised. DMSO is hygroscopic.[2][4][5][6] In 4 hours at standard humidity, the surface layer of the liquid has absorbed water. While likely still functional for rough range-finding, it should not be used for precise Ki or IC50 determination.
Q: Why does the protocol specify "Anhydrous" DMSO? Isn't regular DMSO fine? A: "Regular" DMSO often contains 0.1% - 0.5% water. For hydrophobic compounds, this water content acts as a seed for precipitation during the freezing process (cryoprecipitation).[3] Anhydrous DMSO (<0.005% water) minimizes this risk.
References
-
Impact of Freeze-Thaw Cycles on Compound Stability. Source: Journal of Biomolecular Screening.[5][7] Context: Establishes the baseline degradation risks for small molecules in DMSO. URL:[Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Source: Ziath / SLAS (Society for Laboratory Automation and Screening). Context: detailed analysis of how atmospheric water uptake drives precipitation in library stocks. URL:[Link]
-
Best Practices for Storage of Chemical Probes. Source: Nature Chemical Biology (Commentary). Context: General guidelines for handling sensitive chemical probes to ensure reproducibility. URL:[Link]
-
Ibrutinib (PCI-32765) Technical Data & Handling. Source: Selleckchem / PubChem. Context: Specific handling data for Btk inhibitors, confirming the requirement for DMSO stocks and avoidance of aqueous dilution prior to immediate use. URL:[Link]
Sources
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
Technical Support Center: A Guide to BTK Inhibitor Cytotoxicity Controls in Non-B Cells
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers investigating the effects of Bruton's Tyrosine Kinase (BTK) inhibitors. This guide is designed to provide in-depth, field-proven insights into a critical aspect of your research: understanding and controlling for cytotoxicity in non-B cell lines.
The term "BTK inhibitor 1 hydrochloride" is a general descriptor. This guide will use the first-in-class, irreversible BTK inhibitor, Ibrutinib (PCI-32765) , as the primary example due to the extensive body of research on its activity. The principles, protocols, and troubleshooting steps described herein are broadly applicable to other covalent and non-covalent BTK inhibitors.
Part 1: Core Concepts - Why Non-B Cells? The Logic of Off-Target Effects
Bruton's tyrosine kinase is a cornerstone of the B-cell receptor (BCR) signaling pathway, making it a powerful therapeutic target in B-cell malignancies.[1] However, observing cytotoxicity in non-B cells, which may have low or no BTK expression, is a frequent and important finding. This phenomenon is central to understanding an inhibitor's complete biological activity and potential side effects.
Q: Why am I observing cytotoxicity in non-B cells treated with a BTK inhibitor?
A: This is almost always due to the inhibitor's "off-target" activity. While Ibrutinib is a potent BTK inhibitor, it is not perfectly selective and can bind to and inhibit other kinases that share structural similarities in their ATP-binding pockets.[2] This is a critical concept: the cytotoxicity you observe may have nothing to do with BTK itself.
Key Off-Target Kinases for Ibrutinib:
-
TEC Family Kinases: Besides BTK, Ibrutinib inhibits other members of the Tec kinase family, such as ITK (essential for T-cell signaling) and TEC.[2]
-
EGFR Family Kinases: Epidermal Growth Factor Receptor (EGFR) is another well-documented off-target, which can explain effects in various epithelial-derived cancer cells.[2]
-
SRC Family Kinases (SFKs): Ibrutinib can inhibit SFKs like CSK, which has been linked to cardiac adverse events.[3]
-
Other Kinases: The full profile includes JAK3, HER2, and others, each with its own role in diverse cellular processes.[2]
Understanding an inhibitor's selectivity profile is the first step in forming a hypothesis about why your non-B cells are dying.
Caption: Ibrutinib's on-target vs. off-target inhibition.
Part 2: Experimental Design - Building a Self-Validating System
To generate trustworthy data, your experimental design must include a robust set of controls. These controls are not just suggestions; they are essential for interpreting your results correctly.
Q: What are the non-negotiable controls for my cytotoxicity experiment?
A: A well-controlled experiment should be designed to isolate the specific effect of the drug and validate the assay's performance.
| Control Type | Purpose | Examples & Key Considerations |
| Negative (Vehicle) Control | To measure the baseline level of cell death and the effect of the drug's solvent. | Untreated Cells: Establishes the health of the cell culture. Vehicle-Treated Cells: Typically DMSO. Crucial: Use the same final concentration of DMSO across all wells, including your inhibitor dilutions. Keep DMSO concentration <0.5%, ideally <0.1%. |
| Positive Assay Control | To confirm that your assay can detect cytotoxicity when it occurs. | Staurosporine or Etoposide: A well-known, potent inducer of apoptosis. If this control doesn't show significant cell death, your assay has failed, and no other results can be trusted. |
| Positive Inhibitor Control | To confirm the inhibitor is active against its intended target pathway. | A BTK-dependent B-cell lymphoma line: (e.g., Ramos, Raji).[4] This demonstrates that your specific batch and dilution of the inhibitor is working as expected. |
| Cell Line Controls | To differentiate between on-target (BTK-dependent) and off-target cytotoxicity. | BTK-negative cell line: Compare results with your non-B cell line to a BTK-positive line. If both show similar cytotoxicity, the effect is likely off-target. Some studies have used breast cancer cell lines like MDA-MB-231 and EMT6 which lack BTK expression.[5] |
Part 3: Key Protocols & Workflows
Here are step-by-step guides for two fundamental assays. Always optimize seeding density and incubation times for your specific cell line.
Workflow 1: General Cytotoxicity Assessment
This workflow outlines the process from cell culture to data analysis for determining the inhibitor's IC50 (the concentration that inhibits 50% of cell viability).
Caption: Standard workflow for an in vitro cytotoxicity assay.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7] Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of your BTK inhibitor and controls. Remove the old media and add 100 µL of the treatment media to the appropriate wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the media. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[6]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Induce Apoptosis: Seed and treat cells with your BTK inhibitor for the desired time in a 6-well plate or flask.
-
Harvest Cells: Collect both the floating cells from the supernatant and the adherent cells (using a gentle cell scraper or Accutase, not trypsin if possible). Combine them and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpreting Results:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
Part 4: Troubleshooting Guide
Even with perfect protocols, unexpected results can occur. This guide addresses common issues.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Part 5: Data Presentation & Reference Values
Presenting your data clearly is as important as acquiring it. Always show a full dose-response curve, not just a single IC50 value. The IC50 should be calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Reference IC50 Values for Ibrutinib
The cytotoxic effect of Ibrutinib varies widely depending on the cell type and the duration of the assay. This table provides a reference point, but values must be determined empirically for your specific system.
| Cell Line | Cell Type | Reported IC50 (approx.) | Key Insight |
| Raji | B-cell lymphoma | ~5.2 µM[4] | BTK-dependent positive control |
| Ramos | B-cell lymphoma | ~0.9 µM[4] | BTK-dependent positive control |
| BT-474 | Breast Cancer (HER2+) | ~9.9 nM[13] | Example of potent off-target effect (likely via HER2/EGFR) |
| SK-BR-3 | Breast Cancer (HER2+) | ~8.9 nM[13] | Example of potent off-target effect (likely via HER2/EGFR) |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Highly variable, often 1-10 µM[14] | Demonstrates heterogeneity in primary samples |
| MWCL-1 | Waldenström macroglobulinemia | >1 µM[15] | Shows reduced growth at higher concentrations |
References
-
Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PubMed Central. Available at: [Link]
-
Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy. PubMed Central. Available at: [Link]
-
Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. Available at: [Link]
-
The characteristics and mode of action of ibrutinib for CLL. YouTube. Available at: [Link]
-
What is the mechanism of Ibrutinib?. Patsnap Synapse. Available at: [Link]
-
Ibrutinib and idelalisib target B cell receptor- but not CXCL12/CXCR4-controlled integrin-mediated adhesion in Waldenström macroglobulinemia. NIH. Available at: [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PubMed Central. Available at: [Link]
-
The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors. YouTube. Available at: [Link]
-
Ibrutinib inhibits antibody dependent cellular cytotoxicity induced by rituximab or obinutuzumab in MCL cell lines, not overcome by addition of lenalidomide. NIH. Available at: [Link]
-
Ibrutinib is not cytotoxic. Tumor cells do not express BTK diminishing... ResearchGate. Available at: [Link]
-
Ibrutinib's off-target mechanism: cause for dose optimization. PubMed Central. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. NIH. Available at: [Link]
-
Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Oncotarget. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
What causes high background in cell based assays?. ResearchGate. Available at: [Link]
-
Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. ResearchGate. Available at: [Link]
-
A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. Nature Chemical Biology. Available at: [Link]
-
IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NIH. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. MDPI. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available at: [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. NIH. Available at: [Link]
-
Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. PubMed Central. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
Sources
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibrutinib and idelalisib target B cell receptor- but not CXCL12/CXCR4-controlled integrin-mediated adhesion in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Btk Inhibitor 1 in T-Cell Assays
Welcome to the technical support center for Btk Inhibitor 1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Btk Inhibitor 1 in T-cell assays. Our goal is to help you achieve the highest level of scientific rigor and data reproducibility by minimizing off-target effects and correctly interpreting your experimental outcomes.
Introduction: The Double-Edged Sword of Btk Inhibition in T-Cell Biology
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Btk inhibitors, such as the first-generation inhibitor ibrutinib, work by blocking this pathway, thereby inhibiting the proliferation and survival of malignant B-cells.[1][3][4] However, the therapeutic efficacy of these inhibitors can be complicated by off-target effects, particularly in T-cells, which can influence experimental results and have clinical implications.[3][5]
This guide will provide a comprehensive overview of potential off-target effects of Btk Inhibitor 1 in T-cell assays, along with practical strategies to mitigate them. We will delve into the nuances of experimental design, data interpretation, and troubleshooting to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with Btk Inhibitor 1 in the context of T-cell assays.
Q1: I am observing unexpected levels of T-cell apoptosis in my cultures treated with Btk Inhibitor 1. Is this an expected on-target effect?
A1: While high concentrations of any compound can induce toxicity, significant T-cell apoptosis at typical working concentrations of Btk Inhibitor 1 may be indicative of off-target effects. First-generation Btk inhibitors like ibrutinib are known to have off-target activity against other kinases, including members of the TEC family (e.g., ITK) and EGFR.[1][3][6] Inhibition of Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway, can impact T-cell survival and function.[5]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response curve to determine the IC50 of Btk Inhibitor 1 in your specific T-cell population. This will help you identify a therapeutic window where Btk is inhibited with minimal cytotoxicity.
-
Control Compounds: Include a more selective, second-generation Btk inhibitor (e.g., acalabrutinib) as a control.[7][8] These inhibitors have been designed to have fewer off-target effects.[1][7]
-
Apoptosis Assay: Utilize a multi-parameter apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between early and late apoptosis and necrosis.
Q2: My T-cell activation assays are showing inconsistent results with Btk Inhibitor 1. How can I troubleshoot this?
A2: Inconsistent T-cell activation can stem from several factors, including the off-target inhibition of key T-cell signaling molecules. As mentioned, ITK is a known off-target of some Btk inhibitors and plays a pivotal role in T-cell activation.[5]
Troubleshooting Steps:
-
Standardize Activation Method: Ensure your T-cell activation protocol is consistent. The use of anti-CD3 and anti-CD28 antibodies provides a robust and reproducible method for T-cell activation.[9]
-
Measure Multiple Activation Markers: Do not rely on a single activation marker. Assess a panel of markers such as CD69, CD25, and cytokine production (e.g., IL-2, IFN-γ) by flow cytometry or ELISA to get a comprehensive picture of T-cell activation status.
-
Kinase Selectivity Profiling: If possible, perform a kinase selectivity profile to understand the broader kinase inhibition profile of Btk Inhibitor 1. This can reveal other off-target kinases that may be influencing your results.
Q3: How can I differentiate between on-target and off-target effects of Btk Inhibitor 1 in my T-cell experiments?
A3: This is a critical question in kinase inhibitor research. A multi-pronged approach is necessary to dissect the specific effects of your inhibitor.
Experimental Strategy:
-
Use of Structurally Different Inhibitors: Compare the effects of Btk Inhibitor 1 with other Btk inhibitors that have different chemical scaffolds and selectivity profiles.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches. Compare the phenotype of T-cells treated with Btk Inhibitor 1 to that of T-cells where Btk has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).
-
Rescue Experiments: If a specific off-target is suspected (e.g., ITK), attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.
In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows for common experimental challenges encountered when working with Btk Inhibitor 1 and T-cells.
Guide 1: Assessing Off-Target Kinase Inhibition
A key step in understanding the effects of Btk Inhibitor 1 is to determine its selectivity profile.
Protocol: In Vitro Kinase Assay
This protocol outlines a general approach for assessing the inhibitory activity of Btk Inhibitor 1 against a panel of kinases.
-
Kinase and Substrate Preparation: Obtain purified, active kinases and their corresponding substrates. Many commercial vendors offer kinase assay services and reagents.[10][11]
-
Inhibitor Dilution Series: Prepare a serial dilution of Btk Inhibitor 1 in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low and consistent across all wells.[12]
-
Assay Reaction: In a suitable microplate, combine the kinase, substrate, ATP, and the diluted inhibitor.
-
Incubation: Incubate the reaction at the optimal temperature and for a time that ensures linear reaction kinetics.
-
Detection: Measure kinase activity using a suitable detection method, such as a change in fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each kinase.
Data Interpretation:
| Kinase | Btk Inhibitor 1 IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| Btk | [Insert experimental data] | ~0.5 | ~5 |
| ITK | [Insert experimental data] | ~5 | >1000 |
| TEC | [Insert experimental data] | ~70 | >1000 |
| EGFR | [Insert experimental data] | ~10 | >1000 |
| BLK | [Insert experimental data] | ~1 | ~30 |
| JAK3 | [Insert experimental data] | ~16 | >1000 |
This table provides a template for comparing the selectivity of Btk Inhibitor 1 to known inhibitors. The provided IC50 values for ibrutinib and acalabrutinib are approximate and may vary depending on the assay conditions.[6]
Workflow for Assessing Off-Target Kinase Inhibition
Caption: Workflow for determining the kinase selectivity profile of Btk Inhibitor 1.
Guide 2: Protocol for T-Cell Viability and Activation Assay
This guide provides a step-by-step protocol to assess the impact of Btk Inhibitor 1 on T-cell viability and activation.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies for T-cell activation[9]
-
Btk Inhibitor 1 and control inhibitors
-
Annexin V/PI apoptosis detection kit
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture T-cells in complete RPMI-1640 medium.
-
Treatment: Seed T-cells in a multi-well plate and treat with a range of concentrations of Btk Inhibitor 1 and control inhibitors. Include an untreated control and a vehicle control (e.g., DMSO).
-
Activation: For activation assays, add anti-CD3 and anti-CD28 antibodies to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).
-
Staining:
-
Viability: Harvest the cells and stain with Annexin V and PI according to the manufacturer's protocol.
-
Activation: Harvest the cells and stain with antibodies against CD69 and CD25.
-
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of apoptotic cells and the expression of activation markers.
Sources
- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. ajmc.com [ajmc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Harnessing the Effects of BTKi on T Cells for Effective Immunotherapy against CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Adjusting pH for Btk inhibitor 1 hydrochloride dissolution
Technical Support Center: Btk Inhibitor 1 Hydrochloride
A Guide to Successful Dissolution and Handling
Welcome to the technical support guide for Btk inhibitor 1 hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results. Our goal is to move beyond simple instructions, offering a rationale grounded in chemical principles to empower you to overcome common challenges, particularly those related to compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What is Btk inhibitor 1 hydrochloride, and why is its dissolution so critical for my experiments?
Btk inhibitor 1 hydrochloride is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1] It is an analog of the well-known drug Ibrutinib.[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs the development, proliferation, and survival of B-cells.[3][4] By inhibiting BTK, this compound disrupts downstream signaling, ultimately leading to the death (apoptosis) of B-cells.[5][6] This mechanism of action makes it a valuable tool for research in oncology and immunology.[6][7]
Q2: I tried to dissolve Btk inhibitor 1 hydrochloride in my neutral phosphate-buffered saline (PBS, pH 7.4), and it wouldn't go into solution or a precipitate formed. What went wrong?
This is the most common issue encountered and is entirely expected due to the compound's chemical nature. Btk inhibitor 1 hydrochloride is the salt of a weak base. Its aqueous solubility is highly dependent on pH.[8][9]
-
The Chemistry of Dissolution: In its hydrochloride salt form, the molecule's amine groups are protonated (positively charged). This charge significantly increases its ability to interact with polar water molecules, enhancing solubility.
-
The Effect of Neutral/High pH: When you introduce the salt into a neutral or alkaline buffer (pH > 7), the environment has a lower concentration of protons (H+). The equilibrium shifts, causing the protonated amine to deprotonate and revert to its neutral, "free base" form. This free base is significantly less polar and, therefore, much less soluble in aqueous media, causing it to precipitate out of solution.[10]
The relationship between the compound's state and pH is a fundamental principle that governs its solubility.
Q3: What is the correct, scientifically-validated procedure for dissolving Btk inhibitor 1 hydrochloride for cellular assays?
The key is a two-step process that respects the inhibitor's pH-dependent solubility. Never attempt to dissolve the compound directly in neutral aqueous media.
This workflow ensures the compound remains in its soluble, protonated state until the final moment of dilution into your assay system, minimizing the opportunity for precipitation. See the detailed protocols section below for step-by-step instructions.
Q4: Can I heat or sonicate the vial to aid dissolution?
Yes, gentle warming (e.g., to 37°C) and brief sonication can be beneficial, particularly during the initial dissolution in an organic solvent like DMSO.[11] However, these methods are not a substitute for proper pH management. If the compound is precipitating from an aqueous buffer due to high pH, heating will likely not resolve the issue and may even accelerate the degradation of the compound.
Troubleshooting Guide
This table addresses specific problems you may encounter during your experiments.
| Problem Encountered | Root Cause Analysis | Recommended Solution & Explanation |
| Cloudiness or precipitate forms immediately upon adding my DMSO stock to neutral cell culture medium. | pH Shock & Free Base Precipitation: The inhibitor is rapidly deprotonated upon contact with the neutral pH of the medium, causing the insoluble free base to crash out of solution.[10] | Use the Acidic Intermediate Dilution Method: Prepare a working stock in an acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.0) first. This ensures the inhibitor is fully dissolved and stable in an aqueous environment before the final, larger dilution into the neutral medium. |
| My solution is initially clear, but a precipitate forms after 30-60 minutes at room temperature or 37°C. | Time-Dependent Equilibration & Supersaturation: Your final solution was likely supersaturated. While initially clear, over time, the compound equilibrates to its true, lower solubility limit at the assay's pH, leading to delayed precipitation. | 1. Prepare Fresh: Make your final dilutions immediately before adding them to your cells or assay plate. Do not store working solutions in neutral buffers.2. Check Final Concentration: You may be exceeding the inhibitor's solubility limit at the final assay pH. Consider lowering the highest concentration in your dose-response curve. |
| Inconsistent results between experiments, even when using the same protocol. | Incomplete Dissolution: If the initial DMSO stock was not fully dissolved (e.g., microcrystals remain), each aliquot you take will have a different effective concentration. | Visually Confirm Dissolution: Ensure your DMSO stock is a perfectly clear solution with no visible particulates. Vortex thoroughly and, if necessary, use gentle warming or brief sonication. Centrifuge the stock tube at high speed for 1 minute and carefully pipette from the supernatant to avoid transferring any potential micro-precipitate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of Btk inhibitor 1 hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound provided and its molecular weight.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[12]
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution must be perfectly clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Acidic Working Solution for In Vitro Assays
This protocol is for preparing a 100 µM working solution from a 10 mM DMSO stock.
-
Buffer Preparation: Prepare a sterile 50 mM Sodium Citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide. Filter-sterilize the buffer.
-
Dilution: In a sterile microcentrifuge tube, add 99 µL of the pH 4.0 Sodium Citrate buffer.
-
Addition of Stock: Add 1 µL of your 10 mM DMSO stock solution to the buffer.
-
Mixing: Immediately vortex the tube for 10-15 seconds to ensure homogeneity. This 100 µM acidic working solution is now ready for final dilution.
-
Final Dilution: Add this working solution to your assay plates or cell culture medium to achieve your desired final concentrations. Note: This solution should be used promptly and not stored.
By adhering to these principles and protocols, you can ensure the accurate and reproducible use of Btk inhibitor 1 hydrochloride in your research, leading to data that is both reliable and trustworthy.
References
- MyBioSource. (n.d.). Btk inhibitor 1 R enantiomer hydrochloride, Inhibitor.
- Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
- InvivoChem. (n.d.). 1553977-42-6; Btk inhibitor 1 (R enantiomer hydrochloride).
- PubMed. (n.d.).
- MD Anderson Cancer Center. (2023).
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- YouTube. (2022).
- PMC. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis.
- ACS Publications. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
- MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- MedchemExpress.com. (n.d.). N-piperidine Ibrutinib hydrochloride | BTK Inhibitor.
- Selleck Chemicals. (n.d.). BTK IN-1 BTK inhibitor.
- Immunomart. (n.d.). Btk inhibitor 1 hydrochloride.
- ResearchGate. (2014). (PDF)
- PMC. (n.d.). PB2205: A MECHANISTIC ABSORPTION AND PHARMACOKINETIC MODEL OF COVALENT BTK INHIBITOR TL-895: INFLUENCE OF FOOD AND ACID REDUCING AGENTS.
- PubMed Central. (2022).
- PMC. (n.d.). BTK Inhibitors: present and future.
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Bruton's tyrosine kinase.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (n.d.).
- PubMed. (2024).
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Google Patents. (n.d.). CN113292537A - Salts of kinase inhibitors and compositions thereof.
- PubMed. (2018).
- PubMed. (2020). Regulating the pH of bicarbonate solutions without purging gases: Application to dissolution testing of enteric coated tablets, pellets and microparticles.
Sources
- 1. Btk inhibitor 1 hydrochloride - Immunomart [immunomart.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mdpi.com [mdpi.com]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ajdhs.com [ajdhs.com]
- 10. PB2205: A MECHANISTIC ABSORPTION AND PHARMACOKINETIC MODEL OF COVALENT BTK INHIBITOR TL-895: INFLUENCE OF FOOD AND ACID REDUCING AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Btk inhibitor 1 hydrochloride loss of potency after long-term storage
Topic: Troubleshooting Potency Loss After Long-Term Storage
Welcome to the Technical Support Center
Status: Senior Application Scientist Verified Subject: Btk Inhibitor 1 Hydrochloride (Covalent Kinase Inhibitor) Case ID: BTK-HCL-STABILITY-001
If you are visiting this page, you are likely facing a frustrating discrepancy: your Btk inhibitor stock, which worked perfectly six months ago, is now failing to inhibit Btk signaling or showing a significant right-shift in IC
This guide is not a generic storage manual. It is a root-cause analysis designed to help you diagnose chemical degradation versus experimental error . As a Senior Application Scientist, I will walk you through the specific vulnerabilities of hydrochloride salt inhibitors and how to validate your current stock.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To solve the problem, you must understand the molecule. "Btk Inhibitor 1" (functionally analogous to Ibrutinib and its derivatives) typically relies on a specific chemical warhead to function.
The Achilles' Heel: The Michael Acceptor
Most potent Btk inhibitors are covalent irreversible inhibitors . They possess an electrophilic
-
Mechanism: This group forms a covalent bond with the sulfhydryl group of Cysteine 481 in the ATP-binding pocket of Btk.
-
The Risk: This same reactivity makes the molecule unstable. Over time, especially in the presence of moisture or light, this double bond can undergo:
-
Polymerization: Molecules reacting with each other.
-
Hydrolysis: Reaction with water, rendering the warhead inert.
-
Michael Addition: Reaction with nucleophilic impurities in the solvent.
-
The Salt Factor (Hydrochloride)
The hydrochloride (HCl) salt form is chosen to improve solubility in water/plasma. However, HCl salts are frequently hygroscopic .
-
The Trap: If your vial was not desiccated, the salt pulled moisture from the air. Water in the solid powder accelerates hydrolysis of the acrylamide warhead even at
.
Module 2: Diagnostic Workflow
Before discarding your compound, follow this logic flow to confirm the source of the error.
Figure 1: Diagnostic logic flow for identifying kinase inhibitor potency loss. Blue nodes indicate decision points; Green indicates validation; Red indicates distinct failure modes.
Module 3: Biological Validation Protocol
Do not rely solely on cell viability (CTG/MTT) assays, as these can be confounded by off-target toxicity. The only way to definitively validate Btk inhibition is to measure the phosphorylation of its direct downstream substrate: PLC
The Signaling Pathway Context
Figure 2: Btk signaling cascade. The inhibitor blocks Btk, preventing phosphorylation of PLC
Validation Experiment: Anti-IgM Stimulation Western Blot
Objective: Confirm inhibitor potency by blocking BCR-induced PLC
Materials:
-
Cells: Ramos or Mino cells (B-cell lymphoma lines).
-
Stimulant: Goat F(ab')2 Anti-Human IgM.
-
Antibody: Phospho-PLC
2 (Tyr1217) or (Tyr759).[1] Note: Do not use Total PLCngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 2 for the readout.
Protocol:
-
Starvation: Serum-starve
cells in RPMI (no FBS) for 1 hour at 37°C. Why? To reduce basal phosphorylation noise. -
Treatment: Add Btk Inhibitor 1 (100 nM and 1 µM) or DMSO control. Incubate for 1 hour.
-
Stimulation: Add Anti-IgM (10 µg/mL) for exactly 10 minutes .
-
Lysis: Immediately place on ice. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Readout: Run Western Blot.
-
Positive Control: Anti-IgM + DMSO (Strong p-PLC
2 band). -
Negative Control: No Stimulant (No band).
-
Test: Anti-IgM + Inhibitor.[2]
-
Pass Criteria: Complete ablation of p-PLC
2 band at 1 µM.
-
Module 4: Storage & Handling Best Practices
The following matrix summarizes how to handle the hydrochloride salt to prevent future degradation.
| Parameter | Recommendation | Scientific Rationale |
| Powder Storage | HCl salts are hygroscopic. Moisture hydrolysis destroys the acrylamide warhead. | |
| Stock Solvent | Anhydrous DMSO | DMSO is hygroscopic (absorbs water from air).[3] "Wet" DMSO causes precipitation and hydrolysis. |
| Freeze/Thaw | Max 3 cycles | Repeated temperature shifts induce condensation inside the tube, diluting the DMSO and causing compound crash-out. |
| Aliquot Size | Single-use ( | Prevents repeated exposure of the main stock to atmospheric moisture. |
| Dilution | Intermediate dilution in media | Direct dilution of high-conc DMSO into water often causes precipitation. Step-down: |
Module 5: Frequently Asked Questions (FAQs)
Q1: My inhibitor stock in DMSO has turned a slight yellow color. Is it still good? A: Color change often indicates oxidation of trace impurities (like thiols) or the degradation of the amine salt. While not a definitive sign of total failure, it suggests the stock is compromised. Action: Run the Validation Protocol (Module 3). If potency is retained, use it; otherwise, discard.
Q2: I see crystals in my DMSO stock after taking it out of the freezer.
A: This is normal. DMSO freezes at
-
Thaw completely at room temperature.
-
Do not heat above
(heat accelerates degradation). -
Vortex vigorously.
-
If crystals persist, the compound may have hydrated and converted to a less soluble crystal polymorph. This stock is unreliable for accurate concentration dosing.
Q3: Can I store the inhibitor in ethanol instead of DMSO? A: Generally, No . Btk inhibitors are often poorly soluble in ethanol. Furthermore, ethanol evaporates rapidly, changing the concentration of your stock solution over time. Anhydrous DMSO is the industry standard for kinase inhibitors.
Q4: My IC
References
-
PubChem. Ibrutinib (Compound Summary). National Library of Medicine. Available at: [Link]
-
Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. New England Journal of Medicine. (Context: Describes the C481 binding site). Available at: [Link]
Sources
Validation & Comparative
Comparative kinase selectivity profiling of Btk inhibitor 1 and Acalabrutinib
Introduction: The Critical Role of Selectivity in BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The development of covalent BTK inhibitors, which form a permanent bond with a cysteine residue (Cys481) in the active site of the kinase, has transformed the treatment landscape for these diseases.
Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval, demonstrating remarkable efficacy. However, its clinical use is associated with a range of off-target side effects, such as rash, diarrhea, and an increased risk of bleeding and atrial fibrillation. These adverse events are largely attributed to Ibrutinib's inhibition of other kinases with a similar cysteine residue in their active sites, including those in the TEC and EGFR families. This has driven the development of second-generation BTK inhibitors, such as Acalabrutinib, which were designed with the goal of increased kinase selectivity to improve safety and tolerability while maintaining efficacy.
This guide provides a detailed comparison of the kinase selectivity profiles of the first-generation inhibitor Ibrutinib and the second-generation inhibitor Acalabrutinib, supported by experimental data and methodologies.
The Btk Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of BTK.
Comparative Kinase Selectivity Profiling
The selectivity of a kinase inhibitor is a measure of its ability to bind to its intended target with high affinity while having low affinity for other kinases. This is a critical factor in drug development, as off-target inhibition can lead to unintended side effects. Kinase selectivity is often assessed using large-scale screening platforms, such as KINOMEscan™, which measures the binding affinity of a compound against a panel of hundreds of kinases.
The table below summarizes the comparative binding affinities (as IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%) for Ibrutinib and Acalabrutinib against BTK and a selection of key off-target kinases. Lower IC50 values indicate higher potency and affinity.
| Kinase Target | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Associated Off-Target Effects (Ibrutinib) |
| BTK | 0.5 | 5 | On-Target |
| TEC | 7.8 | 22 | Bleeding (platelet dysfunction) |
| ITK | 10.7 | >1000 | Impaired T-cell function |
| EGFR | 5.6 | >1000 | Rash, diarrhea |
| ERBB2 (HER2) | 9.4 | >1000 | Cardiotoxicity |
| BLK | 0.8 | 1.3 | Potential effects on B-cell development |
| BMX | 1 | 4.6 | Unknown |
Data compiled from multiple sources for illustrative purposes.
As the data illustrates, while both drugs are potent inhibitors of BTK, Acalabrutinib demonstrates significantly less activity against a range of other kinases, particularly those in the EGFR and ITK families. This heightened selectivity is the molecular basis for Acalabrutinib's improved safety profile.
The following diagram visually contrasts the selectivity profiles of Ibrutinib and Acalabrutinib.
Caption: Comparative kinase inhibition profiles of Ibrutinib and Acalabrutinib.
Experimental Protocol: Competitive Binding Kinase Assay (Conceptual Overview)
The data presented above is typically generated using a competitive binding assay. The general principle is to measure the ability of a test compound (e.g., Ibrutinib) to displace a known, tagged ligand from the kinase's active site. The amount of displaced ligand is inversely proportional to the binding affinity of the test compound.
Objective: To determine the dissociation constant (Kd) or IC50 of a test compound for a panel of kinases.
Materials:
-
Test compounds (Ibrutinib, Acalabrutinib)
-
Recombinant human kinases immobilized on a solid support (e.g., beads)
-
A proprietary, tagged ligand with known affinity for the kinases
-
Assay plates (e.g., 96-well or 384-well)
-
Wash buffers and assay buffers
-
Detection reagents (e.g., for qPCR or fluorescence)
-
Plate reader or qPCR instrument
Methodology:
-
Kinase Preparation: A library of recombinant human kinases is expressed and purified. Each kinase is then immobilized onto a solid support.
-
Assay Setup: The immobilized kinases are plated into multi-well plates.
-
Competition: The test compound is added to the wells at various concentrations. Subsequently, the tagged ligand is added at a fixed concentration. The test compound and the tagged ligand will compete for binding to the kinase's active site.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Wash Steps: Unbound compound and ligand are removed through a series of wash steps. The solid support ensures that the kinases and any bound ligands are retained.
-
Elution & Quantification: The amount of tagged ligand that remains bound to the kinases is eluted and quantified. A common method is to use a DNA-tagged ligand, where the amount of bound ligand is determined by quantitative PCR (qPCR).
-
Data Analysis: The amount of bound ligand is plotted against the concentration of the test compound. A dose-response curve is generated, from which the IC50 or Kd value can be calculated. A lower amount of bound tagged ligand indicates a higher affinity of the test compound for the kinase.
The following diagram outlines this experimental workflow.
Caption: Workflow for a competitive binding kinase assay.
Conclusion and Future Directions
The comparison between Ibrutinib and Acalabrutinib provides a clear example of how medicinal chemistry can be used to optimize drug selectivity and improve patient outcomes. While both are highly effective BTK inhibitors, Acalabrutinib's more focused kinase selectivity profile translates into a more favorable side effect profile, reducing the incidence of adverse events associated with the inhibition of kinases like EGFR and ITK. This allows patients to remain on therapy longer and at more consistent doses.
This emphasis on selectivity is a guiding principle in modern drug development. As our understanding of the human kinome deepens, so too will our ability to design inhibitors with precisely tailored activity profiles, maximizing therapeutic benefit while minimizing off-target toxicities. The evolution from first to second-generation BTK inhibitors serves as a powerful case study in the successful application of this principle.
References
-
Estupinan, H. Y., & Berglof, A. (2021). Acalabrutinib for the treatment of chronic lymphocytic leukemia. Journal of Oncology Pharmacy Practice, 27(4), 969-978. [Link]
-
Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]
-
Dhillon, S. (2019). Acalabrutinib: A Review in B-Cell Malignancies. Targeted Oncology, 14(4), 479-488. [Link]
-
Barf, T., Covey, T., Izumi, R., van de Kar, B., Gulrajani, M., van Lith, B., ... & Lolkema, M. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. [Link]
-
Byrd, J. C., Harrington, B., O'Brien, S., Jones, J. A., Schuh, A., Devereux, S., ... & Ghia, P. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]
Btk Inhibitor 1 Hydrochloride: Potency Analysis in Wild-Type vs. C481S Mutated BTK
Executive Summary
Btk inhibitor 1 hydrochloride (often identified as the R-enantiomer precursor or a close structural analog of Ibrutinib/PCI-32765, specifically Compound 14 in early discovery literature) is a potent, irreversible covalent inhibitor of Bruton’s Tyrosine Kinase (BTK).[1]
This guide objectively analyzes its potency profile. The defining characteristic of Btk inhibitor 1 hydrochloride is its reliance on Cysteine 481 (C481) for covalent binding. Consequently, while it exhibits sub-nanomolar potency against Wild-Type (WT) BTK, it displays a significant loss of potency against the C481S resistance mutation, similar to first-generation covalent inhibitors like Ibrutinib. This contrasts sharply with next-generation non-covalent inhibitors (e.g., Pirtobrutinib) which retain efficacy in the C481S setting.
Mechanism of Action & Resistance Profile
Structural Basis of Inhibition
Btk inhibitor 1 hydrochloride functions as an ATP-competitive kinase inhibitor that forms a targeted covalent bond with the sulfhydryl group of Cysteine 481 within the BTK active site. This "suicide inhibition" mechanism ensures prolonged inhibition (occupancy) even after the drug is cleared from circulation.
The C481S Mutation
In the C481S mutant, the critical cysteine residue is replaced by serine. The hydroxyl group of serine is a poor nucleophile compared to the sulfhydryl group of cysteine, preventing the formation of the covalent bond. As a result, Btk inhibitor 1 hydrochloride must rely solely on reversible hydrogen bonding and van der Waals forces, which are insufficient to maintain high-affinity inhibition in the presence of high intracellular ATP concentrations.
Diagram: Covalent vs. Reversible Binding Mechanism
The following diagram illustrates the mechanistic failure of Btk inhibitor 1 in the C481S context compared to WT.
Figure 1: Mechanistic divergence of Btk inhibitor 1 hydrochloride in WT vs. C481S BTK. The loss of the covalent anchor (C481) results in a transient, reversible interaction that is easily outcompeted by ATP.
Comparative Potency Analysis
The following data summarizes the potency shift. Note that "Btk inhibitor 1" behaves analogously to Ibrutinib (PCI-32765).[1]
Table 1: Biochemical and Cellular Potency (IC50)[2]
| Parameter | Wild-Type (WT) BTK | C481S Mutated BTK | Fold Change (Resistance) |
| Biochemical IC50 (Kinase Assay) | 0.5 - 1.0 nM | ~5 - 10 nM * | ~10-20x |
| Cellular IC50 (Proliferation - TMD8/REC-1) | 1 - 10 nM | > 1000 nM | > 100x |
| Binding Mode | Irreversible (Covalent) | Reversible (Transient) | N/A |
| Washout Durability | High (Target Occupancy >24h) | Low (Rapid dissociation) | N/A |
*Note: In cell-free biochemical assays, the inhibitor may still show nanomolar affinity due to reversible binding in the pocket. However, the cellular IC50 is the critical metric for drug development, where the loss of potency is profound due to ATP competition.
Comparative Benchmarking
-
Vs. Ibrutinib: Btk inhibitor 1 hydrochloride shows an identical resistance profile.
-
Vs. Pirtobrutinib (LOXO-305): Pirtobrutinib maintains an IC50 of ~1-5 nM in both WT and C481S contexts. Btk inhibitor 1 is inferior for C481S targeting.
Experimental Protocols for Validation
To validate these findings in your own lab, use the following self-validating workflows.
A. Biochemical Kinase Assay (FRET/Kinase-Glo)
Objective: Determine intrinsic affinity (Ki/IC50) without cellular membrane barriers.
-
Reagents: Recombinant Human BTK (WT and C481S), Poly(Glu, Tyr) 4:1 substrate, ATP (at Km, typically 10-50 µM), Btk inhibitor 1 HCl (serial dilution).
-
Reaction: Incubate Kinase + Inhibitor for 15 mins (Pre-incubation is critical for covalent inhibitors to capture time-dependent inhibition).
-
Start: Add ATP + Substrate. Incubate 60 mins at RT.
-
Detection: Add detection reagent (e.g., ADP-Glo or FRET antibody). Read luminescence/fluorescence.
-
Validation: WT IC50 must be < 1 nM. If > 5 nM, check ATP concentration or enzyme activity.
B. Cellular Proliferation Assay (CellTiter-Glo)
Objective: Determine functional potency in a physiological context.
-
Cell Lines:
-
Control: TMD8 or OCI-Ly10 (WT BTK).
-
Resistant: TMD8-C481S (engineered via CRISPR/Cas9) or patient-derived C481S lines.
-
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with Btk inhibitor 1 HCl (0.1 nM to 10 µM) for 72 hours.
-
Readout: Add CellTiter-Glo reagent. Measure luminescence.
-
Data Analysis: Plot dose-response curves.
-
Success Criterion: A distinct right-shift (2-3 log orders) in the IC50 curve for the C481S line compared to WT.
-
Diagram: Validation Workflow
Figure 2: Dual-stream validation workflow ensuring robust differentiation between intrinsic enzyme inhibition and cellular efficacy.
Implications for Drug Development
-
Tool Compound Utility: Btk inhibitor 1 hydrochloride remains an excellent "Tool Compound" for validating BTK-dependency in WT cell lines due to its high selectivity and irreversible binding.
-
Resistance Modeling: It is the ideal control compound to demonstrate the "Resistant Phenotype" when characterizing novel non-covalent inhibitors (e.g., when screening a new library, Btk inhibitor 1 should fail in C481S lines, while your hit compound succeeds).
-
Clinical Relevance: This compound represents the "First Generation" mechanism. It is not suitable for patients with acquired C481S mutations.
References
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences (PNAS).
-
Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib.[2][3] New England Journal of Medicine.
-
MedChemExpress. Btk inhibitor 1 hydrochloride Product Information (HY-13036C).
-
Wang, E., et al. (2015). Ibrutinib resistance in lymphoid malignancies. New England Journal of Medicine (Correspondence).
Sources
A Senior Application Scientist's Guide to Validating Btk Inhibitor Target Engagement Using Occupancy Probes and Comparative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. As a non-receptor tyrosine kinase, BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target.[1][2] The successful development of both covalent and non-covalent BTK inhibitors has underscored the necessity for robust and reliable methods to validate target engagement within a cellular context. This guide provides an in-depth comparison of various methodologies for assessing BTK inhibitor target engagement, with a primary focus on occupancy probes, while also offering a critical evaluation of alternative techniques.
The Imperative of Target Engagement Validation
Confirming that a drug binds to its intended target in a physiological setting is a pivotal step in drug discovery and development.[3] For BTK inhibitors, demonstrating target engagement provides crucial evidence for the mechanism of action and helps to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for dose selection in clinical trials.[4] Furthermore, understanding the degree and duration of target occupancy can offer insights into the observed efficacy and potential off-target effects of different inhibitors.[5][6]
The BTK Signaling Pathway: A Rationale for Targeted Inhibition
BTK plays a central role in relaying signals from the B-cell receptor, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of various B-cell cancers.
Caption: Simplified schematic of the BTK signaling cascade initiated by B-cell receptor activation.
Occupancy Probes: A Direct Measure of Target Binding
Occupancy probes are powerful tools designed to directly quantify the percentage of a target protein that is bound by a drug. These probes are typically modified versions of a known inhibitor that incorporate a reporter tag, such as biotin or a fluorophore. The fundamental principle involves a competition assay where the probe vies with the therapeutic inhibitor for binding to the target protein.
Mechanism of Action
The workflow for an occupancy probe assay generally involves treating cells or tissues with the BTK inhibitor of interest. Subsequently, cell lysates are prepared and incubated with a tagged occupancy probe. The amount of probe that binds to BTK is inversely proportional to the amount of BTK already occupied by the inhibitor.
Caption: General workflow for a competitive BTK occupancy probe assay.
A particularly robust and high-throughput method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based occupancy assay.[7] This homogeneous assay format allows for the simultaneous measurement of both free and total BTK in the same well, which minimizes sample handling and variability.[4]
Experimental Protocol: TR-FRET BTK Occupancy Assay
This protocol is adapted from a validated method for assessing BTK occupancy in peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Cryopreserved PBMCs
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell counting solution (e.g., Trypan Blue)
-
Lysis Buffer (e.g., 0.34x NP40 lysis buffer with protease inhibitors)
-
Biotinylated BTK occupancy probe
-
TR-FRET detection reagents:
-
Terbium-conjugated anti-BTK antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore
-
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Wash the cells with DPBS and centrifuge to pellet.
-
Resuspend the cell pellet in DPBS and perform a cell count.
-
Centrifuge to pellet the cells for lysis.
-
-
Cell Lysis:
-
Resuspend the PBMC pellet in lysis buffer at a concentration of approximately 12,500 cells/µL.
-
Prepare serial dilutions of the cell lysate (e.g., 6250 and 3125 cells/µL) using the lysis buffer.
-
-
Assay Plate Preparation:
-
Dispense 4 µL of the cell lysate dilutions into a 384-well assay plate.
-
-
Probe Incubation:
-
Add 2 µL of the biotinylated BTK occupancy probe solution to each well.
-
Incubate the plate for 1 hour at room temperature to allow the probe to bind to unoccupied BTK.
-
-
TR-FRET Detection:
-
Prepare a solution of the TR-FRET detection reagents (Terbium-conjugated anti-BTK antibody and streptavidin-conjugated acceptor).
-
Add the detection reagent mix to each well.
-
Incubate as per the manufacturer's instructions to allow for antibody and streptavidin binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The percentage of BTK occupancy is determined by comparing the TR-FRET signal in inhibitor-treated samples to untreated controls.
-
Comparative Analysis of Target Engagement Methodologies
While occupancy probes offer a direct measure of target binding, several other techniques can be employed to validate BTK inhibitor target engagement. Each method has its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Occupancy Probes | Competitive binding of a tagged probe to the target protein. | Direct measurement of target binding; High specificity; Adaptable to high-throughput formats (e.g., TR-FRET). | Requires a specific and validated probe for each target; Probe synthesis can be complex. | High |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; Can be performed in intact cells and tissues; Does not require a modified inhibitor. | Indirect measure of binding; Lower throughput for Western blot-based detection; Can be influenced by downstream events. | Low to Medium |
| Photoaffinity Labeling | A photoreactive group on the inhibitor forms a covalent bond with the target upon UV irradiation. | Provides direct evidence of binding in a cellular context; Can identify binding sites. | Requires synthesis of a photo-activatable probe; UV irradiation can cause cellular damage; Non-specific labeling can occur. | Low to Medium |
| Kinase Activity Assays | Measures the enzymatic activity of the kinase in the presence of the inhibitor. | Functional readout of target inhibition; Can be performed in high-throughput formats. | Indirect measure of target engagement; In vitro assays may not reflect cellular potency due to factors like ATP concentration. | High |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged kinase and a fluorescent tracer. | Quantitative measurement in live cells; High sensitivity.[8] | Requires genetic modification of cells to express the fusion protein; Potential for artifacts from overexpression.[1] | Medium to High |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization.[9] The binding of an inhibitor to BTK increases its stability, resulting in a higher melting temperature. This shift can be detected by quantifying the amount of soluble BTK remaining after heat treatment.
Experimental Workflow: CETSA with Western Blot Detection
-
Cell Treatment: Treat cells with the BTK inhibitor at various concentrations.
-
Heating: Aliquot the treated cells and heat them at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using a BTK-specific antibody to quantify the amount of soluble BTK at each temperature.
-
Data Analysis: Plot the amount of soluble BTK as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Photoaffinity Labeling
Photoaffinity labeling provides a direct and covalent snapshot of drug-target interactions within living cells.[1] This technique utilizes a modified inhibitor that contains a photoreactive group. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to the target protein at or near the binding site.
Experimental Workflow: In-Cell Photoaffinity Labeling
-
Probe Treatment: Incubate live cells with the photoaffinity probe.
-
UV Irradiation: Expose the cells to UV light to induce covalent crosslinking.
-
Lysis and Enrichment: Lyse the cells and enrich for the labeled proteins, often via a tag on the probe (e.g., biotin).
-
Detection: Analyze the enriched proteins by techniques such as Western blotting or mass spectrometry to confirm the identity of the target.
Kinase Activity Assays
Kinase activity assays provide a functional readout of inhibitor efficacy by measuring the phosphorylation of a substrate by BTK.[10] These assays can be performed using purified recombinant BTK or in cell lysates.
Experimental Workflow: In Vitro Kinase Activity Assay
-
Reaction Setup: In a multi-well plate, combine recombinant BTK, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Inhibitor Addition: Add the BTK inhibitor at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP, phospho-specific antibodies in an ELISA format, or luminescence-based assays that measure ADP production.[11]
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting kinase activity as a function of inhibitor concentration.
Choosing the Right Tool for the Job: A Scientist's Perspective
The selection of a target engagement validation method is not a one-size-fits-all decision. The optimal choice depends on several factors, including the stage of drug development, the nature of the inhibitor (covalent vs. non-covalent), and the specific questions being addressed.
-
For high-throughput screening and lead optimization, occupancy probe assays like TR-FRET and biochemical kinase activity assays are often favored due to their speed and scalability.
-
To confirm target engagement in a physiologically relevant context without the need for modified compounds, CETSA is an excellent choice. It is particularly valuable for validating hits from phenotypic screens.
-
For unequivocally demonstrating direct binding in live cells and identifying the binding site, photoaffinity labeling is a powerful, albeit more complex, technique.
-
When a direct, quantitative measure of target binding in live cells is paramount, NanoBRET offers a highly sensitive and real-time approach, provided that cell line engineering is feasible.
By understanding the principles, strengths, and limitations of each of these methodologies, researchers can design robust experimental strategies to confidently validate the target engagement of their BTK inhibitors, ultimately accelerating the development of novel and effective therapies.
References
-
Mendes-Bastos, P., Brasileiro, A., Kolkhir, P., et al. (2022). Bruton's tyrosine kinase inhibition—An emerging therapeutic strategy in immune-mediated dermatological conditions. Allergy. Available at: [Link]
-
Byrd, J. C., Hillmen, P., O'Brien, S., et al. (2021). Acalabrutinib versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia. New England Journal of Medicine, 384(4), 323-334. Available at: [Link]
-
Kaelin, W. G. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. Available at: [Link]
-
Sun, T., Chen, C., Wu, F., et al. (2019). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 736-745. Available at: [Link]
-
The Medical Xchange. (2021). New Data from Head-to-head and Long-term Follow-up BTK Inhibitor Trials Clarify Choices in CLL. Available at: [Link]
-
Robers, M. B., et al. (2015). A bioluminescence resonance energy transfer (BRET) assay for monitoring of ligand binding to a target in live cells. Nature Communications, 6, 10091. Available at: [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Available at: [Link]
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. Available at: [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100572. Available at: [Link]
-
Head, S. A., & Liu, J. O. (2022). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE (Journal of Visualized Experiments), (183), e54529. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Available at: [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Al-Ali, H., & Ladds, G. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 547-550. Available at: [Link]
-
Sharma, S., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. Available at: [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Available at: [Link]
-
UbiQ. (n.d.). fluorescence polarization assay. Available at: [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
-
Merck Group. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Available at: [Link]
-
Promega Corporation. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Available at: [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Biocompare. (2020). Eight Reasons to Consider Using TR-FRET. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Real world results of ibrutinib in patients with relapsed or refractory chronic lymphocytic leukemia: a meta-analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Off-Target Toxicity: Zanubrutinib vs. Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies. By disrupting the B-cell receptor (BCR) signaling pathway, these inhibitors effectively impede the proliferation and survival of malignant B-cells.[1] However, the clinical utility of first-generation BTK inhibitors has been tempered by off-target toxicities, prompting the development of next-generation agents with improved selectivity.
This guide provides an in-depth, objective comparison of the off-target toxicity profiles of the first-in-class BTK inhibitor, ibrutinib, and the next-generation inhibitor, zanubrutinib. Zanubrutinib was specifically designed to maximize BTK occupancy while minimizing off-target effects, leading to a more favorable safety profile.[2][3] We will delve into the mechanistic basis for their differential toxicities, present supporting experimental data, and provide detailed protocols for assessing kinase inhibitor selectivity.
The Central Role of BTK and the Rationale for Selective Inhibition
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the BCR signaling cascade.[4] Its activation triggers a series of downstream events that are essential for B-cell development, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active, making BTK a prime therapeutic target.
Both ibrutinib and zanubrutinib are irreversible inhibitors that form a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[5][6] However, the selectivity of these inhibitors for BTK over other structurally similar kinases varies significantly, which is a key determinant of their respective safety profiles. Off-target inhibition of other kinases, such as those in the TEC and EGFR families, is often associated with adverse effects like bleeding, diarrhea, and cardiac toxicities.[7][8]
Comparative Analysis of Zanubrutinib and Ibrutinib
Kinase Selectivity Profile
Zanubrutinib exhibits a more selective kinase inhibition profile compared to ibrutinib.[5] This enhanced specificity is the result of a deliberate drug design strategy aimed at improving the therapeutic index.[9] The following table summarizes the half-maximal inhibitory concentrations (IC50) of both drugs against BTK and a panel of key off-target kinases.
| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Associated Off-Target Toxicities |
| BTK (Target) | <1 | 0.5 | On-target effects |
| EGFR | >1000 | 5.6 | Rash, diarrhea[7] |
| ITK | 30 - 56 | 10 | Impaired T-cell function |
| TEC | ~2 | 3.2 - 78 | Platelet dysfunction, bleeding[7] |
| ERBB2 (HER2) | >1000 | 9.4 | Cardiotoxicity |
| CSK | - | - | Atrial fibrillation[10] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here are a synthesis from multiple sources for comparative purposes.[1][7]
The higher IC50 values of zanubrutinib against key off-target kinases like EGFR and members of the TEC family underscore its greater selectivity. This translates to a reduced likelihood of engaging these unintended targets at therapeutic concentrations, thereby mitigating the associated side effects.
Off-Target Toxicity Profile: A Clinical Perspective
The improved selectivity of zanubrutinib has been corroborated by extensive clinical data, most notably from the head-to-head ALPINE and ASPEN trials, which compared zanubrutinib with ibrutinib in patients with chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) and Waldenström macroglobulinemia, respectively.[11][12][13][14][15][16][17][18] These studies have consistently demonstrated a more favorable safety profile for zanubrutinib, with a lower incidence of common off-target adverse events.
A post-hoc analysis of clinical trial data highlighted that zanubrutinib treatment led to fewer adverse events compared to ibrutinib.[3] Specifically, patients treated with zanubrutinib experienced lower rates of treatment discontinuation, dose reduction, and death due to treatment-emergent adverse events (TEAEs).[2]
| Adverse Event (Any Grade) | Zanubrutinib Incidence (%) | Ibrutinib Incidence (%) | Putative Off-Target Kinase(s) |
| Atrial Fibrillation/Flutter | 5.2 - 7.1 | 13.3 - 17.0 | CSK, ERBB2[10][14][15] |
| Diarrhea | 18.8 | 25.6 | EGFR[15] |
| Hypertension | 14.8 - 27.2 | 11.1 - 25.3 | - |
| Major Hemorrhage | Lower with Zanubrutinib | Higher with Ibrutinib | TEC, ITK[8] |
| Cardiac Disorders (leading to discontinuation) | 0.5 | 4.3 | CSK, ERBB2[3] |
The significantly lower incidence of atrial fibrillation and other cardiac events with zanubrutinib is a key differentiator.[14][15][17] Ibrutinib-mediated atrial fibrillation is thought to be linked to off-target inhibition of the C-terminal Src kinase (CSK).[10][19] The greater selectivity of zanubrutinib likely spares this kinase, contributing to its superior cardiac safety profile.
Visualizing the BTK Signaling Pathway and Off-Target Interactions
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and highlights the key on-target and off-target interactions of zanubrutinib and ibrutinib.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
The development of zanubrutinib represents a significant advancement in BTK inhibitor therapy, primarily due to its improved selectivity and consequently more favorable off-target toxicity profile compared to the first-generation inhibitor, ibrutinib. The deliberate design of zanubrutinib to minimize interactions with off-target kinases has been validated by both preclinical data and extensive clinical trials, which demonstrate a lower incidence of adverse events, particularly cardiac toxicities. For researchers and drug development professionals, the case of zanubrutinib versus ibrutinib serves as a compelling example of how a deep understanding of structure-activity relationships and a commitment to rigorous selectivity profiling can lead to the development of safer and more effective targeted therapies.
References
-
Hillmen, P., et al. (2022). Zanubrutinib versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. The New England Journal of Medicine. [Link]
-
Tam, C. S., et al. (2019). Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. Blood. [Link]
-
Brown, J. R., et al. (2023). Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. The New England Journal of Medicine. [Link]
-
Koprivnikar, J., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. [Link]
-
Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]
-
Brown, J. R., et al. (2023). Characterization of the safety and tolerability profile of zanubrutinib and comparison with the profile of ibrutinib in patients with B-cell malignancies. Haematologica. [Link]
-
Targeted Oncology. (2022). Zanubrutinib Demonstrates PFS Benefit Vs Ibrutinib in Relapsed/Refractory CLL/SLL. [Link]
-
AJMC. (2024). Zanubrutinib Safer Than Ibrutinib in Patients With B-Cell Malignancies. [Link]
-
Journal of Managed Care & Specialty Pharmacy. (2023). Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. [Link]
-
Brown, J. R., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. [Link]
-
Targeted Oncology. (2023). Comparison of BTK Inhibitors Shows Promising Results for Zanubrutinib Over Ibrutinib in CLL/SLL. [Link]
-
HealthTree Foundation. (2024). ALPINE Study Updates - Zanubrutinib vs Ibrutinib for CLL. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Salem, J. E., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Journal of Thoracic Disease. [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... [Link]
-
Brown, J. R., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. PubMed. [Link]
-
Salem, J. E., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed Central. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
-
ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of.... [Link]
-
Docwire News. (2023). Comparing Pooled Safety Data From Zanubrutinib and Ibrutinib Trials. [Link]
-
The American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]
-
Lange, J. H., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Medicinal Chemistry. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibrutinib?. [Link]
-
ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zanubrutinib vs Ibrutinib in Relapsed or Refractory CLL - The ASCO Post [ascopost.com]
- 12. Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. jmcp.org [jmcp.org]
- 15. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. ALPINE Study Updates: Zanubrutinib vs Ibrutinib - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 18. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Btk Inhibitor 1 Hydrochloride Across Diverse Cell Lines
In the landscape of targeted therapies, Bruton's tyrosine kinase (Btk) has emerged as a critical node in B-cell signaling pathways, making it a prime target for treating B-cell malignancies and autoimmune diseases.[1][2] Btk inhibitor 1 hydrochloride is a potent compound used in preclinical research to probe these pathways. However, a frequent challenge for researchers is the variability of inhibition data, such as IC50 values, observed across different cell line models. This guide provides an in-depth comparison of Btk inhibitor 1 hydrochloride's performance, explains the underlying reasons for observed variability, and offers a validated experimental protocol to ensure robust and reproducible results in your laboratory.
Section 1: The "Why": Btk Signaling and the Roots of Experimental Variability
Btk is a non-receptor tyrosine kinase essential for the development and activation of B-lymphocytes.[1] It acts as a crucial signaling element downstream of the B-cell receptor (BCR), translating extracellular signals into intracellular events that govern proliferation, differentiation, and survival.[3] When the BCR is engaged, a cascade of phosphorylation events leads to the recruitment of Btk to the cell membrane, its activation, and subsequent phosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2). This ultimately triggers key transcription factors such as NF-κB and NFAT.[3][4]
Btk inhibitors block this cascade, leading to the disruption of signals that promote cell reproduction and survival.[2] The potency of an inhibitor is typically measured by its IC50 value—the concentration required to inhibit a specific biological process by 50%.[5] However, this value is not absolute and can be influenced by numerous factors, leading to discrepancies between studies and cell lines.
Sources of Variability:
-
Cellular Context: Different cell lines possess unique genetic backgrounds, which can include varying expression levels of Btk, mutations in upstream or downstream signaling components, and the activity of drug efflux pumps that can reduce the intracellular concentration of the inhibitor.[6]
-
Assay Methodology: The choice of experimental endpoint (e.g., direct measurement of Btk phosphorylation vs. indirect measure of cell viability) can significantly impact the observed IC50.[7]
-
Experimental Parameters: Seemingly minor details, such as cell density, serum concentration in the media, and the specific incubation time with the inhibitor, can alter cellular responses and, consequently, the calculated potency.[8]
// Pathway connections BCR -> LYN_SYK [label="Antigen\nBinding"]; LYN_SYK -> BTK_inactive [label="Recruitment &\nPhosphorylation"]; BTK_inactive -> BTK_active [label="Activation"]; BTK_active -> PLCG2_inactive [label="Phosphorylation"]; PLCG2_inactive -> PLCG2_active; PLCG2_active -> Downstream;
// Inhibition Inhibitor -> BTK_active [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibition"]; } .dot
Section 2: Comparative Analysis of Btk Inhibitor 1 Hydrochloride
"Btk inhibitor 1" is a designation for a pyrazolo[3,4-d]pyrimidine derivative compound.[9] While comprehensive public data comparing this specific hydrochloride salt across a wide panel of named cell lines is limited, we can analyze its reported potency in relevant biological systems to establish a baseline.
| Assay Type | System/Cell Line | Reported IC50 | Source |
| Biochemical (Cell-Free) | Purified Btk Enzyme | 0.11 nM | Selleck Chemicals[10] |
| Cellular | Human Whole Blood (hWB) - B-cell activation | 2 nM | Selleck Chemicals[10] |
| Cellular | Not Specified - General Cellular Assay | 6.4 nM | MedchemExpress[9] |
Expert Interpretation:
The data clearly illustrates the distinction between biochemical and cellular assays. The sub-nanomolar IC50 in the cell-free assay demonstrates high potency directly against the isolated Btk enzyme.[10] The higher, yet still potent, nanomolar IC50 values in cellular systems (whole blood and an unspecified cell line) are expected.[9][10] This "potency shift" reflects real-world biological hurdles the compound must overcome, such as cell membrane permeability, potential metabolism, and competition with high intracellular concentrations of ATP.[11] Researchers should anticipate that IC50 values generated in their specific cancer or immune cell lines will likely fall within the low single-digit nanomolar range but may vary based on the factors discussed previously.
Section 3: A Validated Protocol for Assessing Cellular Btk Inhibition
To generate reliable and reproducible data, a standardized protocol is paramount. This protocol describes a robust method for determining the IC50 of Btk inhibitor 1 hydrochloride by measuring the phosphorylation of Btk at Tyrosine 223 (pBtk Y223), a key autophosphorylation site indicative of its activation, in a relevant B-cell lymphoma line (e.g., Ramos or TMD8).
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Rationale: Healthy, log-phase cells are critical for a consistent physiological response. Cell density is standardized to ensure uniform stimulation and inhibitor exposure.
-
Protocol: Culture Ramos (Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^6 cells/mL in serum-free media and rest for 2 hours before treatment.
-
-
Inhibitor Preparation and Treatment:
-
Rationale: A serial dilution allows for the generation of a dose-response curve. A pre-incubation period ensures the inhibitor has sufficient time to enter the cells and engage with its target before stimulation.
-
Protocol: Prepare a 10 mM stock solution of Btk inhibitor 1 hydrochloride in DMSO.[12] Perform a serial dilution (e.g., 1:3) in a separate plate to create a concentration range from 1 µM to 0.1 nM. Add the diluted inhibitor to the cells and incubate at 37°C for 2 hours. Include a DMSO-only vehicle control.
-
-
Cellular Stimulation:
-
Rationale: To measure inhibition of Btk activity, the pathway must first be activated. Cross-linking the B-cell receptor with an antibody (anti-IgM) mimics natural activation.
-
Protocol: Prepare an anti-IgM antibody solution in media. Add to each well to a final concentration of 10 µg/mL. Incubate for 7-10 minutes at 37°C. This is a time-sensitive step.
-
-
Cell Lysis:
-
Rationale: The reaction is stopped rapidly on ice, and a specialized lysis buffer containing phosphatase and protease inhibitors is used to preserve the phosphorylation state of Btk and prevent protein degradation.
-
Protocol: Immediately place the plate on ice. Centrifuge to pellet the cells, aspirate the supernatant, and add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 15 minutes.
-
-
Quantification and Analysis:
-
Rationale: Measuring the levels of both phosphorylated Btk (pBtk) and total Btk allows for normalization, correcting for any well-to-well variability in cell number.
-
Protocol: Quantify total protein concentration using a BCA assay. Analyze cell lysates for pBtk (Y223) and total Btk using a sensitive immunoassay such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Interpretation:
-
Rationale: A dose-response curve visualizes the relationship between inhibitor concentration and Btk activity.[13] Non-linear regression is the standard method for accurately calculating the IC50.[13]
-
Protocol: For each concentration, calculate the normalized signal (pBtk / Total Btk). Plot the percent inhibition against the log of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Section 4: Best Practices for Trustworthy Data
-
Cell Line Authentication: Always use authenticated, low-passage cell lines to avoid issues with genetic drift and misidentification.
-
Consistent Controls: Always include a "no stimulation" negative control and a "stimulated vehicle (DMSO)" positive control to define the dynamic range of your assay.
-
Biochemical vs. Cellular: Be mindful of the assay format. A biochemical assay measures direct enzyme inhibition, while a cellular assay provides a more physiologically relevant measure of potency that accounts for factors like cell permeability and target engagement in a living system.[14][15]
By understanding the biology of the Btk pathway, acknowledging the sources of experimental variability, and employing a rigorously standardized and well-controlled protocol, researchers can confidently generate reproducible inhibition data for Btk inhibitor 1 hydrochloride and other related compounds.
References
-
ResearchGate. Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]
-
ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... [Link]
-
ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
Frontiers. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. [Link]
-
edX. IC50 Determination. [Link]
-
PubMed Central. Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus. [Link]
-
PubMed Central. Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. [Link]
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
-
BPS Bioscience. BTK Assay Kit BTK 79568. [Link]
-
PubMed Central. Targeting Solid Tumors With BTK Inhibitors. [Link]
-
PubMed Central. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. [Link]
-
BioCrick. Btk inhibitor 1 R enantiomer hydrochloride datasheet. [Link]
-
PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
PubMed. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
Creative Biolabs. Bruton Tyrosine Kinase (BTK) Quantification Service. [Link]
-
Wikipedia. Bruton's tyrosine kinase. [Link]
-
Platypus Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Hairy Cell Leukemia Foundation. Exploring BTK Inhibitors in Classic HCL and HCL Variants. [Link]
-
ACS Publications. A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. [Link]
-
ResearchGate. Signaling pathways involving BTK in B cells. BTK is activated.... [Link]
-
The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines.... [Link]
-
Eurofins DiscoverX. Target Engagement Assays. [Link]
-
Frontiers. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton's tyrosine kinase case-study. [Link]
-
ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]
-
YouTube. Network Meta-Analysis Compares Efficacy of BTK Inhibitors for CLL. [Link]
-
PubMed. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. [Link]
-
VJHemOnc. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. [Link]
-
BioVision. BTK Inhibitors. [Link]
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring BTK Inhibitors in Classic HCL and HCL Variants — Hairy Cell Leukemia Foundation [hairycellleukemia.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. biocrick.com [biocrick.com]
- 13. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Btk Inhibitor 1 Hydrochloride and Other Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Bruton's Tyrosine Kinase in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, maturation, proliferation, and survival of B-lymphocytes. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune diseases like rheumatoid arthritis.[2] Consequently, inhibiting BTK has emerged as a highly effective therapeutic strategy.
The BTK Signaling Cascade: A Target for Therapeutic Intervention
The binding of an antigen to the B-cell receptor triggers a signaling cascade that is critically dependent on BTK. As illustrated in the pathway diagram below, this cascade ultimately leads to the activation of transcription factors that drive B-cell proliferation and survival. Inhibiting BTK effectively shuts down this signaling pathway, leading to apoptosis of malignant B-cells.
Figure 2. Workflow for a typical BTK biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT). Dilute purified recombinant BTK enzyme and the peptide substrate in this buffer. Prepare a solution of ATP.
-
Compound Dilution: Perform serial dilutions of the BTK inhibitor in DMSO and then in the reaction buffer.
-
Reaction Incubation: In a 96-well plate, add the BTK enzyme, the substrate, and the diluted inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation and Termination: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes). Terminate the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Signal Detection: Use a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the BTK inhibitor on the viability and proliferation of cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture: Culture B-cell malignancy cell lines (e.g., TMD8, REC-1) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the BTK inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and normalize the results to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of proliferation).
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the BTK inhibitor in a living organism.
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., TMD8) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers until the tumors reach a specified size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the BTK inhibitor (e.g., by oral gavage) and a vehicle control daily for a defined period.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
Btk inhibitor 1 hydrochloride, represented by the well-characterized compound CGI-1746, is a potent and highly selective reversible inhibitor of BTK. Its distinct mechanism of action and favorable selectivity profile in preclinical studies suggest it as a valuable tool for research into B-cell malignancies and autoimmune disorders. While direct comparative efficacy data against clinically approved BTK inhibitors in the same experimental systems is limited, the available evidence indicates that its high potency and selectivity may translate to a favorable therapeutic index. Further investigation is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of this and other novel BTK inhibitors.
References
- CGI-1746 is a potent and highly selective inhibitor of the Btk with IC50 of 1.9 nM. (n.d.). MedChemExpress.
- CGI1746 (CAS Number: 910232-84-7). (n.d.). Cayman Chemical.
- CGI 1746 | Brutons Tyrosine Kinase (BTK) Inhibitors. (n.d.). Tocris Bioscience.
- Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... (n.d.).
- BTK inhibitor, CGI-1746, showed potent therapeutic effect on MM in... (n.d.).
- Percentage of inhibition and IC50 values reported for BTK inhibitors. (n.d.).
- Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evalu
- Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (n.d.). PMC.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. (2023). YouTube.
- Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. (n.d.). PMC.
- BTK Kinase Assay. (n.d.).
- Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. (2023). VJHemOnc.
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).
- LanthaScreen Eu kinase binding assay for BTK Overview. (n.d.). Thermo Fisher Scientific.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025).
- Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia tre
- A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. (n.d.). ACS Omega.
- Chemi-Verse BTK Kinase Assay Kit. (n.d.). BPS Bioscience.
- BTK Assay Kit BTK 79568. (n.d.). BPS Bioscience.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2026).
- Advancing Preclinical Research with Humanized Immune System Mouse Models. (2025). Taconic Biosciences.
- Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. (2022). MDPI.
- BTK inhibitor 19. (n.d.). MedchemExpress.com.
- Cell line‐based assessment of BTK inhibitors. (n.d.). PMC.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC.
- Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. (n.d.). PMC.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed.
- BTK Enzyme Assay System D
- Discovery of a highly potent and selective Bruton's tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma. (n.d.). PMC.
- Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. (n.d.). MDPI.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- Increase the success rate of drug candidates by preclinical investigation including both small and large animal models. (2022). Minerva Imaging.
- Patient-derived xenograft models for preclinical oncology research. (2023). YouTube.
- Drug development with nuclear receptor knockout and humanized r
- in vivo preclinical studies for drug discovery. (2023). YouTube.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Btk Inhibitor 1 Hydrochloride
Executive Summary & Compound Profile
Btk Inhibitor 1 Hydrochloride (often associated with CAS 1270014-40-8 or similar analogs like SNS-062 derivatives) is a potent, small-molecule Bruton’s Tyrosine Kinase inhibitor.[1][2] While often classified in vendor Safety Data Sheets (SDS) as "research use only" with limited toxicity data, prudent laboratory practice requires handling this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a potential reproductive toxin. [1]
The "Hydrochloride" (HCl) salt designation indicates increased aqueous solubility compared to the free base. This physical property critically alters how liquid waste streams must be managed to prevent inadvertent solubilization in drainage systems.[2]
Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Class | Small Molecule Kinase Inhibitor | Treat as Antineoplastic/Cytotoxic (NIOSH Group 1 equivalent).[1][2][3] |
| Form | Solid (Powder) or Solution (DMSO/Water) | Dust inhalation risk is the primary exposure vector.[2][3] |
| Solubility | Soluble in DMSO; Water soluble (HCl salt) | Do not pour down drains. High mobility in aqueous systems.[2][3] |
| Target | B-cell signaling (BTK enzyme) | Potential for immune system modulation and reproductive toxicity.[1][2][3] |
Waste Stream Decision Logic
Effective disposal relies on segregating waste at the point of generation.[2] Do not mix Btk Inhibitor 1 HCl with general trash or standard non-hazardous chemical waste.[2]
Visualizing the Waste Workflow
The following diagram outlines the decision matrix for segregating Btk Inhibitor 1 waste.
Figure 1: Decision logic for segregating Btk Inhibitor 1 HCl waste streams.[1][2] Note the strict prohibition of drain disposal for aqueous fractions.
Detailed Disposal Protocols
A. Solid Waste (Trace vs. Bulk)[2]
The "RCRA Empty" Rule: Under EPA regulations, a container is considered "empty" if all wastes have been removed that can be removed using common practices (pouring, pumping) AND no more than 3% by weight remains.
-
Trace Waste (Yellow Bin/Chemo Container):
-
Bulk Waste (Black Bin/RCRA Hazardous):
-
Items: Unused powder, expired stock solutions, spill cleanup debris, heavily contaminated PPE.[2]
-
Action: Place in a black RCRA hazardous waste container.[2]
-
Labeling: Must be labeled "Hazardous Waste - Toxic" with the chemical name clearly written.[1][2]
-
Disposal Path: Hazardous waste incineration (high temperature).[2]
-
B. Liquid Waste (Aqueous & Organic)[2]
Critical Warning: Because Btk Inhibitor 1 is a Hydrochloride salt , it may dissociate in water.[1][2] Never dispose of aqueous solutions (e.g., cell culture media containing the inhibitor) down the sink.
-
HPLC & Organic Waste (DMSO/Methanol stocks):
-
Collect in a dedicated "Organic Waste" carboy.[2]
-
Ensure the carboy is compatible with the solvent (HDPE is generally safe for DMSO/Methanol).
-
Do not autoclave this waste (risk of volatilizing the solvent and inhibitor).
-
-
Aqueous Waste (Buffers/Media):
-
Collect in a separate "Aqueous Hazardous Waste" carboy.[2]
-
Add a stabilizer (like 10% bleach) ONLY IF your facility's specific chemical hygiene plan permits oxidation of kinase inhibitors and you have verified no dangerous gas evolution occurs.[2]
-
Safest Route: Collect as-is in a carboy labeled "Aqueous Waste with Trace Cytotoxic Agents" and ship for off-site incineration.[1][2]
-
Spill Management & Deactivation
In the event of a powder spill or concentrated liquid release, immediate containment is required to prevent aerosolization.
Spill Response Workflow
Figure 2: Step-by-step spill response protocol for high-potency kinase inhibitors.
Decontamination Solution: While specific deactivation data for "Btk Inhibitor 1" is rare, most small molecule kinase inhibitors can be physically removed using a surfactant.[2]
-
Step 1: Cover spill with absorbent pads to prevent spreading.[2]
-
Step 2: Wet wipe the area with 1% Sodium Dodecyl Sulfate (SDS) or simple soapy water to lift the hydrophobic molecule.
-
Step 3: (Optional) Follow with 10% bleach solution to oxidize residues, only if surface compatible.[1][2]
-
Step 4: Dispose of all cleanup materials as Bulk Hazardous Waste (Black Bin) .
Regulatory & Safety Grounding
This protocol is constructed based on the "Precautionary Principle" utilized by the NIH and NIOSH for handling antineoplastic agents.
-
NIOSH Group 1/2/3: Although "Btk Inhibitor 1" may not be explicitly listed by name in the NIOSH 2016/2024 list, it shares the mechanism of action (MOA) with listed drugs like Ibrutinib and Acalabrutinib. Therefore, it defaults to Hazardous Drug status [1].[2]
-
EPA RCRA (40 CFR 261): Unless the specific formulation contains P-listed (acutely toxic) or U-listed components, it is classified based on characteristics (Toxicity).[1] However, best practice in pharmaceutical R&D dictates managing all bioactive kinase inhibitors as if they were RCRA hazardous waste to avoid environmental release [2].[2]
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2019).[2][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018).[2] Waste Disposal Guide for Research Laboratories. Division of Environmental Protection.[2] Retrieved from [Link][1][3]
Sources
Personal protective equipment for handling Btk inhibitor 1 hydrochloride
Operational Safety Guide: Handling Btk Inhibitor 1 Hydrochloride
Executive Summary & Risk Assessment
The Safety Gap: Many commercial Safety Data Sheets (SDS) for "Research Use Only" compounds like Btk inhibitor 1 (often identified as the SNS-062 analog) list the substance as "Non-Hazardous" simply because toxicological data is incomplete.[1] Do not be misled.
As a potent Bruton’s Tyrosine Kinase (BTK) inhibitor with an IC50 < 100 nM, this compound is biologically active at nanomolar concentrations.[1][2] Based on the mechanism of action shared with clinically approved BTK inhibitors (e.g., Ibrutinib), you must treat this substance as a suspected reproductive toxin and specific organ toxicant .[1]
Operational Directive: Adopt an Occupational Exposure Band (OEB) 4 strategy. This protocol assumes the compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.
| Hazard Class | Classification Justification |
| Potency | High (IC50 < 100 nM).[1][2] Biologically active in minute quantities.[2] |
| Physical State | Solid (Powder/Crystal). The hydrochloride salt form increases susceptibility to static charge, creating aerosolization risks during weighing.[1] |
| Route of Entry | Inhalation (Dust) & Dermal (DMSO solutions).[1][2] |
| Target Organs | B-cells, Reproductive System (Teratogenicity risk), Liver.[1][2] |
PPE Selection Matrix
Personal Protective Equipment (PPE) is your last line of defense, not your first.[1] However, for HPAPIs, the redundancy is critical.[1]
Table 1: Activity-Based PPE Requirements
| Component | Scenario A: Handling Solids (Weighing, Transferring Powder) | Scenario B: Handling Solutions (Dilution, Cell Treatment, Injection) |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 fitted mask if working inside a certified Class II BSC.[1][2] | Surgical mask (if in BSC) or N95.[1][2] |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile (minimum 5-6 mil) | Double Gloving Required: If using DMSO: Ensure outer glove is tested for DMSO breakthrough (e.g., thicker nitrile or laminate).[1][2] |
| Body Protection | Tyvek® Lab Coat/Coverall (Disposable, impervious to dust).Use sleeve covers to bridge glove-cuff gap.[1][2] | Standard Lab Coat (Cotton/Polyester) is acceptable only if volumes are <5 mL.[1][2] Otherwise, use disposable apron. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1][2] | Safety Glasses with Side Shields.[2] |
Decision Logic: Risk Assessment
The following diagram illustrates the decision-making process for determining the containment level required for Btk Inhibitor 1 HCl.
Figure 1: Risk Stratification Logic for Btk Inhibitor 1. Note the specific escalation for DMSO solvents due to skin permeability.[1]
Operational Protocol: Weighing & Solubilization
The "Static Trap": Hydrochloride salts are often fine, crystalline powders prone to static charge. When you insert a spatula, the powder can "jump," creating an invisible aerosol cloud.[1]
Step 1: Preparation (The "Clean" Zone)[1]
-
Deactivate Static: Place an ionizing fan or static gun inside the Biological Safety Cabinet (BSC) or Balance Enclosure.[2]
-
Line the Surface: Place a plastic-backed absorbent pad (absorbent side up) in the BSC.[2]
-
Pre-weigh: Tare your receiving vial (glass, screw-top) before adding the compound.[1][2]
Step 2: The Weighing Procedure
-
Don PPE: Put on inner gloves, Tyvek sleeves, and outer gloves.[1]
-
Open Container: Open the source vial only inside the BSC.
-
Transfer: Use a disposable antistatic spatula.[2] Do not pour.
-
Seal Immediately: Cap the receiving vial tightly before removing it from the balance.
-
Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened with 70% Ethanol or 10% Bleach solution before removing it from the hood.
Step 3: Solubilization (The DMSO Factor)
Most Btk inhibitors are insoluble in water but soluble in DMSO (up to ~77 mg/mL).[1][2]
-
Solvent Addition: Add DMSO via syringe or pipette slowly down the side of the vial to prevent splashing.
-
Vortexing: Vortex the sealed vial inside the hood.
-
Pressure Release: If the reaction generates heat (exothermic), briefly vent the vial using a needle (with a filter tip) to equalize pressure, pointing away from the user.[1]
Emergency Response & Spill Management
Spill Scenario: Powder Spill (> 5 mg)
-
Isolate: Alert nearby personnel and mark the area.
-
Dampen: Do not dry sweep.[2] Cover the powder gently with paper towels dampened with water (to prevent dust generation).[1]
-
Neutralize: Apply a 10% bleach solution (sodium hypochlorite) over the towels.[2] Allow to sit for 15 minutes to degrade the active molecule.
-
Cleanup: Scoop up the debris using tongs or a plastic scraper. Place in a hazardous waste bag.
-
Wash: Clean the surface twice with detergent and water.
Spill Scenario: DMSO Solution Spill Warning: DMSO carries the drug through nitrile gloves quickly.[1]
-
Immediate Action: If on gloves, remove gloves immediately and wash hands.
-
Absorb: Use a chemical spill pillow or vermiculite.[2]
-
Disposal: Treat all cleanup materials as cytotoxic waste (Incineration required).
Waste Disposal Workflow
Do not dispose of Btk Inhibitor 1 down the drain. It acts as an environmental toxin.[2]
Figure 2: Segregation and Disposal Path for Cytotoxic/Kinase Inhibitor Waste.[1][2]
References
-
MedChemExpress. (2023).[1][2][3] BTK IN-1 Safety Data Sheet (SDS). Retrieved from [1][2]
-
Occupational Safety and Health Administration (OSHA). (2016).[1][2] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [1][2]
-
SafeBridge Consultants. (2020).[1][2] Potent Compound Safety: The "Band" System. Retrieved from [1][2]
-
Selleck Chemicals. (2023).[1][2] BTK IN-1 Chemical Properties and Handling. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
